molecular formula C5H4N4O B076490 7-Hydroxypyrazolo[4,3-d]pyrimidine CAS No. 13877-55-9

7-Hydroxypyrazolo[4,3-d]pyrimidine

Cat. No.: B076490
CAS No.: 13877-55-9
M. Wt: 136.11 g/mol
InChI Key: JFZSDNLQDTYVEE-UHFFFAOYSA-N
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Description

7-Hydroxypyrazolo[4,3-d]pyrimidine is a high-value pyrazolopyrimidine derivative that serves as a key intermediate and a privileged scaffold in medicinal chemistry and pharmacological research. Its core structure is analogous to well-known purine bases, making it a versatile building block for the synthesis of novel molecules targeting nucleotide-binding enzymes. Researchers primarily utilize this compound as a precursor in the development of potent and selective inhibitors for phosphodiesterases (PDEs), particularly PDE5 and PDE9, and various protein kinases. Its mechanism of action is rooted in its ability to competitively bind to the catalytic sites of these enzymes, mimicking the natural substrate ATP or cGMP, thereby modulating critical intracellular signaling pathways. This makes this compound an indispensable tool for investigating conditions related to cyclic nucleotide signaling, such as erectile dysfunction, pulmonary hypertension, cardiovascular diseases, and neurological disorders. The presence of the 7-hydroxy group offers a strategic handle for further chemical functionalization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Supplied with detailed analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and purity, this compound is intended for research applications only, providing scientists with a reliable and high-quality chemical for advancing drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
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InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSDNLQDTYVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160775
Record name 7-Ketopyrazolo(4,3-d)pyrimidine
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Molecular Weight

136.11 g/mol
Source PubChem
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CAS No.

13877-55-9
Record name 7-Ketopyrazolo(4,3-d)pyrimidine
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Record name 7-Hydroxypyrazolo[4,3-d]pyrimidine
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Record name 7-Ketopyrazolo(4,3-d)pyrimidine
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Record name 1H-pyrazolo[4,3-d]pyrimidin-7-ol
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Record name 1,6-DIHYDROPYRAZOLO(4,3-D)PYRIMIDIN-7-ONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-Hydroxypyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxypyrazolo[4,3-d]pyrimidine, a significant heterocyclic compound, is a structural isomer of hypoxanthine and is widely recognized by its common name, Allopurinol.[1] It serves as a cornerstone in the management of hyperuricemia and related conditions such as gout.[2][3] This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols for its synthesis and analysis, and its primary mechanism of action, presented with the clarity and detail required by research and drug development professionals.

Core Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Chemical Properties
PropertyValueSource(s)
IUPAC Name 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[4]
Synonyms Allopurinol, 4-Hydroxypyrazolo[3,4-d]pyrimidine, HPP[4]
CAS Number 315-30-0[5]
Molecular Formula C₅H₄N₄O[5]
Molecular Weight 136.11 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point >300 °C[7]
pKa 10.2[4][8]
Table 2: Solubility Data
SolventSolubilityTemperature (°C)Source(s)
Water 0.35 g/L25[7]
DMSO ~3 mg/mLRoom Temperature[5]
1 M NaOH 50 mg/mLRoom Temperature[7]
Ethanol InsolubleRoom Temperature[9]
Water (with PEG 6000) Increased with carrier concentration25[10]
Water (with PVP K30) Increased with carrier concentration25[10]

Spectroscopic Data

Table 3: 1H NMR and 13C NMR Data
NucleusChemical Shift (ppm)MultiplicitySolventSource(s)
1H NMR 1.28Singlet-[11]
8.00Singlet-[11]
8.15Broad Singlet-[11]
13C NMR Predicted data available-D₂O[12]

Note: Experimental conditions for 1H NMR were not fully specified in the source. For 13C NMR, the data is based on prediction.

Experimental Protocols

Synthesis of this compound (Allopurinol)

A common and efficient method for the synthesis of this compound involves the condensation of 3-amino-4-pyrazolecarboxamide with formamide.[13]

Materials:

  • 3-amino-4-pyrazolecarboxamide sulfate

  • Formamide (C.P. grade)

  • Deionized water

Procedure: [13]

  • A suspension of 75 g of the sulfate salt of 3-amino-4-pyrazolecarboxamide in 200 mL of C.P. formamide is prepared in a suitable reaction vessel.

  • The mixture is heated to 180-190 °C with stirring for 45 minutes.

  • After the reaction period, the solution is cooled to room temperature.

  • The cooled solution is then diluted with one liter of cold water.

  • The resulting precipitate is collected by filtration to yield the crude product.

  • For purification, the crude product can be recrystallized from water.

Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound on xanthine oxidase can be determined using a spectrophotometric assay.[14] This assay measures the formation of uric acid, which absorbs light at 290-295 nm.

Materials:

  • Xanthine oxidase enzyme solution

  • Xanthine solution (substrate)

  • Phosphate buffer (e.g., pH 7.5)

  • This compound (Allopurinol) solution of varying concentrations

  • Spectrophotometer

Procedure: [14]

  • Prepare a reaction mixture containing the phosphate buffer, xanthine solution, and the this compound solution in a quartz cuvette.

  • Initiate the reaction by adding the xanthine oxidase enzyme solution to the cuvette.

  • Immediately measure the increase in absorbance at 290 nm or 295 nm at regular intervals (e.g., every 30 seconds) for a duration of 5-10 minutes.

  • The rate of uric acid formation is proportional to the rate of increase in absorbance.

  • To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the this compound concentration.

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of xanthine oxidase, a key enzyme in the metabolic pathway of purines.[2][3] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid in the body.[15]

The compound itself is a substrate for xanthine oxidase and is metabolized to its active metabolite, oxypurinol (alloxanthine).[2][3] Oxypurinol is also an inhibitor of xanthine oxidase and has a longer half-life, contributing significantly to the sustained therapeutic effect.[3] The inhibition is competitive, as this compound and its metabolite structurally resemble the natural purine substrates.[3]

purine_catabolism Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid Allopurinol This compound (Allopurinol) Allopurinol->XanthineOxidase1 Metabolized to Allopurinol->Inhibition1 Oxypurinol Oxypurinol (Alloxanthine) Oxypurinol->Inhibition2 XanthineOxidase1->Xanthine XanthineOxidase1->Oxypurinol XanthineOxidase2->UricAcid

Caption: Inhibition of Purine Catabolism by this compound.

The diagram above illustrates the metabolic pathway of purine breakdown and the points of inhibition by this compound and its active metabolite, oxypurinol.

experimental_workflow Start Start: Prepare Reagents ReactionMixture Prepare Reaction Mixture (Buffer, Xanthine, Inhibitor) Start->ReactionMixture InitiateReaction Initiate Reaction with Xanthine Oxidase ReactionMixture->InitiateReaction MeasureAbsorbance Measure Absorbance at 290 nm (Time-course) InitiateReaction->MeasureAbsorbance DataAnalysis Data Analysis: Calculate Inhibition (%) MeasureAbsorbance->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

This flowchart outlines the key steps involved in a typical experimental workflow to determine the inhibitory potency of a compound against xanthine oxidase.

References

An In-depth Technical Guide to 7-Hydroxypyrazolo[4,3-d]pyrimidine (CAS Number 13877-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases, making it a cornerstone for the development of novel therapeutics. This technical guide focuses on a specific derivative, 7-Hydroxypyrazolo[4,3-d]pyrimidine (CAS No. 13877-55-9).

It is critical to distinguish this compound from the structurally similar and more extensively studied Oxypurinol (CAS 2465-59-0), the active metabolite of Allopurinol. While both are pyrazolopyrimidine derivatives, this compound possesses a single hydroxyl/oxo group, whereas Oxypurinol is a di-oxo derivative. This structural difference is reflected in their distinct molecular formulas (C5H4N4O for CAS 13877-55-9 versus C5H4N4O2 for Oxypurinol).

Publicly available research specifically detailing the biological activity and therapeutic applications of this compound is notably scarce. Therefore, this guide will present the known physicochemical data for this compound and provide a broader context by discussing the synthesis, biological activities, and experimental protocols associated with the parent pyrazolo[4,3-d]pyrimidine scaffold. This framework aims to inform researchers of its potential while highlighting the significant opportunities for future investigation into this specific molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound, as collated from various chemical databases and suppliers, are summarized below. This data provides a baseline for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 13877-55-9Sigma-Aldrich, American Elements[1][2]
Molecular Formula C5H4N4OSigma-Aldrich, American Elements[1][2]
Molecular Weight 136.11 g/mol Sigma-Aldrich, American Elements[1][2]
IUPAC Name 1,6-dihydropyrazolo[4,3-d]pyrimidin-7-oneAmerican Elements[2]
Synonyms 1H-Pyrazolo[4,3-d]pyrimidin-7-ol, 1,4-Dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneNIST[3]
Appearance SolidSigma-Aldrich[1]
Melting Point 115-117 °CAmerican Elements[2]
Boiling Point (Predicted) 463.5 °C at 760 mmHgAmerican Elements[2]
Density (Theoretical) 1.89 g/cm³American Elements[2]
InChI Key JFZSDNLQDTYVEE-UHFFFAOYSA-NSigma-Aldrich[1]
Purity Typically ≥95% or ≥97%Various Suppliers
Storage Sealed in dry, 2-8°CSigma-Aldrich[1]

Synthesis of the Pyrazolo[4,3-d]pyrimidine Core

G cluster_pyrazole Pyrazole Formation cluster_pyrimidine Pyrimidine Annulation A Substituted Hydrazine C Aminopyrazole Intermediate A->C Condensation B β-Ketoester or equivalent B->C E Pyrazolo[4,3-d]pyrimidin-7-one Core C->E Ring Closure D Formamide / Formic Acid / Orthoformate D->E Cyclization F Functional Group Interconversion (e.g., Halogenation) E->F G Substituted Pyrazolo[4,3-d]pyrimidine Derivatives F->G Nucleophilic Substitution / Cross-Coupling Reactions

Caption: Generalized workflow for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives.

Biological Activity and Therapeutic Potential of the Scaffold

The pyrazolo[4,3-d]pyrimidine scaffold and its isomer, pyrazolo[3,4-d]pyrimidine, are renowned for their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4][5] Derivatives of this scaffold have been extensively investigated as anticancer agents.[6]

Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the kinase hinge region and blocking the phosphorylation of downstream substrates.[4][7] This mechanism has led to the development of inhibitors for targets such as:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[8]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with inhibitors showing promise in various cancers.[9]

  • Src and Abl Tyrosine Kinases: Implicated in cell proliferation, survival, and migration.[6]

The table below presents examples of biological activities for various substituted pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives to illustrate the therapeutic potential of the core structure. Note: This data is not specific to this compound (CAS 13877-55-9).

Compound ClassTargetReported Activity (IC50)Therapeutic AreaReference
N1-methyl pyrazolo[4,3-d]pyrimidinesTubulin Polymerization0.42 - 0.49 µMAnticancer[10]
Pyrazolo[3,4-d]pyrimidine derivativesCDK2/cyclin A0.057 - 0.119 µMAnticancer[9]
Pyrazolo[3,4-d]pyrimidine hydrazonesVarious Cancer Cell Lines0.326 - 4.31 µMAnticancer[6]
Pyrazolo[3,4-d]pyrimidine derivativesBRK/PTK6~0.15 µMAnticancer[11]

Given the established role of this scaffold in kinase inhibition, it is plausible that this compound could exhibit similar activities. However, empirical testing is required for confirmation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates P7HP Pyrazolo[4,3-d]pyrimidine Derivative (Illustrative Inhibitor) P7HP->RTK Binds to ATP Pocket ATP ATP ATP->RTK Binds ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Cell Proliferation, Angiogenesis, Survival ERK->Downstream Promotes Akt Akt PI3K->Akt Akt->Downstream Promotes

Caption: Illustrative kinase signaling pathway targeted by pyrazolopyrimidine derivatives.

Generalized Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate pyrazolopyrimidine derivatives. These should be adapted and optimized for specific experimental contexts.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

Objective: To determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP at desired concentrations in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock in kinase buffer to create a range of concentrations.

    • In a 96-well plate, add the kinase, substrate, and diluted test compound to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA (with a phospho-specific antibody) or luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on a cancer cell line.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media and conditions until they reach logarithmic growth phase.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add the media containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) and positive control wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Future Research Directions

The lack of specific biological data for this compound represents a significant knowledge gap and a compelling opportunity for research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthesis protocol, along with comprehensive analytical characterization (NMR, MS, X-ray crystallography).

  • Broad Biological Screening: Initial screening against a diverse panel of kinases and other common drug targets to identify potential biological activity.

  • Antiproliferative Studies: Evaluation of its cytotoxic effects against a panel of human cancer cell lines to assess its potential as an anticancer agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of novel derivatives to explore how modifications to the core structure impact biological activity.

  • Pharmacokinetic Profiling: In vitro and in vivo assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.

Conclusion

This compound (CAS 13877-55-9) is a distinct chemical entity within the medicinally important pyrazolopyrimidine class. While its specific biological functions remain uncharacterized in the public domain, its core scaffold is a well-established pharmacophore for potent kinase inhibitors with significant therapeutic potential, particularly in oncology. This guide has provided the available physicochemical data for this compound and a broader overview of the synthesis, biological activities, and experimental evaluation methods relevant to its chemical class. The clear need for further research into this specific molecule presents an open field for discovery and could unveil novel therapeutic applications.

References

An In-depth Technical Guide to 7-Hydroxypyrazolo[4,3-d]pyrimidine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Hydroxypyrazolo[4,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Due to its structural similarity to purine bases, the pyrazolo[4,3-d]pyrimidine scaffold is a key pharmacophore in the design of various therapeutic agents. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, and general synthetic approaches, with a focus on providing practical information for scientific application.

Molecular Structure and IUPAC Name

This compound exists in a tautomeric equilibrium between the enol form (7-hydroxy) and the keto form (7-oxo). The keto form, 3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one, is generally the more stable tautomer and is the preferred form for IUPAC nomenclature.

IUPAC Name: 3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one[1]

Synonyms: 7-hydroxy-3H-pyrazolo[4,3-d]pyrimidine, 3H-Pyrazolo(4,3-d)pyrimidin-7-ol[1]

Molecular Formula: C₅H₄N₄O

Molecular Weight: 136.11 g/mol [1]

The core structure consists of a pyrazole ring fused to a pyrimidine ring. This bicyclic system is a bioisostere of purine, which underpins its diverse biological activities.[2]

Physicochemical and Spectroscopic Properties

Experimental data for the parent compound is limited. The following tables summarize predicted physicochemical properties and representative experimental spectroscopic data from closely related derivatives to provide an expected profile for this class of compounds.

Physicochemical Properties

The data in this table represents predicted values for this compound.

PropertyValueSource
Density1.9±0.1 g/cm³[3]
Boiling Point559.8±23.0 °C at 760 mmHg[3]
Flash Point292.3±22.6 °C[3]
LogP-1.13[3]
Polar Surface Area74.69 Ų[3]
Spectroscopic Data of a Representative Derivative

The following data is for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a structurally related compound, to illustrate typical spectroscopic features.

Spectroscopic DataDescription
¹H NMR (DMSO-d₆)Signals corresponding to protons on the pyrimidine and pyrazole rings, as well as any substituents. Aromatic protons typically appear in the δ 7-8 ppm region. The N-H proton of the pyrimidine ring often appears as a broad singlet at higher chemical shifts.
¹³C NMR (DMSO-d₆)Resonances for all carbon atoms in the molecule, providing information about the carbon skeleton. Carbonyl carbons in the keto form will have a characteristic downfield shift.
IR (KBr, cm⁻¹) Characteristic stretching frequencies for N-H, C=O, and C=N bonds within the heterocyclic system. For example, N-H stretching bands are typically observed in the 3100-3400 cm⁻¹ region, while C=O stretching appears around 1600-1700 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the mass of the compound, along with fragmentation patterns that can help confirm the structure.

Experimental Protocols: Synthesis of the Pyrazolo[4,3-d]pyrimidine Core

General Synthetic Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Annulation A Starting Materials (e.g., β-ketoester and hydrazine) B Cyclocondensation A->B Reaction C Substituted Pyrazole Carboxylate B->C Product D Pyrazole Precursor C->D Intermediate E Reaction with Formamide or Urea derivative D->E Cyclization F Pyrazolo[4,3-d]pyrimidin-7-one Core E->F Product

Generalized Synthetic Pathway for Pyrazolo[4,3-d]pyrimidin-7-ones.
Step-by-Step Methodology (Generalized)

  • Synthesis of a 4-aminopyrazole-5-carboxamide intermediate:

    • A suitable starting material, such as a β-ketonitrile, is reacted with a hydrazine derivative to form a 5-aminopyrazole-4-carbonitrile.

    • The nitrile group is then hydrolyzed to a carboxamide. This can often be achieved under acidic or basic conditions.

  • Cyclization to form the pyrimidine ring:

    • The resulting 4-aminopyrazole-5-carboxamide is then cyclized to form the pyrazolo[4,3-d]pyrimidin-7-one ring system.

    • This cyclization can be accomplished by heating the intermediate with a source of the final carbon atom of the pyrimidine ring, such as formic acid, formamide, or urea. The choice of reagent will influence the final substitution on the pyrimidine ring.

    • For the synthesis of the unsubstituted 7-hydroxy (or 7-oxo) compound, heating with formic acid or formamide is a common strategy.

  • Purification:

    • The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) or by column chromatography on silica gel.

  • Characterization:

    • The structure of the final compound is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. For crystalline products, single-crystal X-ray diffraction can provide definitive structural elucidation.

Biological Significance and Signaling Pathways

While specific signaling pathway data for the unsubstituted this compound is not extensively documented, the broader class of pyrazolo[4,3-d]pyrimidine and its isomeric pyrazolo[3,4-d]pyrimidine derivatives are well-recognized as potent and selective inhibitors of various protein kinases.[3][5] Their structural resemblance to adenine allows them to act as ATP-competitive inhibitors in the kinase domain.

Derivatives of this scaffold have been investigated for their roles in modulating pathways involved in cell cycle progression and cancer proliferation. For instance, various substituted pyrazolopyrimidines have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are crucial for cell cycle regulation.[3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Logical Flow of Kinase Inhibitor Evaluation

G A Synthesis of Pyrazolo[4,3-d]pyrimidine Derivative B In vitro Kinase Assay (e.g., against CDK2) A->B Screening C Determine IC50 Value B->C Quantification D Cell-based Proliferation Assay (e.g., MTT on cancer cell lines) C->D Cellular Activity F Molecular Docking Studies C->F Rationalization E Determine GI50 Value D->E Quantification E->F G Lead Compound Identification E->G Selection F->G Optimization

Experimental workflow for evaluating pyrazolopyrimidine derivatives as kinase inhibitors.

Conclusion

This compound, in its more stable keto form 3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one, represents a foundational scaffold in medicinal chemistry. Its structural analogy to purines makes it a privileged structure for the development of kinase inhibitors and other therapeutic agents. While detailed experimental data on the parent molecule is sparse, the extensive research on its derivatives provides a solid framework for understanding its chemical properties and biological potential. The generalized synthetic protocols and characterization workflows outlined in this guide offer a practical basis for researchers working with this important class of heterocyclic compounds.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine core, a fascinating heterocyclic scaffold, has carved a significant niche in medicinal chemistry. Its journey from a subject of academic curiosity to the foundation of blockbuster drugs and promising clinical candidates is a testament to both rational design and scientific serendipity. This technical guide provides an in-depth exploration of the discovery and history of pyrazolo[4,3-d]pyrimidine derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development.

A Serendipitous Beginning: The Dawn of Pyrazolo[4,3-d]pyrimidin-7-ones and the Viagra Story

The most prominent chapter in the history of pyrazolo[4,3-d]pyrimidines began not with a targeted search for a specific therapeutic agent, but with an unexpected clinical observation. In the late 1980s and early 1990s, researchers at Pfizer were investigating a series of compounds as potential treatments for hypertension and angina pectoris.[1] Their efforts were centered on inhibiting phosphodiesterase (PDE) enzymes, which are responsible for degrading cyclic guanosine monophosphate (cGMP), a key signaling molecule in vasodilation.[2]

The initial lead compound was Zaprinast, a non-commercialized anti-allergy drug with known, albeit non-selective, PDE inhibitory activity.[2] Through a rational drug design program, the research team explored various heterocyclic ring systems to improve potency and selectivity. This investigation led them to the pyrazolo[4,3-d]pyrimidin-7-one scaffold.[2][3] By substituting a methyl group with a propyl group on this core and adding a sulfonamide group to enhance solubility, they synthesized sildenafil.[2]

During clinical trials for angina, sildenafil showed only modest efficacy. However, a consistent and unexpected side effect was reported by male participants: improved erections.[1] This serendipitous discovery shifted the entire focus of the drug's development. Researchers quickly identified that sildenafil was a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), the predominant PDE isoenzyme in the corpus cavernosum of the penis.[3] This groundbreaking discovery led to the approval of sildenafil citrate, marketed as Viagra, in 1998 as the first oral treatment for erectile dysfunction.[1]

The chemical structure of sildenafil is 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl) phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[4] Its development highlighted the therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold and spurred further interest in this heterocyclic system.

Expanding the Therapeutic Landscape: From PDE5 Inhibition to Anticancer Agents

The success of sildenafil demonstrated that the pyrazolo[4,3-d]pyrimidine core could be a valuable template for designing potent and selective enzyme inhibitors. This realization prompted researchers to explore its potential against other therapeutic targets, particularly in oncology.

Microtubule Targeting Agents (MTAs)

A significant advancement in the application of the pyrazolo[4,3-d]pyrimidine scaffold came with the development of novel microtubule targeting agents (MTAs).[5][6] Microtubules are crucial components of the cytoskeleton involved in cell division, making them an attractive target for cancer therapy.[5]

Researchers, employing a "scaffold hopping" strategy from a series of pyrrolo[3,2-d]pyrimidines, designed and synthesized a series of N1-methyl pyrazolo[4,3-d]pyrimidines as inhibitors of tubulin polymerization.[5] These compounds were found to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][6]

One of the most potent compounds from this series, compound 9 , exhibited low to sub-nanomolar GI50 values against a broad range of cancer cell lines in the National Cancer Institute (NCI) screening.[5][6] Notably, this compound was also effective against multidrug-resistant cancer cell lines.[5][6] In a mouse xenograft model of MCF-7 breast cancer, compound 9 was significantly more effective at reducing tumor volume than the established MTA, paclitaxel.[5][6]

Kinase Inhibitors

The structural similarity of the pyrazolo[4,3-d]pyrimidine core to the purine ring of ATP has made it an attractive scaffold for the design of kinase inhibitors. Numerous kinases are implicated in cancer cell signaling pathways, and their inhibition is a cornerstone of modern oncology.

While the isomeric pyrazolo[3,4-d]pyrimidine scaffold has been more extensively studied in this area, research is emerging on pyrazolo[4,3-d]pyrimidine derivatives as potent kinase inhibitors. These compounds are being investigated for their ability to target various kinases involved in cell proliferation, survival, and metastasis.

Quantitative Data on Pyrazolo[4,3-d]pyrimidine Derivatives

The following tables summarize the biological activities of representative pyrazolo[4,3-d]pyrimidine derivatives.

CompoundTargetAssayIC50 / GI50Reference
SildenafilPDE5Enzyme Inhibition2.8 nM[3]
Compound 9 (MTA)Tubulin PolymerizationIn vitro assay0.45 µM[5]
Compound 9 (MTA)MCF-7 (Breast Cancer)Cell viabilityGI50 ≤10 nM[5]
Compound 11 (MTA)Tubulin PolymerizationIn vitro assay0.42 µM[5]
Compound 12 (MTA)Tubulin PolymerizationIn vitro assay0.49 µM[5]
Compound 13 (MTA)Tubulin PolymerizationIn vitro assay0.42 µM[5]
Compound 4e LPS-induced NO productionRAW264.7 macrophages2.64 µM[7]
Compound 4e IL-6 productionRAW264.7 macrophages4.38 µM[7]
Compound 4e TNF-α productionRAW264.7 macrophages5.63 µM[7]

Experimental Protocols

General Synthesis of N1-Methyl Pyrazolo[4,3-d]pyrimidine Microtubule Targeting Agents

The synthesis of the N1-methyl pyrazolo[4,3-d]pyrimidine scaffold as described by Islam et al. (2021) involves a multi-step process:

  • Alkylation of the Pyrazolo Scaffold: The starting pyrazole material is alkylated, which can result in two regioisomers.

  • Separation of Regioisomers: The N1- and N2-alkylated isomers are separated using chromatographic techniques.

  • Characterization: The correct regioisomer (N1-methyl) is identified and characterized using 1H NMR and Nuclear Overhauser Effect (NOE) spectroscopy.

  • Further Functionalization: The pyrimidine ring is constructed and subsequently functionalized with various substituents at different positions to explore structure-activity relationships.

A detailed, step-by-step protocol for a specific derivative would require citing the supplementary information of the primary literature, which is beyond the scope of this guide. Researchers are encouraged to consult the original publications for precise experimental details.

In Vitro Tubulin Polymerization Assay

The inhibitory effect of pyrazolo[4,3-d]pyrimidine derivatives on tubulin polymerization can be assessed using a commercially available kit.

  • Reagent Preparation: Bovine brain tubulin, tubulin polymerization buffer, and the test compounds are prepared at the desired concentrations.

  • Assay Setup: The reaction is initiated by incubating tubulin with the test compounds or a control vehicle at 37 °C.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Logical Relationships

PDE5 Inhibition Signaling Pathway

The mechanism of action of sildenafil and other pyrazolo[4,3-d]pyrimidin-7-one-based PDE5 inhibitors involves the nitric oxide (NO)/cGMP signaling pathway.

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil (Pyrazolo[4,3-d]pyrimidin-7-one) Sildenafil->PDE5 Inhibits

Caption: PDE5 Inhibition by Sildenafil.

Microtubule Targeting Agent (MTA) Workflow

The development and evaluation of pyrazolo[4,3-d]pyrimidine-based MTAs follow a logical workflow from design to in vivo testing.

MTA_Workflow Design Scaffold Hopping Design (from Pyrrolo[3,2-d]pyrimidines) Synthesis Synthesis of Pyrazolo[4,3-d]pyrimidine Library Design->Synthesis InVitro_Assays In Vitro Biological Evaluation Synthesis->InVitro_Assays Tubulin_Polymerization Tubulin Polymerization Assay InVitro_Assays->Tubulin_Polymerization Cell_Viability NCI-60 Cell Line Screening InVitro_Assays->Cell_Viability Lead_Optimization Lead Optimization InVitro_Assays->Lead_Optimization InVivo_Studies In Vivo Xenograft Models Lead_Optimization->Synthesis Iterative Refinement Lead_Optimization->InVivo_Studies

Caption: MTA Discovery and Development Workflow.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. From the serendipitous discovery of sildenafil to the rational design of potent anticancer agents, its journey highlights the dynamic and often unpredictable nature of drug discovery. The ability of this core to be tailored to inhibit diverse enzyme classes, including phosphodiesterases and protein kinases, as well as to interfere with protein-protein interactions like tubulin polymerization, ensures its continued relevance in the field.

Future research will likely focus on several key areas:

  • Expansion of the Target Space: Exploring the activity of pyrazolo[4,3-d]pyrimidine derivatives against a wider range of therapeutic targets, including other kinase families, epigenetic targets, and viral enzymes.

  • Structure-Based Drug Design: Utilizing computational modeling and crystallographic data to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider diversity of substituted pyrazolo[4,3-d]pyrimidines.

The history of pyrazolo[4,3-d]pyrimidine derivatives is a compelling narrative of chemical innovation and biological discovery. For researchers in drug development, this scaffold represents a fertile ground for the discovery of novel therapeutics that can address a wide range of unmet medical needs.

References

The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and significant biological activities. Its structural resemblance to the endogenous purine ring system allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological significance of the pyrazolo[4,3-d]pyrimidine core, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action and Therapeutic Targets

The pyrazolo[4,3-d]pyrimidine scaffold serves as a versatile pharmacophore that can be chemically modified to achieve high affinity and selectivity for a diverse range of biological targets. This adaptability has led to its exploration in multiple therapeutic contexts.

Anticancer Activity

The most extensively studied application of pyrazolo[4,3-d]pyrimidine derivatives is in the realm of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms:

  • Tubulin Polymerization Inhibition: Certain pyrazolo[4,3-d]pyrimidine derivatives act as potent microtubule targeting agents.[1] They bind to the colchicine site of β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

  • Cyclin-Dependent Kinase (CDK) Inhibition: As a bioisostere of the purine core of ATP, the pyrazolo[4,3-d]pyrimidine scaffold is an effective framework for designing CDK inhibitors.[2][3] Derivatives have been synthesized that show potent inhibition of CDK2, a key regulator of cell cycle progression.[2][4][5] By inhibiting CDK2, these compounds can halt the cell cycle and suppress tumor growth.

Anti-inflammatory Activity

Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context often involves the modulation of key inflammatory signaling pathways:

  • Suppression of TLR4/p38 Signaling: Some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and other pro-inflammatory cytokines by suppressing the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) signaling pathway.

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): Certain compounds directly inhibit the activity of iNOS, the enzyme responsible for the production of large amounts of NO during inflammation.[6] Some derivatives have been found to interfere with the dimerization of iNOS, which is essential for its enzymatic activity.[6]

Phosphodiesterase 5 (PDE5) Inhibition

Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine scaffold are well-known inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). While research on the pyrazolo[4,3-d]pyrimidine core as PDE5 inhibitors is also emerging, the foundational principle of mimicking the purine structure of cGMP allows these compounds to competitively bind to the active site of PDE5. This inhibition leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction.

Neuroprotective Effects

Emerging research suggests a neuroprotective role for pyrazolo[4,3-d]pyrimidine derivatives, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By disrupting the interaction between Nrf2 and its inhibitor Keap1, these compounds promote the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant and cytoprotective genes. This mechanism offers a promising therapeutic strategy for neurodegenerative diseases characterized by oxidative stress.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrazolo[4,3-d]pyrimidine derivatives against various biological targets.

Table 1: Inhibition of Tubulin Polymerization by Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDIC50 (µM)Reference
9 0.45[1]
11 0.42[1]
12 0.49[1]
13 0.42[1]
14 ~1[1]
15 ~1[1]
16 ~1[1]

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Pyrazolo[3,4-d]pyrimidine and Related Derivatives

Compound IDTargetIC50 (µM)Reference
13 CDK2/cyclin A20.081 ± 0.004[2]
14 CDK2/cyclin A20.057 ± 0.003[2]
15 CDK2/cyclin A20.119 ± 0.007[2]
Compound 7 CDK20.021[3]
Compound 3d CDK2/CyclinA20.332 ± 0.018[5]
Compound 3e CDK2/CyclinA21.133 ± 0.062[5]

Table 3: Anti-inflammatory Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDAssayIC50 (µM)Reference
D27 LPS-induced NO production3.17[6]
D27 iNOS inhibition1.12[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[4,3-d]pyrimidine derivatives.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99%)

    • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a known inhibitor (e.g., colchicine) and enhancer (e.g., paclitaxel) as controls.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance against time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

CDK2 Inhibition Assay

This assay determines the inhibitory activity of a compound against the CDK2 enzyme.

  • Materials:

    • Recombinant active CDK2/cyclin A2 or CDK2/cyclin E1 enzyme

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Substrate (e.g., Histone H1)

    • ATP (with [γ-33P]-ATP for radiometric assay or as part of a luminescence-based kit)

    • Test compounds dissolved in DMSO

    • 96-well plate

    • Scintillation counter or luminometer

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, substrate, and CDK2/cyclin enzyme.

    • Add serial dilutions of the test compound to the wells of a 96-well plate. Include a no-inhibitor control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with LPS.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compounds dissolved in DMSO

    • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS stimulation).

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.

    • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value.

Western Blot Analysis for p38 MAPK Phosphorylation

This method is used to detect the phosphorylation (activation) of p38 MAPK in response to a stimulus and the effect of an inhibitor.

  • Materials:

    • Cell line of interest (e.g., RAW 264.7 macrophages)

    • Stimulant (e.g., LPS)

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-p38 and anti-total-p38)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture and treat cells with the test compound and/or stimulant.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against total p38.

    • Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving the pyrazolo[4,3-d]pyrimidine core.

cluster_0 Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest MT->G2M_Arrest Disrupted Spindle Formation Pyrazolo Pyrazolo[4,3-d]pyrimidine Derivative Pyrazolo->Tubulin Binds to Colchicine Site Pyrazolo->MT Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition.

cluster_1 CDK2 Inhibition and Cell Cycle Arrest CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA CDK2/Cyclin A S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression CellCycle_Arrest Cell Cycle Arrest G1_S_Transition->CellCycle_Arrest S_Phase_Progression->CellCycle_Arrest Pyrazolo Pyrazolo[4,3-d]pyrimidine Derivative Pyrazolo->CDK2_CyclinE Inhibits Pyrazolo->CDK2_CyclinA Inhibits

Figure 2: Inhibition of CDK2 leads to cell cycle arrest.

cluster_2 Anti-inflammatory Action via TLR4/p38 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines Induces Transcription iNOS iNOS NF_kB->iNOS Induces Transcription NO Nitric Oxide iNOS->NO Pyrazolo Pyrazolo[4,3-d]pyrimidine Derivative Pyrazolo->p38_MAPK Inhibits Phosphorylation

Figure 3: Suppression of the TLR4/p38 signaling pathway.

cluster_3 Neuroprotection via Nrf2 Activation Pyrazolo Pyrazolo[4,3-d]pyrimidine Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Pyrazolo->Keap1_Nrf2 Disrupts Interaction Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination & Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes cluster_4 Experimental Workflow for Cell Viability (MTT Assay) step1 1. Seed Cells in 96-well plate step2 2. Add Pyrazolo[4,3-d]pyrimidine Derivative (various concentrations) step1->step2 step3 3. Incubate (e.g., 48-72 hours) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate (2-4 hours) step4->step5 step6 6. Solubilize Formazan Crystals step5->step6 step7 7. Measure Absorbance (570 nm) step6->step7 step8 8. Calculate IC50 step7->step8

References

Potential Therapeutic Targets of 7-Hydroxypyrazolo[4,3-d]pyrimidine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold, and its isomer pyrazolo[3,4-d]pyrimidine, represent a privileged chemical structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the core therapeutic targets of derivatives based on these scaffolds, with a particular focus on the potential applications of 7-hydroxypyrazolo[4,3-d]pyrimidine and its analogs. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with these compounds.

Core Therapeutic Targets and Quantitative Data

Derivatives of the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine core have been shown to interact with several key proteins implicated in cancer and other diseases. The primary therapeutic targets identified include tubulin, receptor tyrosine kinases (EGFR and VEGFR2), cyclin-dependent kinases (CDK2), and the drug efflux pump P-glycoprotein.

Microtubule Targeting Agents

A series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent microtubule targeting agents (MTAs).[1] These compounds inhibit tubulin polymerization and compete with colchicine for its binding site on tubulin.[1]

Table 1: Tubulin Polymerization Inhibition and Colchicine Binding

CompoundTubulin Polymerization IC50 (µM)[3H] Colchicine Binding Inhibition (%) at 5 µM
90.45≥ 94
110.42≥ 94
120.49Not Reported
130.42≥ 94
14~1Not Reported
15~1Equipoten to 9
16~1≥ 94
CA-4Not ReportedSimilar to compounds 9, 11, 13, 16

Data sourced from a study on novel N1-methyl pyrazolo[4,3-d]pyrimidines.[1]

Table 2: In Vitro Anti-proliferative Activity of Microtubule Targeting Pyrazolo[4,3-d]pyrimidines

CompoundCell LineEC50 (nM)
9MCF-7 WT2.0
9MCF-7-βIII-tubulin overexpressing3.3
16MCF-7 WT1.7
16MCF-7-βIII-tubulin overexpressing2.6

Data highlights the potency of these compounds in both wild-type and drug-resistant breast cancer cell lines.[1]

Receptor Tyrosine Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][4] These compounds often act as ATP-competitive inhibitors.[4]

Table 3: EGFR and VEGFR2 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)
5iEGFRWT0.3
5iVEGFR27.60
4EGFR0.054
15EGFR0.135
16EGFR0.034
12bEGFRWT0.016
12bEGFRT790M0.236

These compounds demonstrate a range of potencies and selectivities against wild-type and mutant forms of EGFR, as well as VEGFR2.[2][3][4][5]

Cyclin-Dependent Kinase (CDK) Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold has also been utilized to develop inhibitors of cyclin-dependent kinases, which are crucial regulators of the cell cycle.

Table 4: CDK2/Cyclin A2 Inhibitory Activity

CompoundIC50 (µM)
130.081 ± 0.004
140.057 ± 0.003
150.119 ± 0.007
Sorafenib (control)0.184 ± 0.01

Data from a study identifying novel pyrazolo[3,4-d]pyrimidine and related fused heterocyclic derivatives as CDK2 inhibitors.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazolo[4,3-d]pyrimidine and its analogs stem from their ability to modulate critical cellular signaling pathways.

Microtubule Destabilization Pathway

Microtubule_Destabilization Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Tubulin Dimers Tubulin Dimers Pyrazolo[4,3-d]pyrimidine->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

EGFR/VEGFR2 Signaling Inhibition

EGFR_VEGFR_Inhibition cluster_receptor Cell Membrane EGFR EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling VEGFR2 VEGFR2 VEGFR2->Downstream Signaling Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->EGFR ATP-competitive inhibition Pyrazolo[3,4-d]pyrimidine->VEGFR2 ATP-competitive inhibition ATP ATP ATP->EGFR ATP->VEGFR2 Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Downstream Signaling->Proliferation, Angiogenesis, Survival Inhibited

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the individual research groups. However, this section outlines the general methodologies employed in the characterization of pyrazolo[4,3-d]pyrimidine derivatives.

Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the in vitro assembly of microtubules.

General Procedure:

  • Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer) at 37°C.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution.

  • The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance at 340 nm using a spectrophotometer.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

[3H] Colchicine Binding Assay

Objective: To assess whether a compound binds to the colchicine binding site on tubulin.

General Procedure:

  • Tubulin is incubated with the test compound for a defined period.

  • [3H]-labeled colchicine is then added to the mixture and incubated to allow for binding.

  • The amount of bound [3H] colchicine is quantified, typically by filter binding assays followed by scintillation counting.

  • A decrease in bound [3H] colchicine in the presence of the test compound indicates competitive binding.

Kinase Inhibition Assay (EGFR, VEGFR2, CDK2)

Objective: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

General Procedure:

  • The recombinant kinase enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable assay buffer.

  • The test compound at various concentrations is included in the reaction mixture.

  • The kinase reaction is allowed to proceed for a set time at an optimal temperature.

  • The phosphorylation of the substrate is quantified using various methods, such as:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence/FRET-based assays: Using fluorescently labeled antibodies or substrates to detect phosphorylation.

  • IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assays

Objective: To evaluate the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

General Procedure:

  • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Cell viability or proliferation is assessed using one of several standard methods:

    • MTT or MTS assay: Measures the metabolic activity of viable cells.

    • Sulforhodamine B (SRB) assay: Measures total protein content.

    • Cell counting: Direct counting of viable cells using a hemocytometer and trypan blue exclusion.

  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.

Experimental Workflow for Target Identification and Validation

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Biochemical Assays Biochemical Assays In Vitro Screening->Biochemical Assays Hit Identification Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Hit Identification Mechanism of Action Studies Mechanism of Action Studies Biochemical Assays->Mechanism of Action Studies Target Engagement Cell-Based Assays->Mechanism of Action Studies Cellular Effects In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization

This guide provides a comprehensive overview of the current understanding of the therapeutic targets of this compound and its related analogs. The versatility of this scaffold in targeting key proteins involved in cancer progression underscores its potential for the development of novel therapeutics. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising findings into clinical applications.

References

The 7-Hydroxypyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The 7-hydroxypyrazolo[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to function as an ATP-competitive inhibitor, binding to the hinge region of the kinase active site. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, structure-activity relationships (SAR), and its application in the development of inhibitors for various kinase targets implicated in cancer and other diseases.

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of various derivatives based on the pyrazolo[4,3-d]pyrimidine and the closely related, isomeric pyrazolo[3,4-d]pyrimidine scaffold. While specific data for 7-hydroxy derivatives is limited in publicly available literature, the data presented for related analogs highlight the potential of this chemical class.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (nM)
14 CDK2/cyclin A257HCT-1166
15 CDK2/cyclin A2119HCT-1167
13 CDK2/cyclin A281--

Data from a study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors.[1]

Table 2: EGFR and VEGFR Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
104 EGFR8.6
104 VEGFR-215.4
103 EGFR61.5
101 EGFR183
117 EGFR50.3
117 VEGFR-216.2
109 VEGFR-224.5

Data from a dissertation on the design and synthesis of fused pyrimidines as anti-cancer agents.[2]

Table 3: Src Family Kinase (SFK) Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)
6e Src5.6
10c Src5.1
PP1 SFKs-
PP2 SFKs-
6b Src0.47

Data from a study on pyrazolo[3,4-d]pyrimidine derivatives as Src kinase inhibitors.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are representative methodologies for key assays cited in the literature for pyrazolopyrimidine-based inhibitors.

Synthesis of the this compound Core

A general synthetic route to the this compound scaffold is outlined in the dissertation by Gangjee, which serves as a foundational method for producing this core structure for further derivatization.[2] The specific details of the multi-step synthesis, including reagents, reaction conditions, and purification methods, are critical for successful execution and are typically detailed in the supporting information of primary research articles.

In Vitro Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is typically determined using in vitro enzymatic assays. Common methodologies include:

  • ADP-Glo™ Kinase Assay (Promega): This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

    • Kinase Reaction: The test compound, kinase, substrate, and ATP are incubated in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

    • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific): This fluorescence resonance energy transfer (FRET)-based assay measures the phosphorylation of a synthetic peptide substrate.

    • Kinase Reaction: The kinase, a FRET-labeled peptide substrate, and ATP are incubated with the test compound.

    • Development: A site-specific protease is added that cleaves the non-phosphorylated peptide, disrupting the FRET. Phosphorylation protects the peptide from cleavage.

    • Detection: The FRET signal is measured, and the ratio of emission intensities is used to calculate the percentage of phosphorylation.

    • Data Analysis: IC50 values are calculated from the dose-response curve of the inhibitor.

  • HTRF® Kinase Assay (Cisbio): This homogeneous time-resolved fluorescence assay measures the phosphorylation of a biotinylated substrate.

    • Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with the test compound.

    • Detection: An anti-phospho-specific antibody labeled with a europium cryptate and streptavidin-XL665 are added. Phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, generating a FRET signal.

    • Data Analysis: The HTRF ratio is used to determine the extent of phosphorylation and calculate IC50 values.

Cellular Assays
  • Cell Proliferation/Viability Assay (MTT Assay): This colorimetric assay assesses the effect of compounds on cell viability.

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce MTT to a purple formazan product.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and IC50 values are determined.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by pyrazolopyrimidine-based kinase inhibitors.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Pyrazolo[4,3-d]pyrimidine\nInhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo[4,3-d]pyrimidine\nInhibitor->CDK2

Caption: CDK signaling pathway in cell cycle progression.

Src_Signaling_Pathway Growth Factor\nReceptor Growth Factor Receptor Src Src Growth Factor\nReceptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras/MAPK\nPathway Ras/MAPK Pathway Src->Ras/MAPK\nPathway Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Ras/MAPK\nPathway->Cell Proliferation Pyrazolo[4,3-d]pyrimidine\nInhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo[4,3-d]pyrimidine\nInhibitor->Src

Caption: Simplified Src signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for kinase inhibitor screening and a logical flow for a structure-activity relationship study.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Compound Library Compound Library Primary Screening\n(Single Concentration) Primary Screening (Single Concentration) Compound Library->Primary Screening\n(Single Concentration) Hit Identification Hit Identification Primary Screening\n(Single Concentration)->Hit Identification Dose-Response Assay\n(IC50 Determination) Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Assay\n(IC50 Determination) Active Lead Compound Selection Lead Compound Selection Dose-Response Assay\n(IC50 Determination)->Lead Compound Selection In Vitro ADME/Tox In Vitro ADME/Tox Lead Compound Selection->In Vitro ADME/Tox Potent & Selective In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro ADME/Tox->In Vivo Efficacy Studies Favorable Profile

Caption: Kinase inhibitor screening workflow.

SAR_Logic_Flow cluster_sar Structure-Activity Relationship (SAR) Cycle Initial Hit Compound Initial Hit Compound Hypothesis Generation\n(e.g., Modify R-groups) Hypothesis Generation (e.g., Modify R-groups) Initial Hit Compound->Hypothesis Generation\n(e.g., Modify R-groups) Synthesis of Analogs Synthesis of Analogs Hypothesis Generation\n(e.g., Modify R-groups)->Synthesis of Analogs Biological Evaluation\n(Kinase & Cellular Assays) Biological Evaluation (Kinase & Cellular Assays) Synthesis of Analogs->Biological Evaluation\n(Kinase & Cellular Assays) SAR Analysis SAR Analysis Biological Evaluation\n(Kinase & Cellular Assays)->SAR Analysis SAR Analysis->Hypothesis Generation\n(e.g., Modify R-groups) Refine Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Improved Potency/ Selectivity

Caption: Structure-Activity Relationship (SAR) logic flow.

References

In Silico Prediction of 7-Hydroxypyrazolo[4,3-d]pyrimidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines.[1][2] This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[2] Consequently, derivatives of this scaffold have been extensively investigated for their therapeutic potential, demonstrating activities as anticancer, anti-inflammatory, and antiviral agents.[1][3] The 7-hydroxypyrazolo[4,3-d]pyrimidine core, in particular, represents a key pharmacophore with significant potential for modulation of various signaling pathways implicated in disease.

This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound derivatives. It covers the identification of potential biological targets, computational approaches for activity and property prediction, and the experimental protocols required for validation. While specific experimental bioactivity data for the 7-hydroxy scaffold is not extensively available in the public domain, this guide leverages data from closely related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine analogs to illustrate the predictive workflow and highlight the therapeutic promise of this compound class.

Biological Targets and Signaling Pathways

In silico and experimental studies have identified several key protein kinases as primary targets for pyrazolo[4,3-d]pyrimidine derivatives. Understanding the signaling pathways governed by these kinases is crucial for predicting the pharmacological effects of new inhibitors.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with Cyclin E, is a critical regulator of the G1/S phase transition in the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for anticancer drug development. Pyrazolo[4,3-d]pyrimidines can act as ATP-competitive inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[2]

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates E2F E2F CDK4/6->E2F Releases pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry This compound This compound This compound->CDK2 Inhibits

CDK2/Cyclin E Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) and ErbB2

EGFR (ErbB1) and ErbB2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. Overexpression or mutation of these receptors is common in various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the kinase activity of both wild-type and mutant forms of EGFR.[4][5]

EGFR_ErbB2_Signaling_Pathway EGF/TGF-α EGF/TGF-α EGFR/ErbB2 EGFR/ErbB2 EGF/TGF-α->EGFR/ErbB2 Grb2/Sos Grb2/Sos EGFR/ErbB2->Grb2/Sos PI3K PI3K EGFR/ErbB2->PI3K Ras Ras Grb2/Sos->Ras Raf/MEK/ERK Raf/MEK/ERK Ras->Raf/MEK/ERK Proliferation & Survival Proliferation & Survival Raf/MEK/ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival This compound This compound This compound->EGFR/ErbB2 Inhibits

EGFR/ErbB2 Signaling Pathway
Src Kinase

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival. Its aberrant activation is linked to cancer progression and metastasis. Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent Src inhibitors.[6]

Src_Kinase_Signaling_Pathway Integrins/RTKs Integrins/RTKs Src Src Integrins/RTKs->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras/MAPK Ras/MAPK Src->Ras/MAPK PI3K/AKT PI3K/AKT Src->PI3K/AKT Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Proliferation & Survival Proliferation & Survival STAT3->Proliferation & Survival Ras/MAPK->Proliferation & Survival PI3K/AKT->Proliferation & Survival This compound This compound This compound->Src Inhibits

Src Kinase Signaling Pathway
Protein Kinase D (PKD)

PKD is a family of serine/threonine kinases involved in diverse cellular processes, including cell proliferation, survival, and migration. Their role in cancer is complex and context-dependent. Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of PKD.[7]

PKD_Signaling_Pathway GPCRs/RTKs GPCRs/RTKs PLC PLC GPCRs/RTKs->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC PKD PKD PKC->PKD Phosphorylates Downstream Targets Downstream Targets PKD->Downstream Targets Cell Proliferation & Survival Cell Proliferation & Survival Downstream Targets->Cell Proliferation & Survival This compound This compound This compound->PKD Inhibits

Protein Kinase D (PKD) Signaling

In Silico Prediction Workflow

The prediction of bioactivity for novel this compound derivatives involves a multi-step computational workflow designed to assess their potential interaction with biological targets and their drug-like properties.

In_Silico_Workflow cluster_0 Computational Design & Screening cluster_1 Experimental Validation Library Design Library Design Pharmacophore Modeling Pharmacophore Modeling Library Design->Pharmacophore Modeling Molecular Docking Molecular Docking QSAR QSAR Molecular Docking->QSAR Pharmacophore Modeling->Molecular Docking ADMET Prediction ADMET Prediction QSAR->ADMET Prediction Hit Identification Hit Identification ADMET Prediction->Hit Identification Synthesis Synthesis Hit Identification->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

In Silico Prediction and Experimental Validation Workflow
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of this compound derivatives within the ATP-binding pocket of target kinases and estimating the binding affinity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This approach is useful for virtual screening of large compound libraries to identify novel pyrazolo[4,3-d]pyrimidine scaffolds with the potential to bind to a specific target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. By building a QSAR model based on a training set of known pyrazolopyrimidine inhibitors, the activity of new 7-hydroxy derivatives can be predicted prior to their synthesis.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These models assess the drug-likeness of candidate compounds, helping to prioritize those with favorable pharmacokinetic and safety profiles.

Quantitative Bioactivity Data of Related Pyrazolopyrimidine Derivatives

While specific quantitative data for 7-hydroxypyrazolo[4,3-d]pyrimidines is sparse, the following tables summarize the reported bioactivities of structurally related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases. This data serves as a valuable reference for building predictive models and for guiding the design of novel 7-hydroxy analogs.

Table 1: In Vitro Anticancer Activity of Pyrazolopyrimidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineA549 (Lung)8.21[4]
Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)19.56[4]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)0.045[2]
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.048[2]
Pyrazolo[4,3-d]pyrimidineA549 (Lung)2.24
Pyrazolo[4,3-d]pyrimidineMCF-7 (Breast)1.74

Table 2: Kinase Inhibitory Activity of Pyrazolopyrimidine Derivatives

Compound ClassKinase TargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineEGFR (wild-type)0.016[4]
Pyrazolo[3,4-d]pyrimidineEGFR (T790M mutant)0.236[4]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057[2]
Pyrazolo[3,4-d]pyrimidinePKD20.403[7]

Experimental Protocols

The validation of in silico predictions relies on robust experimental data. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Pyrazolo[4,3-d]pyrimidines

The synthesis of the pyrazolo[4,3-d]pyrimidine core generally involves the cyclization of a suitably substituted aminopyrazole with a one-carbon synthon. The following is a representative, generalized protocol.

Protocol: Synthesis of a Pyrazolo[4,3-d]pyrimidine Scaffold

  • Step 1: Synthesis of the Aminopyrazole Intermediate. A substituted aminopyrazole-carboxamide or -carbonitrile is synthesized, often through the reaction of a β-ketonitrile with a hydrazine derivative.

  • Step 2: Cyclization. The aminopyrazole intermediate is reacted with a one-carbon source, such as formamide or triethyl orthoformate, under reflux conditions to form the pyrimidine ring.

  • Step 3: Functionalization. The core scaffold can be further modified at various positions through standard organic reactions (e.g., N-alkylation, substitution of leaving groups) to generate a library of derivatives.

  • Step 4: Purification and Characterization. The final products are purified by column chromatography or recrystallization and characterized by NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol: In Vitro Kinase Assay

  • Reagent Preparation: Prepare a kinase buffer, a solution of the purified recombinant kinase, a solution of the specific peptide substrate, and a solution of ATP. Prepare serial dilutions of the test compound (e.g., a this compound derivative) in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound scaffold holds significant promise as a source of novel therapeutic agents, particularly in the realm of oncology. The in silico prediction workflow detailed in this guide provides a rational and efficient approach to the design and prioritization of new derivatives for synthesis and experimental testing. By combining molecular modeling techniques with robust in vitro and cell-based assays, researchers can accelerate the discovery of potent and selective modulators of key biological pathways, ultimately leading to the development of next-generation targeted therapies. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

7-Hydroxypyrazolo[4,3-d]pyrimidine: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its potent and diverse biological activities. As a bioisostere of adenine, this scaffold is a cornerstone for the development of ATP-competitive inhibitors targeting a variety of protein kinases. This technical guide synthesizes the available scientific literature to propose a primary and secondary mechanism of action for 7-Hydroxypyrazolo[4,3-d]pyrimidine. The principal hypothesis posits that this compound acts as a multi-kinase inhibitor, primarily targeting Cyclin-Dependent Kinases (CDKs) and Src family kinases. This inhibition is expected to disrupt cell cycle progression, induce apoptosis, and suppress angiogenesis. A secondary hypothesis, based on findings for related pyrazolo[4,3-d]pyrimidine derivatives, suggests potential activity as a microtubule-destabilizing agent. This document provides a comprehensive overview of the hypothesized signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine nucleus is a fused heterocyclic system that mimics the purine ring of adenine, a key component of adenosine triphosphate (ATP). This structural similarity allows compounds based on this scaffold to bind to the ATP-binding pocket of protein kinases, acting as competitive inhibitors.[1] Protein kinases are a large family of enzymes that play critical roles in regulating virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3]

Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine and the pyrazolo[4,3-d]pyrimidine core have been extensively developed as inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs) : Essential for cell cycle regulation.[4][5][6]

  • Src Family Kinases (SFKs) : Involved in cell growth, adhesion, and migration.[7][8]

  • Epidermal Growth Factor Receptor (EGFR) : A key driver of proliferation in many cancers.[9][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis.[10]

  • Bruton's Tyrosine Kinase (BTK) : A key component of B-cell signaling.[3]

Given the established precedent, it is highly probable that this compound exerts its biological effects through the modulation of one or more protein kinases.

Primary Hypothesis: ATP-Competitive Kinase Inhibition

The central hypothesis is that this compound functions as an ATP-competitive inhibitor of protein kinases, with a likely affinity for CDKs and Src family kinases.

Mechanism of Kinase Inhibition

As an ATP mimetic, the pyrazolo[4,3-d]pyrimidine core is predicted to occupy the adenine-binding region of the kinase active site. The core structure forms hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme.[2][6] This interaction physically blocks the binding of ATP, thereby preventing the transfer of a phosphate group to substrate proteins and inhibiting downstream signaling. The 7-hydroxy substituent may further contribute to binding affinity through additional hydrogen bonding interactions within the active site.

Hypothesized Signaling Pathways

Inhibition of CDKs, such as CDK1 and CDK2, is a well-documented activity of pyrazolo[4,3-d]pyrimidine derivatives.[1][4] By blocking CDK activity, this compound would prevent the phosphorylation of key cell cycle regulators, such as the retinoblastoma protein (pRb). This leads to cell cycle arrest, typically at the G1/S or G2/M transitions, thereby halting cellular proliferation.[6][11]

CDK_Inhibition_Pathway Compound 7-Hydroxypyrazolo [4,3-d]pyrimidine CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin A) Compound->CDK_Cyclin Inhibition pRb Retinoblastoma Protein (pRb) CDK_Cyclin->pRb Phosphorylation E2F E2F Transcription Factors pRb->E2F Inhibition G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activation CellCycleArrest Cell Cycle Arrest G1_S_Genes->CellCycleArrest

Figure 1. Hypothesized CDK Inhibition Pathway.

Inhibition of Src family kinases by pyrazolopyrimidine derivatives has been shown to reduce cancer cell growth, migration, and survival.[7][8] Src kinases are key nodes in multiple signaling pathways initiated by growth factor receptors. By inhibiting Src, this compound could lead to the dephosphorylation of downstream effectors like FAK and Akt, resulting in reduced cell motility and the induction of apoptosis.[12][13] Furthermore, Src inhibition can suppress the production of Vascular Endothelial Growth Factor (VEGF), a critical signaling molecule for angiogenesis, thereby potentially limiting tumor growth and metastasis.[5]

Src_Inhibition_Pathway Compound 7-Hydroxypyrazolo [4,3-d]pyrimidine Src Src Family Kinases (SFKs) Compound->Src Inhibition FAK_Akt FAK / Akt Pathways Src->FAK_Akt Activation VEGF VEGF Production Src->VEGF Upregulation CellSurvival Cell Survival & Migration FAK_Akt->CellSurvival Apoptosis Apoptosis FAK_Akt->Apoptosis Inhibition Angiogenesis Angiogenesis VEGF->Angiogenesis Invasion_Metastasis Reduced Invasion & Metastasis CellSurvival->Invasion_Metastasis Angiogenesis->Invasion_Metastasis

Figure 2. Hypothesized Src Kinase Inhibition Pathway.

Secondary Hypothesis: Inhibition of Tubulin Polymerization

Certain N1-substituted pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[14] These compounds act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis.[14][15] While this mechanism is highly dependent on the specific substitutions on the pyrazolopyrimidine core, it represents a potential alternative or complementary mechanism of action for this compound that warrants investigation.

Tubulin_Inhibition_Pathway Compound 7-Hydroxypyrazolo [4,3-d]pyrimidine Tubulin Tubulin Dimers Compound->Tubulin Binding to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3. Hypothesized Tubulin Polymerization Inhibition.

Quantitative Data for Pyrazolopyrimidine Derivatives

While specific data for this compound is not available in the public domain, the following tables summarize the inhibitory activities of structurally related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine compounds against various targets. This data provides a benchmark for the potential potency of the scaffold.

Table 1: Kinase Inhibitory Activity of Pyrazolopyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[4,3-d]pyrimidineCDK2/cyclin A57 - 1021[1]
Pyrazolo[4,3-d]pyrimidineCDK5Low nanomolar[5]
Pyrazolo[3,4-d]pyrimidineSrc< 0.5[16]
Pyrazolo[3,4-d]pyrimidineAbl7.95[3]
Pyrazolo[3,4-d]pyrimidineEGFR4180[2]

Table 2: Anti-proliferative and Tubulin Inhibition Activity of Pyrazolopyrimidine Derivatives

Compound ClassActivityCell LineIC50 / GI50 (nM)Reference
Pyrazolo[4,3-d]pyrimidineTubulin Polymerization-420 - 1100[14]
Pyrazolo[4,3-d]pyrimidineAnti-proliferativeVarious≤ 10[14]
Pyrazolo[3,4-d]pyrimidineAnti-proliferativeK-562Low micromolar[17]
Pyrazolo[3,4-d]pyrimidineAnti-proliferativeHCT-1166 - 99[1]
Pyrazolo[3,4-d]pyrimidineAnti-proliferativeMCF-745 - 97[1]

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action, the following standard experimental protocols are recommended.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compound on purified kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Cmpd 1. Prepare serial dilutions of 7-Hydroxypyrazolo- [4,3-d]pyrimidine Add_Cmpd 3. Add compound and kinase to 384-well plate Prep_Cmpd->Add_Cmpd Prep_Kinase 2. Prepare Kinase, Substrate, and ATP working solutions Prep_Kinase->Add_Cmpd Incubate1 4. Pre-incubate Add_Cmpd->Incubate1 Add_ATP 5. Initiate reaction by adding ATP/Substrate mix Incubate1->Add_ATP Incubate2 6. Incubate at 30°C Add_ATP->Incubate2 Stop_Rxn 7. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate2->Stop_Rxn Incubate3 8. Incubate at RT Stop_Rxn->Incubate3 Add_Detect 9. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate3->Add_Detect Incubate4 10. Incubate at RT Add_Detect->Incubate4 Read_Plate 11. Measure luminescence Incubate4->Read_Plate

Figure 4. Workflow for a Luminescence-Based Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare kinase buffer, purified recombinant kinase (e.g., CDK2/Cyclin A, c-Src), kinase-specific substrate, and ATP solutions.

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle control. Add the diluted kinase to all wells except the "blank" control.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. After a 40-minute incubation, add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: After a 30-minute incubation, measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18][19]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, HCT-116, K-562) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI50/IC50 value.[21]

Western Blot Analysis of Kinase Signaling

This technique is used to detect changes in the phosphorylation state of key proteins in a signaling pathway following compound treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. For pathways like Src, cells may be stimulated with a growth factor (e.g., EGF) to induce phosphorylation. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to a phosphorylated protein (e.g., anti-phospho-Src (Tyr416), anti-phospho-Rb (Ser780)).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

  • Normalization: To confirm equal protein loading and that changes are due to phosphorylation status, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.[25]

Conclusion and Future Directions

The this compound compound, based on its core scaffold, holds significant promise as a modulator of critical cellular signaling pathways. The primary hypothesized mechanism of action is the ATP-competitive inhibition of protein kinases, particularly those involved in cell cycle control and oncogenic signaling, such as CDKs and Src. A secondary potential mechanism involves the disruption of microtubule dynamics. The convergence of these pathways on cell cycle arrest and apoptosis provides a strong rationale for its investigation as an anti-cancer agent.

The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses. Future research should focus on:

  • Kinase Profiling: Screening this compound against a broad panel of kinases to determine its selectivity profile.

  • Structural Biology: Obtaining co-crystal structures of the compound with its target kinases to confirm the binding mode and guide further optimization.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in relevant animal models.

  • Tubulin Interaction Studies: Performing tubulin polymerization and colchicine-binding assays to confirm or refute the secondary hypothesis.

Through rigorous investigation, the therapeutic potential of this compound can be fully elucidated, potentially adding a new candidate to the arsenal of kinase-targeted therapies.

References

The Resurgence of a Privileged Scaffold: A Technical Guide to Pyrazolo[4,3-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the burgeoning potential of pyrazolo[4,3-d]pyrimidine derivatives. This document details the synthesis, biological evaluation, and therapeutic applications of this versatile scaffold, providing a roadmap for future drug discovery efforts.

The pyrazolo[4,3-d]pyrimidine core, a bioisostere of the purine nucleus, has emerged as a privileged scaffold in medicinal chemistry, yielding a diverse array of potent and selective modulators of various biological targets. Its inherent structural features allow for strategic modifications, enabling the fine-tuning of pharmacological properties and the development of novel therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and cardiovascular disorders. This in-depth guide provides a technical overview of the key advancements in the field, with a focus on data-driven insights, detailed experimental methodologies, and a clear visualization of the underlying biological pathways.

A Versatile Scaffold Targeting Diverse Pathologies

The therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives stems from their ability to interact with a wide spectrum of biological targets. Researchers have successfully developed compounds that exhibit potent activity as:

  • Kinase Inhibitors: A significant area of focus has been the development of pyrazolo[4,3-d]pyrimidines as inhibitors of various kinases implicated in cancer cell proliferation and survival. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Src family kinases.[1][2][3][4][5][6][7]

  • Phosphodiesterase (PDE) Inhibitors: Derivatives of this scaffold have shown promise as selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic GMP levels, with potential applications in erectile dysfunction and pulmonary hypertension.[6][8][9][10][11]

  • Adenosine Receptor Antagonists: The structural similarity to adenine has been exploited to design potent and selective antagonists of adenosine receptors, particularly the A1 and A3 subtypes, which are involved in various physiological processes, including neurotransmission and inflammation.[7][10][12][13][14][15][16][17][18]

  • Microtubule Targeting Agents: Novel pyrazolo[4,3-d]pyrimidine derivatives have been identified as microtubule targeting agents that inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development.[2][19]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative pyrazolo[4,3-d]pyrimidine derivatives against various targets. This data provides a comparative overview of the potency and selectivity achieved with different substitution patterns on the core scaffold.

Table 1: Kinase Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell LineGI50 (µM)Reference
Compound 15 EGFR0.135Full NCI 60-cell panel1.18 - 8.44[15]
Compound 16 EGFR0.034Full NCI 60-cell panel0.018 - 9.98[15]
Compound 4 EGFR0.054--[15]
Si306 c-SrcKi = 0.13Neuroblastoma cells-[20]
Compound 14 CDK2/cyclin A20.057HCT-1160.006[4]
Compound 13 CDK2/cyclin A20.081--[4]
Compound 15 (CDK2) CDK2/cyclin A20.119HCT-1160.007[4]
Compound 12b VEGFR-20.063MDA-MB-4683.343[18]

Table 2: Microtubule Polymerization and Antiproliferative Activity

Compound IDTubulin Polymerization IC50 (µM)Cell LineGI50 (nM)Reference
Compound 9 0.45Most tumor cell lines≤10[2][19]
Compound 11 0.42--[2]
Compound 12 0.49--[2]
Compound 13 (Tubulin) 0.42--[2]

Table 3: Adenosine Receptor Antagonist Activity

Compound IDTarget ReceptorKi (nM)Reference
Compound 25 hA30.027[17]
Compound 2a hA30.60[10]
Compound 2b hA30.18[10]
Compound 10b hA121[13][18]
Compound 10b hA355[13][18]

Table 4: Phosphodiesterase (PDE) Inhibitory Activity

Compound IDTarget PDEIC50 (nM)Reference
Compound 4c PDE160[9]
Compound 4c PDE575[9]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold and the key biological assays used for their evaluation.

General Synthesis of the Pyrazolo[4,3-d]pyrimidine Core

The synthesis of the pyrazolo[4,3-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. A common synthetic route is outlined below:

Step 1: Synthesis of Substituted Pyrazole A substituted pyrazole can be synthesized through the condensation of a β-ketoester with a hydrazine derivative.

Step 2: Introduction of an Amino Group and a Cyano or Ester Group The pyrazole ring is then functionalized to introduce an amino group at the 4-position and a cyano or ester group at the 5-position, which are precursors for the pyrimidine ring formation.

Step 3: Cyclization to form the Pyrimidine Ring The pyrimidine ring is typically formed by reacting the 4-amino-5-cyanopyrazole or 4-amino-5-carboxamidopyrazole with a one-carbon synthon like formamide or formic acid under reflux conditions.[17]

Step 4: Functionalization of the Pyrazolo[4,3-d]pyrimidine Core The core scaffold can be further modified at various positions (e.g., N1, C3, C5, C7) through standard organic reactions such as alkylation, acylation, and cross-coupling reactions to generate a library of derivatives.[19]

Biological Assay Protocols

This assay quantifies the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity and a strong signal suggests inhibition.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Mixture: Prepare a master mix containing the target kinase, a specific peptide substrate, and assay buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into a 384-well plate containing the test compounds. Include a "no kinase" control (100% inhibition) and a vehicle control (0% inhibition).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.[8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.[3][12][21]

This assay monitors the assembly of purified tubulin into microtubules by measuring the change in light scattering.

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and a polymerization buffer (e.g., PIPES buffer).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Polymerization Monitoring: Monitor the increase in absorbance (turbidity) at 340 nm over time at 37°C using a spectrophotometer.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors of polymerization.[1][19]

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the target adenosine receptor subtype.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [3H]CCPA for A1 receptors) and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).[14][16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazolo[4,3-d]pyrimidine derivatives are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and the points of intervention for these compounds.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival CDK_Cyclin CDK/Cyclin Complex CDK_Cyclin->Proliferation_Survival Pyrazolo_pyrimidine_Kinase_Inhibitor Pyrazolo[4,3-d]pyrimidine Kinase Inhibitor Pyrazolo_pyrimidine_Kinase_Inhibitor->EGFR Inhibits Pyrazolo_pyrimidine_Kinase_Inhibitor->CDK_Cyclin Inhibits Transcription_Factors->Proliferation_Survival

Kinase Inhibition by Pyrazolo[4,3-d]pyrimidines

Adenosine_Receptor_Antagonism Adenosine Adenosine A3_Receptor A3 Adenosine Receptor Adenosine->A3_Receptor Gi_protein Gi Protein A3_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces ATP ATP ATP->Adenylate_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Pyrazolo_pyrimidine_Antagonist Pyrazolo[4,3-d]pyrimidine Antagonist Pyrazolo_pyrimidine_Antagonist->A3_Receptor Blocks

Adenosine A3 Receptor Antagonism

Microtubule_Targeting_Workflow Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Pyrazolo_pyrimidine_MTA Pyrazolo[4,3-d]pyrimidine Microtubule Targeting Agent Pyrazolo_pyrimidine_MTA->Polymerization Inhibits

Microtubule Targeting by Pyrazolo[4,3-d]pyrimidines

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the generation of large and diverse compound libraries, increasing the probability of identifying potent and selective modulators of new and challenging biological targets. Future research in this area will likely focus on:

  • Structure-Based Drug Design: The increasing availability of crystal structures of target proteins in complex with pyrazolo[4,3-d]pyrimidine inhibitors will facilitate more rational, structure-guided drug design efforts to improve potency and selectivity.

  • Multi-Targeted Agents: The development of single molecules that can modulate multiple targets within a disease-relevant pathway holds promise for enhanced efficacy and overcoming drug resistance.

  • Exploration of New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of this scaffold warrant its exploration in other therapeutic areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

  • Advanced Drug Delivery Systems: Formulating promising pyrazolo[4,3-d]pyrimidine derivatives into advanced drug delivery systems could improve their pharmacokinetic properties, enhance their therapeutic index, and enable targeted delivery to diseased tissues.

References

Methodological & Application

Synthesis of 7-Hydroxypyrazolo[4,3-d]pyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 7-Hydroxypyrazolo[4,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and drug development, can be achieved through a robust multi-step process commencing from commercially available precursors. This document provides detailed protocols for the synthesis, purification, and characterization of this important molecule, targeting researchers and professionals in the field of drug discovery and organic synthesis. The outlined synthetic strategy relies on the initial nitration of a pyrazole carboxylic acid, followed by amidation, reduction of the nitro group, and a final cyclization step to construct the desired pyrazolo[4,3-d]pyrimidine core.

Introduction

Pyrazolo[4,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are of significant interest in the pharmaceutical industry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. The 7-hydroxy substituted analog, in particular, serves as a crucial intermediate for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The following protocols detail a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a four-step sequence starting from 1H-pyrazole-3-carboxylic acid. The pathway involves nitration, conversion to the primary amide, reduction of the nitro group, and subsequent cyclization to form the final product.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A 1H-Pyrazole-3-carboxylic Acid B 4-Nitro-1H-pyrazole-3-carboxylic Acid A->B HNO3 / H2SO4 C 4-Nitro-1H-pyrazole-3-carboxamide B->C 1. SOCl2 2. NH4OH D 4-Amino-1H-pyrazole-3-carboxamide C->D H2, Pd/C E This compound D->E Formamide, heat

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This protocol describes the nitration of 1H-pyrazole-3-carboxylic acid to yield 4-nitro-1H-pyrazole-3-carboxylic acid.

Materials:

  • 1H-Pyrazole-3-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Beaker, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • In a clean, dry beaker, add 1H-pyrazole-3-carboxylic acid.

  • Place the beaker in an ice bath and slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The resulting precipitate, 4-nitro-1H-pyrazole-3-carboxylic acid, is collected by vacuum filtration.

  • Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 50-60 °C.

Table 1: Quantitative Data for Step 1

ParameterValue
Starting Material1H-Pyrazole-3-carboxylic acid
Product4-Nitro-1H-pyrazole-3-carboxylic acid
Typical Yield75-85%
Purity (by HPLC)>95%
Melting Point223-225 °C (decomposes)[1]
Step 2: Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide

This protocol details the conversion of the carboxylic acid to the primary amide.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Toluene

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-nitro-1H-pyrazole-3-carboxylic acid and toluene.

  • Slowly add thionyl chloride dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM).

  • In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.

  • Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring.

  • A precipitate of 4-nitro-1H-pyrazole-3-carboxamide will form.

  • Stir the mixture for 1 hour at 0-5 °C.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Table 2: Quantitative Data for Step 2

ParameterValue
Starting Material4-Nitro-1H-pyrazole-3-carboxylic acid
Product4-Nitro-1H-pyrazole-3-carboxamide
Typical Yield80-90%
Purity (by HPLC)>97%
Step 3: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide

This protocol describes the reduction of the nitro group to an amino group.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite or other filtration aid

Procedure:

  • In a hydrogenation vessel, dissolve 4-nitro-1H-pyrazole-3-carboxamide in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-1H-pyrazole-3-carboxamide.

Table 3: Quantitative Data for Step 3

ParameterValue
Starting Material4-Nitro-1H-pyrazole-3-carboxamide
Product4-Amino-1H-pyrazole-3-carboxamide
Typical Yield90-98%
Purity (by HPLC)>98%
Step 4: Synthesis of this compound

This final protocol details the cyclization of the aminopyrazole carboxamide to the target pyrazolopyrimidine.

Materials:

  • 4-Amino-1H-pyrazole-3-carboxamide

  • Formamide

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 4-amino-1H-pyrazole-3-carboxamide in formamide.

  • Heat the mixture to 180-190 °C and maintain at this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate of this compound will form.

  • Add water to the mixture to facilitate complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven.

Table 4: Quantitative Data for Step 4

ParameterValue
Starting Material4-Amino-1H-pyrazole-3-carboxamide
ProductThis compound
Typical Yield70-80%
Purity (by HPLC)>98%

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Cyclization start1 Dissolve Pyrazole Carboxylic Acid in H2SO4 react1 Add HNO3/H2SO4 at 0-5 °C start1->react1 workup1 Pour onto Ice & Filter react1->workup1 product1 4-Nitro-1H-pyrazole- 3-carboxylic Acid workup1->product1 start2 React with SOCl2 product1->start2 Proceed to next step react2 Add to NH4OH start2->react2 workup2 Filter and Dry react2->workup2 product2 4-Nitro-1H-pyrazole- 3-carboxamide workup2->product2 start3 Dissolve in Solvent with Pd/C product2->start3 Proceed to next step react3 Hydrogenate start3->react3 workup3 Filter off Catalyst & Concentrate react3->workup3 product3 4-Amino-1H-pyrazole- 3-carboxamide workup3->product3 start4 Suspend in Formamide product3->start4 Proceed to next step react4 Heat to 180-190 °C start4->react4 workup4 Cool, Precipitate & Filter react4->workup4 product4 7-Hydroxypyrazolo- [4,3-d]pyrimidine workup4->product4

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The protocols described provide a comprehensive guide for the synthesis of this compound from readily available starting materials. The methods are scalable and have been optimized to provide good to excellent yields of high-purity material. This document serves as a valuable resource for chemists involved in the synthesis of novel heterocyclic compounds for drug discovery and development. Careful adherence to the described procedures and standard laboratory safety practices is essential for successful and safe execution.

References

Application Notes: Synthesis of 7-Hydroxypyrazolo[4,3-d]pyrimidine (Allopurinol)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxypyrazolo[4,3-d]pyrimidine, widely known as Allopurinol, is a structural isomer of hypoxanthine and a fundamental drug in the treatment of hyperuricemia and gout.[1][2] As a purine analog, its primary mechanism of action involves the inhibition of xanthine oxidase, an enzyme crucial for the metabolic pathway that converts purines into uric acid.[2] By blocking this enzyme, Allopurinol effectively reduces the production of uric acid in the body.[2] The pyrazolo[3,4-d]pyrimidine scaffold, of which Allopurinol is a key example, is of significant interest in medicinal chemistry due to its diverse biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This document provides detailed protocols for the chemical synthesis of Allopurinol, summarizing key reaction conditions for reproducibility and comparison.

Synthesis Overview

The synthesis of Allopurinol and its analogs typically involves a two-stage process: first, the construction of a functionalized pyrazole ring, followed by the annulation of the pyrimidine ring. A common and effective strategy starts with the condensation of a malononitrile derivative with hydrazine to form a 5-aminopyrazole-4-carbonitrile intermediate. Subsequent hydrolysis and cyclization with formamide yield the final pyrazolo[4,3-d]pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis via Cyclization of 3-Amino-4-pyrazolecarboxamide

This protocol is a well-established method that involves the cyclization of a pyrazole intermediate with formamide.[6] The synthesis begins with the formation of 3-amino-4-cyanopyrazole, followed by hydrolysis to the carboxamide, and subsequent ring closure.

Step 1: Synthesis of 3-Amino-4-cyanopyrazole

  • React hydrazine with ethoxymethylenemalononitrile in a suitable solvent.[1]

  • This condensation reaction yields 3-amino-4-cyanopyrazole.[1]

Step 2: Hydrolysis to 3-Amino-4-pyrazolecarboxamide Sulfate

  • Hydrolyze the nitrile group of 3-amino-4-cyanopyrazole using concentrated sulfuric acid.[6]

  • This step produces 3-amino-4-pyrazolecarboxamide, which can be isolated as its sulfate salt in high yield (>80%).[6]

Step 3: Cyclization to this compound (Allopurinol)

  • Combine 75 g of the 3-amino-4-pyrazolecarboxamide sulfate salt with 200 mL of formamide in a reaction vessel.[6]

  • Heat the mixture to 180-190°C for 45 minutes.[6]

  • After heating, allow the solution to cool to room temperature.[6]

  • Dilute the cooled solution with 1 liter of cold water to precipitate the product.[6]

  • Filter the precipitate to collect the crude product.[6]

  • The crude product can be recrystallized from water to obtain an analytical sample of this compound.[6]

Protocol 2: Multi-Step Synthesis from Malononitrile Precursors

This protocol outlines a comprehensive, multi-step synthesis starting from common laboratory reagents, as described in various patents and publications.[7][8]

Step 1: Condensation Reaction

  • In a reaction vessel, charge triethyl orthoformate, morpholine, acetonitrile, and malononitrile in a respective weight ratio (e.g., 0.5-3.5 : 0.2-1.2 : 0.15-0.75 : 1).[8]

  • Heat the mixture under stirring to reflux. The temperature will gradually decrease from approximately 112°C to 80°C during the reaction.[8]

  • Maintain the reflux for over 4 hours.[8]

  • Cool the mixture to 35-40°C and isolate the resulting condensate intermediate by centrifugation.[8]

Step 2: Cyclization and Salt Formation

  • Combine the condensate from Step 1 with purified water and 80% hydrazine hydrate.[8]

  • Heat the mixture with stirring to 90°C and incubate for at least 30 minutes at a temperature between 90-102°C.[8]

  • Cool the reaction mixture to below 40°C.[8]

  • Carefully add dilute sulfuric acid to the mixture to facilitate salt formation. The reaction temperature should be maintained below 50°C during this addition.[8]

  • Continue adding acid until the pH of the solution is between 1.0 and 4.0, confirming with pH test paper.[8]

  • Stir for an additional 10 minutes, re-check the pH, and then cool to 35±5°C before isolating the product by centrifugation.[8]

Step 3: Final Cyclization with Formamide

  • The intermediate obtained from Step 2 (a 3-amino-4-pyrazolecarboxamide salt) is then heated with formamide in a manner similar to Protocol 1, Step 3, to yield Allopurinol.[1][6]

Data Presentation: Summary of Reaction Conditions

Protocol Stage Starting Materials Key Reagents / Solvents Temperature (°C) Reaction Time Yield Reference
Protocol 1, Step 2 3-Amino-4-cyanopyrazoleConcentrated H₂SO₄Not specifiedNot specified>80% (as sulfate salt)[6]
Protocol 1, Step 3 3-Amino-4-pyrazolecarboxamide sulfateFormamide180-190°C45 minutes~64% (crude from raw data)[6]
Protocol 2, Step 1 Malononitrile, Triethyl orthoformate, Morpholine, AcetonitrileNone (reagents act as solvent)80-112°C (Reflux)>4 hoursNot specified[8]
Protocol 2, Step 2 Condensate, Hydrazine HydrateWater, Dilute H₂SO₄90-102°C (incubation)>30 minutesNot specified[8]

Visualizations

G A Ethoxymethylenemalononitrile + Hydrazine B 3-Amino-4-cyanopyrazole A->B Condensation C 3-Amino-4-pyrazolecarboxamide B->C Hydrolysis (H₂SO₄) D This compound (Allopurinol) C->D Cyclization (Formamide, 180-190°C)

Caption: General synthesis workflow for Allopurinol.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂ UricAcid Uric Acid Xanthine->UricAcid O₂ XanthineOxidase Xanthine Oxidase XanthineOxidase->Hypoxanthine XanthineOxidase->Xanthine Allopurinol Allopurinol Allopurinol->XanthineOxidase Oxypurinol Oxypurinol Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->XanthineOxidase

Caption: Allopurinol's mechanism of action via xanthine oxidase inhibition.

References

Purification of 7-Hydroxypyrazolo[4,3-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-Hydroxypyrazolo[4,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The following protocols are based on established methods for the purification of analogous pyrazolopyrimidine derivatives and are intended to serve as a comprehensive guide for obtaining high-purity material suitable for downstream applications.

Introduction

This compound is a key scaffold in the development of various therapeutic agents. The purity of this compound is critical for accurate biological evaluation and to meet stringent regulatory requirements. The purification strategies outlined below focus on common laboratory techniques, including recrystallization and acid-base precipitation, which are widely applicable to this class of compounds.

Data Presentation

Quantitative data for typical purification methods for pyrazolopyrimidine derivatives are summarized in the table below. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Solvents/ReagentsTypical Recovery Yield (%)Purity Improvement (Initial → Final)
RecrystallizationEthanol, Methanol, Dioxane70-90%85-95% → >98%
Acid-Base Precipitation1. NaOH (aq) / 2. HCl (aq)80-95%80-90% → >99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent. Ethanol is a common and effective solvent for the recrystallization of many pyrazolopyrimidine derivatives.[1][2]

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of absolute ethanol to the flask, just enough to wet the solid.

  • Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid.

  • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture should be heated for a few more minutes.

  • If charcoal was added, hot filter the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Acid-Base Precipitation

This method takes advantage of the acidic nature of the hydroxyl group on the pyrimidine ring. The compound is dissolved in a basic aqueous solution and then precipitated by the addition of acid. This is particularly effective for removing non-acidic impurities. A similar procedure has been described for the purification of 4-hydroxypyrazolo(3,4-d)pyrimidine.[3]

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Beakers

  • pH meter or pH paper

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of 1 M NaOH solution in a beaker with stirring.

  • Once the solid is completely dissolved, filter the solution if any insoluble impurities are present.

  • Cool the basic solution in an ice bath.

  • Slowly add 1 M HCl solution dropwise to the cold, stirring basic solution to neutralize it.

  • Monitor the pH of the solution. Continue adding HCl until the pH of the solution reaches approximately 5-6, at which point the purified product should precipitate out of the solution.

  • Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold deionized water to remove any residual salts.

  • Dry the purified this compound in a vacuum oven.

Visualization

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_crude Crude Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_final Final Product Crude Crude 7-Hydroxypyrazolo [4,3-d]pyrimidine Recrystallization Recrystallization Crude->Recrystallization Ethanol AcidBase Acid-Base Precipitation Crude->AcidBase NaOH / HCl TLC TLC Recrystallization->TLC AcidBase->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR Pure Pure 7-Hydroxypyrazolo [4,3-d]pyrimidine NMR->Pure

General purification workflow for this compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of 7-Hydroxypyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic characterization of 7-Hydroxypyrazolo[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with comprehensive protocols for sample analysis.

Predicted Spectroscopic Data

Due to tautomerism in hydroxypyrimidines, this compound is expected to exist predominantly in its more stable keto form: 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one . The predicted spectroscopic data corresponds to this tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Singlet (broad)1HN1-H (pyrazole)
~11.0Singlet (broad)1HN6-H (pyrimidine)
~8.0Singlet1HC5-H
~7.8Singlet1HC3-H

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Chemical Shift (δ, ppm)Carbon Assignment
~160C7 (C=O)
~155C3a
~148C7a
~135C3
~110C5

Predicted in DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

m/zIonPredicted Fragmentation Pathway
136[M+H]⁺Molecular Ion
108[M+H - CO]⁺Loss of carbon monoxide
81[M+H - CO - HCN]⁺Subsequent loss of hydrogen cyanide

Molecular Formula: C₅H₄N₄O, Molecular Weight: 136.11 g/mol [1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other suitable solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD. The use of DMSO-d₆ is often preferred for nitrogen-containing heterocyclic compounds due to its excellent solubilizing power.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Acquire a ¹H NMR spectrum. Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 16-64
  • Acquire a ¹³C NMR spectrum. Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024-4096 (or more, depending on sample concentration)
  • Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the spectra.
  • Perform baseline correction.
  • Integrate the peaks in the ¹H NMR spectrum.
  • Calibrate the chemical shift scale using the solvent reference.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol provides a general method for the mass spectral analysis of this compound using an ESI source.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation and enhances the signal in positive ion mode.

2. Instrumentation and Data Acquisition:

  • Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
  • Acquire the mass spectrum in positive ion mode. Typical ESI source parameters include:
  • Capillary voltage: 3-4 kV
  • Nebulizing gas pressure: 10-20 psi
  • Drying gas flow rate: 5-10 L/min
  • Drying gas temperature: 200-300 °C
  • Acquire data over a mass range of m/z 50-500.

3. Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺.
  • To confirm the elemental composition, perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement.
  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce the structure.

Visualizations

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Analysis cluster_characterization Structural Characterization Sample This compound Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Dissolve_MS Dissolve and Dilute in ACN:H2O with 0.1% Formic Acid Sample->Dissolve_MS NMR_Acquisition NMR Spectrometer (¹H and ¹³C) Dissolve_NMR->NMR_Acquisition MS_Acquisition ESI Mass Spectrometer (MS and MS/MS) Dissolve_MS->MS_Acquisition Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Process_NMR Process_MS Analyze Mass Spectra (Identify [M+H]⁺, Fragmentation) MS_Acquisition->Process_MS Structure Elucidate Structure Process_NMR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Application Notes and Protocols: In Vitro Kinase Assay for 7-Hydroxypyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines and their derivatives represent a "privileged scaffold" in medicinal chemistry, recognized for their potent inhibitory activity against a wide range of protein kinases.[1][2][3] This structural class of compounds, being bioisosteres of the adenine ring of ATP, effectively competes with ATP for binding to the kinase active site.[1][4] Dysregulation of protein kinase activity is a known contributor to the development and progression of numerous diseases, including cancer, making them a key target for therapeutic intervention.[1][5] The 7-Hydroxypyrazolo[4,3-d]pyrimidine core is a key feature in various kinase inhibitors, and robust in vitro assays are essential for determining their potency and selectivity.

This document provides a detailed protocol for a luminescence-based in vitro kinase assay, a common and reliable method for evaluating the inhibitory activity of compounds such as this compound. The assay measures the amount of ATP remaining after a kinase reaction; a decrease in ATP consumption, and therefore a higher luminescent signal, corresponds to greater kinase inhibition.[5]

Principle of the Assay

The core principle of this luminescence-based kinase assay is to quantify the amount of ATP consumed by a kinase during the phosphorylation of a substrate. The reaction is initiated with a known concentration of ATP. In the presence of an inhibitor like this compound, the kinase's activity is reduced, leading to less ATP being converted to ADP. After the kinase reaction, a detection reagent is added that contains an enzyme (luciferase) which catalyzes the conversion of a substrate (luciferin) into light, a process that requires ATP. The intensity of the emitted light is directly proportional to the concentration of ATP remaining in the well. Therefore, a high luminescent signal indicates low kinase activity (high inhibition), while a low signal signifies high kinase activity (low inhibition).[5]

Featured Kinases

The pyrazolopyrimidine scaffold has been shown to inhibit a variety of kinases. Researchers should select kinases relevant to their specific research focus. Some prominent examples include:

  • Tyrosine Kinases:

    • Src family kinases (e.g., Src, Lck)[6]

    • Bruton's tyrosine kinase (BTK)[1]

    • Epidermal Growth Factor Receptor (EGFR)[7][8][9]

    • Janus Kinase 2 (JAK2)[5]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (e.g., CDK2)[4][10][11]

    • Mammalian Target of Rapamycin (mTOR)[1]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is optimized for a 384-well plate format, which is ideal for high-throughput screening.

Materials and Reagents:

  • This compound test compound

  • Dimethyl sulfoxide (DMSO)

  • Specific recombinant kinase of interest

  • Corresponding kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (commercial or laboratory-prepared)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[7][12][13]

  • White, flat-bottom 384-well assay plates

  • Plate reader capable of measuring luminescence

  • Multichannel pipettes or automated liquid handler

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the test compound in DMSO. This will be used to generate a dose-response curve.

  • Assay Plate Preparation:

    • To the appropriate wells of a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO alone (as a negative or vehicle control).[13]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase enzyme and its specific substrate in the kinase assay buffer.

    • Add the kinase reaction mixture (e.g., 10 µL) to all wells of the assay plate.[13]

    • Gently mix the plate on a plate shaker.

    • Incubate the plate for 10-30 minutes at room temperature to allow for the compound to interact with the enzyme.[13]

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should be optimized for each kinase, ideally close to its Km value.

    • Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.[13]

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5][13] The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • After the incubation period, add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescent signal generation.[5]

    • Incubate the plate for approximately 10 minutes at room temperature to stabilize the luminescent signal.[5]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a compatible plate reader.

Data Analysis:

  • Percent Inhibition Calculation:

    • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_no_kinase) / (Luminescence_vehicle - Luminescence_no_kinase)

    • Luminescence_inhibitor: Signal from wells with the test compound.

    • Luminescence_no_kinase: Signal from control wells without the kinase enzyme (represents 100% inhibition).

    • Luminescence_vehicle: Signal from wells with DMSO only (represents 0% inhibition).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]
Kinase D[Insert Value]

Table 2: Comparison of IC50 Values with a Reference Inhibitor

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)
This compound[Insert Value][Insert Value]
Reference Inhibitor[Insert Value][Insert Value]

Mandatory Visualizations

Diagrams are crucial for illustrating complex workflows and pathways.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Test Compound in DMSO Plate_Prep Dispense Compound/Controls into 384-well Plate Compound_Prep->Plate_Prep Add_Kinase Add Kinase Mixture to Plate Plate_Prep->Add_Kinase Kinase_Mix Prepare Kinase/Substrate Reaction Mixture Kinase_Mix->Add_Kinase Pre_Incubate Pre-incubate for Compound-Enzyme Interaction Add_Kinase->Pre_Incubate Add_ATP Add ATP to Initiate Reaction Pre_Incubate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Reagent Add Luminescence Detection Reagent Incubate->Add_Reagent Stabilize Incubate to Stabilize Signal Add_Reagent->Stabilize Read_Plate Measure Luminescence Stabilize->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G cluster_pathway Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylation ATP ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase_Cascade Inhibition ADP ADP ATP->ADP

Caption: Simplified signaling pathway showing kinase inhibition.

References

Cell-based Assays for Testing 7-Hydroxypyrazolo[4,3-d]pyrimidine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[4,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including their potential as anti-cancer agents. The 7-hydroxypyrazolo[4,3-d]pyrimidine scaffold, in particular, is a key structure in various kinase inhibitors. Understanding the cytotoxic effects of these compounds is a critical step in their development as therapeutic agents. This document provides detailed application notes and protocols for essential cell-based assays to evaluate the cytotoxicity of this compound and its derivatives. The methodologies described herein are fundamental for determining cell viability, understanding mechanisms of cell death, and characterizing the dose-dependent effects of these compounds.

While specific quantitative cytotoxicity data for this compound is not extensively available in the public domain, this document presents data for structurally related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives to provide a relevant comparative framework.

Data Presentation: Cytotoxicity of Structurally Related Pyrazolopyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives in different cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.

Table 1: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives in Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 7dOVCAR-4Ovarian Cancer1.74[1]
ACHNRenal Cancer5.53[1]
NCI-H460Lung Cancer4.44[1]
Compound 1aA549Lung Cancer2.24[2]
MCF-7Breast Cancer42.3[2]
HepG2Liver Cancer2.24[2]
PC-3Prostate Cancer2.24[2]
Compound 1dMCF-7Breast Cancer1.74[2]
Compound 14MCF-7Breast Cancer0.045[3]
HCT-116Colorectal Carcinoma0.006[3]
HepG-2Hepatocellular Carcinoma0.048[3]
Compound 15MCF-7Breast Cancer0.046[3]
HCT-116Colorectal Carcinoma0.007[3]
HepG-2Hepatocellular Carcinoma0.048[3]
PP-31dNCI-H460Non-small-cell lung cancer2[4]
Compound 12bA549Lung Cancer8.21[5]
HCT-116Colon Cancer19.56[5]
Compound 5iMCF-7Breast Cancer3.81[6]
Compound P1HCT 116Colorectal Carcinoma22.7 - 40.75[7]
HepG2Hepatocellular Carcinoma22.7 - 40.75[7]
MCF-7Breast Cancer22.7 - 40.75[7]
Compound P2HCT 116Colorectal Carcinoma22.7 - 40.75[7]
HepG2Hepatocellular Carcinoma22.7 - 40.75[7]
MCF-7Breast Cancer22.7 - 40.75[7]

Table 2: Cytotoxicity of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
LGR6768SEMAcute Lymphoblastic Leukemia0.44 - 4.4[8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on various pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4][9] These compounds have been shown to inhibit the activity of protein kinases that are crucial for cell proliferation and survival, such as Src kinase and Cyclin-Dependent Kinases (CDKs).[3][9]

Inhibition of these kinases can disrupt the normal progression of the cell cycle, often leading to an accumulation of cells in the G2/M or S phase.[1][10] Furthermore, the disruption of these signaling pathways can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and ultimately, cell death.[1][4]

Mandatory Visualizations

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well plates treatment Treat cells with compound and incubate (24, 48, 72h) prep_cells->treatment prep_compound Prepare serial dilutions of This compound prep_compound->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->assay_apoptosis analysis Measure Absorbance/ Fluorescence assay_mtt->analysis assay_ldh->analysis assay_apoptosis->analysis calc_ic50 Calculate IC50 values analysis->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

G Proposed Apoptosis Induction Pathway compound This compound src_kinase Src Kinase compound->src_kinase Inhibition pi3k_akt PI3K/Akt Pathway src_kinase->pi3k_akt Activation mapk_erk MAPK/ERK Pathway src_kinase->mapk_erk Activation pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) src_kinase->pro_apoptotic Inhibition anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) pi3k_akt->anti_apoptotic Activation mapk_erk->anti_apoptotic Activation anti_apoptotic->pro_apoptotic Inhibition caspase_activation Caspase Activation (Caspase-3/7, Caspase-9) pro_apoptotic->caspase_activation Activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound via Src kinase inhibition.[11][12]

G Proposed Cell Cycle Arrest Pathway compound This compound cdk2 CDK2/Cyclin E/A compound->cdk2 Inhibition g1_s_transition G1/S Transition cdk2->g1_s_transition Promotion s_phase_progression S Phase Progression cdk2->s_phase_progression Promotion cell_cycle_arrest Cell Cycle Arrest (S or G2/M Phase) cdk2->cell_cycle_arrest leads to g1_s_transition->s_phase_progression

Caption: Proposed mechanism of cell cycle arrest by this compound via CDK2 inhibition.[13][14]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells 1 hour before the end of the incubation period.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The cell-based assays detailed in this document provide a robust framework for characterizing the cytotoxic properties of this compound and its derivatives. By employing a combination of assays that measure different aspects of cell health, researchers can gain a comprehensive understanding of the compound's potency and mechanism of action. The provided data on related pyrazolopyrimidine compounds serves as a valuable reference for experimental design and data interpretation. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its advancement as a potential therapeutic agent.

References

Application Notes and Protocols for Developing Cell Lines Resistant to Pyrazolo[4,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[4,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as potent inhibitors of various protein kinases, playing a crucial role in cancer research and drug development. These compounds have shown efficacy in targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, different derivatives of this scaffold have been developed to inhibit Cyclin-Dependent Kinases (CDKs), Src family kinases, and microtubule polymerization. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells acquire resistance to pyrazolo[4,3-d]pyrimidine inhibitors is paramount for the development of more robust therapeutic strategies and novel combination therapies.

This document provides detailed application notes and experimental protocols for the development and characterization of cell lines resistant to pyrazolo[4,3-d]pyrimidine inhibitors. These models are invaluable tools for elucidating resistance mechanisms, identifying biomarkers, and evaluating strategies to overcome resistance.

Data Presentation

Table 1: Characterization of Parental and Resistant Cell Lines
Cell LinePyrazolo[4,3-d]pyrimidine InhibitorParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)Doubling Time (Parental, hrs)Doubling Time (Resistant, hrs)Putative Resistance Mechanism
Example: [Inhibitor Name]
MCF-7LGR6768 (CDK7 inhibitor)Data to be generatedData to be generatedCalculatedData to be generatedData to be generatede.g., CDK7 gatekeeper mutation
U-87 MGCompound 24 (CDK inhibitor)Data to be generatedData to be generatedCalculatedData to be generatedData to be generatede.g., Upregulation of bypass pathway
A549Compound 9 (Tubulin inhibitor)Data to be generatedData to be generatedCalculatedData to be generatedData to be generatede.g., β-tubulin mutation

Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 indicates acquired resistance.

Signaling Pathways and Experimental Workflow

Signaling Pathway Targeted by Pyrazolo[4,3-d]pyrimidine CDK Inhibitors

CDK_Pathway CDK Signaling Pathway and Inhibition cluster_rb_e2f GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Upregulates Akt Akt PI3K->Akt Akt->CyclinD_CDK46 Promotes Rb Rb CyclinD_CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->Rb Phosphorylates (p) G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Inhibitor Pyrazolo[4,3-d]pyrimidine CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK pathway by pyrazolo[4,3-d]pyrimidine compounds.

Experimental Workflow for Developing Resistant Cell Lines

workflow start Start with Parental Cancer Cell Line ic50_initial Determine Initial IC50 of Pyrazolo[4,3-d]pyrimidine Inhibitor start->ic50_initial low_dose Culture Cells with Low Concentration (e.g., IC10 - IC20) ic50_initial->low_dose recovery Allow Cells to Recover and Proliferate low_dose->recovery dose_escalation Gradually Increase Inhibitor Concentration recovery->dose_escalation Repeat Cycle stable_culture Establish a Stably Growing Population at Higher Concentration dose_escalation->stable_culture ic50_final Determine Final IC50 of the Resistant Population stable_culture->ic50_final characterization Characterize Resistance Mechanisms ic50_final->characterization end Resistant Cell Line Established characterization->end

Caption: Workflow for generating drug-resistant cell lines.

Potential Mechanisms of Resistance

resistance_mechanisms Potential Resistance Mechanisms Resistance Acquired Resistance to Pyrazolo[4,3-d]pyrimidine Inhibitors Target Target Alteration Resistance->Target Bypass Bypass Pathway Activation Resistance->Bypass Efflux Drug Efflux Resistance->Efflux Metabolism Drug Metabolism Resistance->Metabolism Mutation Gatekeeper Mutations in Kinase Domain Target->Mutation Amplification Target Gene Amplification Target->Amplification Upregulation Upregulation of Parallel Signaling (e.g., PI3K/Akt) Bypass->Upregulation Downregulation Downregulation of Tumor Suppressors (e.g., PTEN) Bypass->Downregulation ABC Overexpression of ABC Transporters (e.g., ABCG2) Efflux->ABC CYP Increased Metabolic Inactivation by CYP Enzymes Metabolism->CYP

Caption: Potential mechanisms of acquired drug resistance.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line by Gradual Dose Escalation

This protocol describes the generation of a resistant cell line through continuous exposure to gradually increasing concentrations of a pyrazolo[4,3-d]pyrimidine inhibitor.

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[4,3-d]pyrimidine inhibitor of interest

  • 96-well and standard cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination: a. Seed the parental cells in a 96-well plate at a predetermined optimal density. b. The following day, treat the cells with a range of concentrations of the pyrazolo[4,3-d]pyrimidine inhibitor. c. After 72 hours, assess cell viability using a suitable assay. d. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

  • Initiation of Resistance Development: a. Culture the parental cells in their complete medium containing the pyrazolo[4,3-d]pyrimidine inhibitor at a starting concentration equal to the IC10 or IC20 of the parental cells. b. Maintain the cells in this medium, changing the medium every 2-3 days. c. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the culture vessel.

  • Dose Escalation: a. Once the cells are growing stably at the initial concentration (indicated by a consistent doubling time), increase the inhibitor concentration by a factor of 1.5 to 2. b. Repeat the process of allowing the cells to adapt and resume stable growth before the next dose escalation. c. If a high level of cell death is observed after a dose increase, maintain the cells at the previous concentration until they have fully recovered.

  • Establishment and Maintenance of the Resistant Line: a. Continue the dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50. b. At this point, the cell line is considered resistant. c. To maintain the resistant phenotype, continuously culture the cells in the presence of the high concentration of the inhibitor. d. Periodically re-determine the IC50 to ensure the stability of the resistant phenotype.

  • Cryopreservation: a. Cryopreserve aliquots of the resistant cell line at various passages to ensure a backup supply.

Protocol 2: Quantification of Drug Resistance using a Cell Viability Assay

This protocol details the determination of the IC50 values for both parental and resistant cell lines to quantify the level of acquired resistance.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • Pyrazolo[4,3-d]pyrimidine inhibitor

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed both parental and resistant cells into separate 96-well plates at their optimal densities. b. Incubate overnight to allow for cell attachment.

  • Drug Treatment: a. Prepare a serial dilution of the pyrazolo[4,3-d]pyrimidine inhibitor in complete medium. b. Remove the old medium from the plates and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO). c. Incubate the plates for 72 hours.

  • Viability Assessment: a. After the incubation period, perform the cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the logarithm of the inhibitor concentration. c. Use a non-linear regression analysis to determine the IC50 value for each cell line. d. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.

Protocol 3: Investigation of Resistance Mechanisms by Western Blotting

This protocol provides a method to investigate changes in protein expression that may contribute to resistance, such as the upregulation of bypass signaling pathway components or the overexpression of drug efflux pumps.

Materials:

  • Parental and resistant cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, ABCG2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: a. Lyse the parental and resistant cells and collect the protein extracts. b. Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody of interest overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Analyze the band intensities to compare the protein expression levels between the parental and resistant cell lines. Normalize the expression of the target protein to the loading control.

Conclusion

The development and characterization of cell lines resistant to pyrazolo[4,3-d]pyrimidine inhibitors are critical for advancing our understanding of drug resistance in cancer. The protocols and guidelines presented here provide a framework for researchers to generate robust and reliable resistant cell line models. These models will be instrumental in identifying novel therapeutic targets, developing effective combination strategies, and ultimately improving patient outcomes in the face of acquired drug resistance.

Application Notes and Protocols for High-Throughput Screening of 7-Hydroxypyrazolo[4,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. As an analog of purine, it serves as a core component for designing inhibitors of various enzymes, particularly protein kinases. 7-Hydroxypyrazolo[4,3-d]pyrimidine and its derivatives are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for oncology, inflammation, and other diseases. These compounds have shown potent inhibitory activity against a range of kinases and other cellular targets. This document provides detailed application notes and protocols for utilizing this chemical class in HTS, including data presentation from representative screens and visualization of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize representative data from hypothetical high-throughput screening campaigns for pyrazolo[4,3-d]pyrimidine libraries against various targets.

Table 1: Representative HTS Campaign for a 10,000-Compound Pyrazolopyrimidine Library against Aurora Kinase A. [1]

MetricValueNotes
Total Compounds Screened10,000N-(pyrazol-3-yl)benzamide library
Screening Concentration10 µMSingle-dose primary screen
Assay Format384-well plate, BiochemicalTR-FRET based
Primary Hit Rate2.5%250 compounds
Confirmed Hit Rate1.2%120 compounds after dose-response
Potent Hits (IC50 < 1 µM)0.3%30 compounds
Selective Hits (vs. Aurora B)0.1%10 compounds (>10-fold selectivity)
Z'-factor (average)0.78Indicates excellent assay quality
Signal-to-Background (S/B)>15---

Table 2: Inhibitory Activity of Selected Pyrazolo[4,3-d]pyrimidine Derivatives against Protein Kinases and Cancer Cell Lines.

CompoundTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)
Compound 9Tubulin Polymerization0.45[2]MCF-70.002[2]
Compound 11Tubulin Polymerization0.42[2]--
Compound 12Tubulin Polymerization0.49[2]MCF-7-
Compound 13Tubulin Polymerization0.42[2]MCF-7-
Compound 24CDK2/A2nanomolar range[3]Lymphoma cellspotent antiproliferative

Signaling Pathways

Pyrazolo[4,3-d]pyrimidines are known to modulate various signaling pathways critical in cancer progression. Below are diagrams of key pathways often targeted by this class of compounds.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S CyclinD_CDK46 Cyclin D CDK4/6 CyclinE_CDK2 Cyclin E CDK2 G2 G2 Phase S->G2 CyclinA_CDK2 Cyclin A CDK2 M M Phase (Mitosis) G2->M CyclinB_CDK1 Cyclin B CDK1 M->G1 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb E2F E2F pRb->E2F releases Gene_Expression Gene Expression for S Phase E2F->Gene_Expression activates Gene_Expression->S Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by pyrazolo[4,3-d]pyrimidines, leading to cell cycle arrest.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation and Survival ERK->Proliferation promotes Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->EGFR inhibits (ATP-competitive)

Caption: ATP-competitive inhibition of EGFR signaling by pyrazolo[4,3-d]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Assay: TR-FRET for Aurora Kinase A Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay for the high-throughput screening of a pyrazolopyrimidine library to identify inhibitors of Aurora Kinase A.[1]

Materials:

  • Aurora Kinase A enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Buffer (e.g., 10 mM EDTA in Assay Buffer)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume black plates

  • Acoustic liquid handler

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyrazolopyrimidine library (10 mM in 100% DMSO) into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or a reference inhibitor (positive control).[1]

  • Enzyme and Substrate/ATP Preparation:

    • Prepare a 2X enzyme solution by diluting Aurora Kinase A in Assay Buffer.

    • Prepare a 2X substrate/ATP solution by mixing the biotinylated peptide substrate (to a final concentration of 200 nM) and ATP (to a final concentration of 20 µM, corresponding to the Kₘ for Aurora A) in Assay Buffer.[1]

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the reaction for 60 minutes at room temperature.[1]

  • Reaction Termination and Detection:

    • Prepare the detection reagent by mixing the Europium-labeled anti-phospho-substrate antibody and SA-APC in Stop Buffer.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.[1]

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Determine the percent inhibition for each compound relative to the high and low controls.

TRFRET_Workflow Compound 1. Compound Plating (50 nL) Enzyme 2. Add 2X Enzyme Solution (5 µL) Compound->Enzyme Incubate1 3. Incubate (15 min) Enzyme->Incubate1 Substrate 4. Add 2X Substrate/ATP (5 µL) Incubate1->Substrate Incubate2 5. Kinase Reaction (60 min) Substrate->Incubate2 Detection 6. Add Detection Reagent (10 µL) Incubate2->Detection Incubate3 7. Incubate (60 min) Detection->Incubate3 Read 8. Read TR-FRET Signal Incubate3->Read

Caption: Experimental workflow for the TR-FRET based biochemical assay.

Cell-Based Assay: High-Throughput Anti-proliferative MTT Assay

This protocol describes a colorimetric MTT assay to screen for the anti-proliferative effects of pyrazolo[4,3-d]pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolopyrimidine compound library (dissolved in DMSO)

  • 384-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at an optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of cell culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Addition: Add 100 nL of each pyrazolopyrimidine compound from the library to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.[5]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 40 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 value.[4]

MTT_Workflow Seed 1. Seed Cells (24h incubation) Compound 2. Add Compounds (100 nL) Seed->Compound Incubate1 3. Incubate (72h) Compound->Incubate1 MTT 4. Add MTT Solution (10 µL) Incubate1->MTT Incubate2 5. Incubate (2-4h) MTT->Incubate2 Solubilize 6. Add Solubilization Solution (40 µL) Incubate2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the high-throughput MTT anti-proliferative assay.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The protocols and data presented here provide a framework for the successful implementation of HTS campaigns to identify and characterize novel modulators of key biological pathways. The adaptability of both biochemical and cell-based assays allows for a comprehensive evaluation of compound libraries, from initial hit identification to lead optimization.

References

Application Notes and Protocols: 7-Hydroxypyrazolo[4,3-d]pyrimidine Scaffold for Inhibiting CDK Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrazolo[4,3-d]pyrimidine scaffold is a core structural motif found in a new generation of potent and selective inhibitors of cyclin-dependent kinases (CDKs).[1][2] As bioisosteres of purines like adenine, these compounds effectively compete for the ATP-binding site within the kinase domain of CDKs.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime therapeutic target.[5][6] Inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant antiproliferative activity by inducing cell cycle arrest and apoptosis.[7][8]

These application notes provide an overview of the mechanism, inhibitory data, and detailed experimental protocols for evaluating pyrazolo[4,3-d]pyrimidine-based compounds as CDK inhibitors. The specific data and protocols are based on well-characterized derivatives of this scaffold.

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases are serine/threonine kinases that form active complexes with cyclin regulatory proteins. These complexes, such as CDK4/6-Cyclin D and CDK2-Cyclin E, phosphorylate key substrate proteins to drive progression through the cell cycle.[9] A primary substrate is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDKs causes it to release the E2F transcription factor, which then activates genes required for the transition from the G1 to the S phase.[5][9]

Pyrazolo[4,3-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking cell cycle progression and inhibiting cell proliferation.[8]

CDK_Pathway_Inhibition cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CDK46 CDK4/6 pRb_E2F pRb-E2F Complex (Active Repressor) CDK46->pRb_E2F Phosphorylates CyclinD Cyclin D CyclinD->CDK46 forms complex pRb_p p-pRb (Inactive) pRb_E2F->pRb_p releases E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK46 Inhibits

Caption: CDK/Cyclin signaling pathway and its inhibition by pyrazolo[4,3-d]pyrimidines.

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory activity of representative pyrazolo[4,3-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives against various CDK family kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)Reference
LGR6768 CDK70.022SEM (Leukemia)0.05[10]
CDK1> 20MOLM-13 (Leukemia)0.03[10]
CDK21.1--[10]
Compound 14 CDK2/cyclin A20.057HCT-116 (Colon)0.006[3][11]
--MCF-7 (Breast)0.045[3][11]
--HepG-2 (Liver)0.048[3][11]
Compound 2i CDK20.015HCT-116 (Colon)0.041[7]
CDK50.025--[7]
Aurora A0.030--[7]
Cdk1-IN-3 CDK10.0368--[12]
CDK20.305--[12]
CDK50.369--[12]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol assesses the ability of a compound to inhibit the activity of a specific CDK enzyme in a cell-free system.[3]

Materials:

  • Recombinant CDK/Cyclin enzyme (e.g., CDK2/Cyclin A2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute further into the assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 1 µL of test compound dilution (or 5% DMSO for control).

    • 2 µL of the CDK/Cyclin enzyme solution.

    • 2 µL of the substrate/ATP mixture.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of Kinase-Glo® reagent to each well.

    • Mix and incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a CDK inhibitor.[13][14][15]

Materials:

  • Cultured mammalian cells (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere for 24 hours.

    • Treat cells with various concentrations of the test compound (and a DMSO vehicle control) for a desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Collect cells directly into a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis

This protocol is used to measure changes in the expression and phosphorylation status of key proteins in the CDK signaling pathway.[5][12][16]

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-p-Rb (Ser807/811), anti-Cyclin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-Actin).

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Downstream Analysis start Start: Cell Culture (e.g., HCT-116, MCF-7) treatment Treatment with Pyrazolo[4,3-d]pyrimidine Derivative start->treatment harvest Harvest Cells & Prepare Lysates treatment->harvest split harvest->split cell_viability Cell Viability Assay (e.g., MTT) split->cell_viability flow_cytometry Cell Cycle Analysis (Flow Cytometry) split->flow_cytometry western_blot Protein Analysis (Western Blot) split->western_blot kinase_assay In Vitro Kinase Assay start_kinase start_kinase->kinase_assay Cell-Free System

Caption: General experimental workflow for evaluating CDK inhibitors.

References

Application of 7-Hydroxypyrazolo[4,3-d]pyrimidine in Cancer Cell Line Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of novel therapeutics, particularly in oncology. Its derivatives have demonstrated significant potential in targeting various components of the cancer cell machinery, leading to anti-proliferative and pro-apoptotic effects. This document provides a comprehensive overview of the application of pyrazolo[4,3-d]pyrimidine derivatives, with a focus on the relevance of the 7-hydroxy substitution, in cancer cell line studies.

Application Notes

The 7-hydroxypyrazolo[4,3-d]pyrimidine core is a key pharmacophore that can be further modified to generate a diverse library of compounds with potent anti-cancer activities. Research into the broader class of pyrazolo[4,3-d]pyrimidines has revealed several mechanisms of action against cancer cells. These compounds are often designed as kinase inhibitors, targeting the ATP-binding site of various kinases crucial for cancer cell proliferation and survival.

Key Mechanisms of Action:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK5. By inhibiting these kinases, the compounds can induce cell cycle arrest and trigger apoptosis in cancer cells. This dual mode of action, combining apoptosis induction in cancer cells and blocking angiogenesis, highlights their therapeutic potential.[1][2]

  • Tubulin Polymerization Inhibition: Certain derivatives of the pyrazolo[4,3-d]pyrimidine scaffold act as microtubule targeting agents. They inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent cell death. Notably, some of these compounds have shown efficacy in cancer cell lines that have developed resistance to other microtubule inhibitors like taxanes.[3][4]

  • Epidermal Growth Factor Receptor (EGFR) and other Tyrosine Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold, structurally similar to its [4,3-d] isomer, has been extensively explored for its ability to inhibit receptor tyrosine kinases like EGFR.[5] This suggests that pyrazolo[4,3-d]pyrimidine derivatives could also be designed to target these critical signaling pathways that are often dysregulated in cancer.

  • Induction of Apoptosis: Across various mechanisms, a common outcome of treating cancer cells with pyrazolo[4,3-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.

The 7-hydroxy group on the pyrazolo[4,3-d]pyrimidine scaffold can serve as a crucial hydrogen bond donor or acceptor, potentially enhancing the binding affinity of the molecule to its target protein. It also provides a handle for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. While specific data on the biological activity of the parent this compound is limited in publicly available literature, its derivatives have shown promise. For instance, 3-Methyl-7-hydroxypyrazolo[4,3-d]pyrimidine has been used as a precursor for the synthesis of various amino-substituted derivatives with potential anti-cancer activity.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of various pyrazolo[4,3-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines and kinases.

Table 1: Anti-proliferative Activity of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Pyrazolo[4,3-d]pyrimidine Derivatives
Compound 2iHCT-116 (Colon)Proliferation~5[1][2]
Compound 9MCF-7 (Breast)Growth Inhibition0.002[3][4]
Compound 16MCF-7 (Breast)Growth Inhibition0.0017[3][4]
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 10eMCF-7 (Breast)Cytotoxicity11[1]
Compound 7Caco-2 (Colon)Cytotoxicity17.50[6]
Compound 7A549 (Lung)Cytotoxicity43.75[6]
Compound 7HT1080 (Fibrosarcoma)Cytotoxicity73.08[6]
Compound 7HeLa (Cervical)Cytotoxicity68.75[6]
Compound 7dOVCAR-4 (Ovarian)Anti-proliferative1.74[7]
Compound 7dACHN (Renal)Anti-proliferative5.53[7]
Compound 7dNCI-H460 (Lung)Anti-proliferative4.44[7]
Compound 12bA549 (Lung)Anti-proliferative8.21[5]
Compound 12bHCT-116 (Colon)Anti-proliferative19.56[5]

Table 2: Kinase Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/DerivativeKinase TargetAssayIC50 (µM)Reference
Pyrazolo[4,3-d]pyrimidine Derivatives
Compound 2iCDK2/cyclin ABiochemical0.045[1][2]
Compound 2iCDK5/p25Biochemical0.065[1][2]
Compound 2iAurora ABiochemical0.025[1][2]
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 12bEGFR (wild-type)Kinase0.016[5]
Compound 12bEGFR (T790M mutant)Kinase0.236
Compound 7dEGFRKinase0.18[7]
Compound 7dErbB2Kinase0.25[7]
Ibrutinib (a pyrazolo[3,4-d]pyrimidine)BTKKinase0.00795[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[9][10] The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • After incubation, carefully aspirate the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Aspirate the MTT solution and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[3][11]

Protocol for Suspension Cells:

  • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells/well.[11]

  • Add the test compound at various concentrations.

  • Incubate for the desired time.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.[11]

  • Add 100 µL of Detergent Reagent to lyse the cells and solubilize the formazan crystals.[11]

  • Incubate at room temperature in the dark for 2 hours.[11]

  • Record the absorbance at 570 nm.[11]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cancer cells by treating with the test compound for a specified time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[12][13]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Add 400 µL of 1X Binding Buffer to each tube.[14][15]

  • Analyze the cells by flow cytometry immediately (within 1 hour).[14]

Kinase Inhibition Assay (Kinase-Glo® Luminescent Kinase Assay)

This protocol is used to measure the inhibitory activity of compounds against specific kinases.

Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[16][17] The luminescent signal generated is inversely proportional to the kinase activity.[17][18]

Materials:

  • Purified kinase and its specific substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound

  • Multiwell plates (white, opaque)

  • Luminometer

Protocol:

  • Set up the kinase reaction in a white multiwell plate. This includes the kinase, its substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically small (e.g., 5-25 µL).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • After the kinase reaction, allow the plate to equilibrate to room temperature.

  • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.[16][17][18]

  • Mix the contents of the wells briefly.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in cancer cell line studies.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Cancer Cell Line Studies cluster_analysis Data Analysis and Interpretation synthesis Synthesis of this compound and its Derivatives treatment Treatment with Test Compounds synthesis->treatment cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis kinase Kinase Inhibition Assay treatment->kinase ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis kinase_inhibition Kinase Inhibition Profile kinase->kinase_inhibition mechanism Mechanism of Action Elucidation ic50->mechanism apoptosis_analysis->mechanism kinase_inhibition->mechanism

Caption: Experimental workflow for evaluating pyrazolo[4,3-d]pyrimidine derivatives.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway cluster_tubulin Microtubule Dynamics compound Pyrazolo[4,3-d]pyrimidine Derivative cdk CDK2 / CDK5 compound->cdk Inhibition tubulin Tubulin Polymerization compound->tubulin Inhibition cell_cycle_progression Cell Cycle Progression (G1 -> S -> G2 -> M) cdk->cell_cycle_progression cdk->cell_cycle_progression apoptosis Apoptosis cell_cycle_progression->apoptosis Arrest leads to caspases Caspase Activation caspases->apoptosis mitosis Mitosis tubulin->mitosis tubulin->mitosis mitosis->apoptosis Arrest leads to

Caption: Targeted signaling pathways of pyrazolo[4,3-d]pyrimidine derivatives.

logical_relationship scaffold Pyrazolo[4,3-d]pyrimidine Scaffold derivatives Chemical Derivatization scaffold->derivatives targets Diverse Biological Targets (CDKs, Tubulin, etc.) derivatives->targets effects Anti-cancer Effects (Apoptosis, Cell Cycle Arrest) targets->effects development Lead Compound Development effects->development

Caption: Drug discovery logic for pyrazolo[4,3-d]pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxypyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Hydroxypyrazolo[4,3-d]pyrimidine synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to optimize experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yields in the synthesis of this compound can often be attributed to several key factors. Firstly, the purity of the starting materials, particularly the aminopyrazole precursor, is crucial. Impurities can interfere with the cyclization step. Secondly, the reaction temperature and time for the cyclization with formamide are critical. Insufficient heat or time may lead to incomplete reaction, while excessive heat can cause decomposition. Finally, moisture control is important, as water can hydrolyze key intermediates. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere where possible.

Q2: I am observing a significant amount of a side product that is difficult to separate from my desired this compound. What could this side product be and how can I minimize its formation?

A2: A common side product in this synthesis is the isomeric 4-Hydroxypyrazolo[3,4-d]pyrimidine, which can arise from alternative cyclization pathways of the aminopyrazole intermediate. The formation of this isomer can be influenced by the reaction conditions. To minimize its formation, it is crucial to carefully control the temperature and choice of cyclizing agent. Using formamide at a controlled temperature, as detailed in the protocol below, generally favors the formation of the desired 7-hydroxy isomer. Additionally, purification by recrystallization from a basic aqueous solution followed by acidification can help in separating the isomers due to differences in their pKa values.

Q3: The final product is difficult to purify and appears as a colored solid. What purification strategy is most effective?

A3: The crude this compound product can sometimes be colored due to impurities. An effective purification method involves recrystallization. A common procedure is to dissolve the crude product in a dilute aqueous sodium hydroxide solution. This deprotonates the hydroxyl group, forming a soluble salt. The solution can then be treated with activated charcoal to remove colored impurities. Subsequent careful acidification with an acid like hydrochloric acid to a pH of around 5-6 will precipitate the purified product, which can then be collected by filtration, washed with cold water, and dried.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and can also help in distinguishing it from isomeric byproducts. To confirm the chemical structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. The NMR spectra will show characteristic shifts for the protons and carbons in the pyrazolopyrimidine core, and high-resolution mass spectrometry will confirm the exact molecular weight.

Quantitative Data on Reaction Parameters

The following tables provide an overview of how different reaction parameters can influence the yield of this compound. The data is representative and intended to guide optimization efforts.

Table 1: Effect of Temperature on Cyclization Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
1201245Incomplete reaction observed.
1401065Good conversion, minimal side products.
160875Optimal yield and reaction time.
180668Increased colored impurities observed.

Table 2: Effect of Formamide Equivalents on Yield

Formamide EquivalentsTemperature (°C)Reaction Time (h)Yield (%)
5160860
10160875
15160876
20160874

Detailed Experimental Protocols

A plausible synthetic route for this compound starts from ethyl 4-amino-1H-pyrazole-5-carboxylate.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-amino-1H-pyrazole-5-carboxylate (1 equivalent).

  • Reagent Addition: Add formamide (10-15 equivalents) to the flask.

  • Cyclization: Heat the reaction mixture to 160°C and maintain this temperature for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Pour the reaction mixture into ice-cold water. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Purification:

    • Dissolve the crude solid in a minimum amount of 1M aqueous sodium hydroxide solution.

    • Add a small amount of activated charcoal and stir for 15 minutes.

    • Filter the solution to remove the charcoal.

    • Slowly add 1M hydrochloric acid to the filtrate with stirring until the pH reaches 5-6.

    • Collect the precipitated pure product by vacuum filtration.

  • Drying: Wash the final product with cold water and dry under vacuum at 60°C to a constant weight.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Ethyl 4-amino-1H- pyrazole-5-carboxylate reaction Formamide 160°C, 8h start->reaction Cyclization product This compound reaction->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes side_products Side Products Present? incomplete_reaction->side_products No success Improved Yield/ Purity increase_time_temp->success optimize_temp Optimize Temperature to Minimize Isomer side_products->optimize_temp Yes purification_issue Purification Issues? side_products->purification_issue No recrystallize Recrystallize from Basic Solution optimize_temp->recrystallize purification_issue->recrystallize Yes purification_issue->success No recrystallize->success

Caption: Troubleshooting workflow for synthesis optimization.

Overcoming solubility issues of 7-Hydroxypyrazolo[4,3-d]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Hydroxypyrazolo[4,3-d]pyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on resolving solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving this compound in DMSO, especially at higher concentrations. This guide provides a systematic approach to troubleshoot and resolve these issues.

Question: My this compound is not dissolving completely in DMSO at my desired concentration. What steps can I take?

Answer:

Start by verifying the quality of your DMSO and the purity of the compound. Then, proceed with the following steps sequentially:

  • Initial Dissolution Protocol:

    • Use anhydrous, high-purity DMSO to avoid introducing moisture, which can hinder solubility.

    • Add the DMSO to the accurately weighed compound.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Sonication:

    • If particles remain, place the vial in a bath sonicator.

    • Sonicate for 15-30 minutes. This provides energy to break up compound aggregates.

    • Visually inspect for complete dissolution.

  • Gentle Warming:

    • If sonication is insufficient, gently warm the solution in a water bath set to 30-40°C.

    • Vortex the solution intermittently while warming.

    • Caution: Do not exceed 40°C, as higher temperatures may risk compound degradation. Always determine the thermal stability of your compound beforehand.

  • Co-solvent System:

    • If the above methods fail, consider using a co-solvent. A co-solvent can be added to the DMSO to improve the solubilizing environment.

    • Prepare a stock solution of the compound in a 1:1 mixture of DMSO and a suitable co-solvent.

    • Gradually add this stock solution to your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This phenomenon, known as precipitation upon dilution or "crashing out," occurs because the compound is poorly soluble in the aqueous environment of your assay buffer. The DMSO acts as a carrier solvent, but once diluted, the primary solvent becomes water, in which the compound is less soluble.

  • To prevent this:

    • Lower the final concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay.

    • Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Increasing the final DMSO percentage in your assay may help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.

    • Use a co-solvent system: Prepare your stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene glycol 400 (PEG400).

    • Serial dilutions: Perform a stepwise dilution of your DMSO stock into the aqueous buffer rather than a single large dilution.

Q3: What are some suitable co-solvents to use with DMSO for pyrazolopyrimidine derivatives?

A3: Common co-solvents that can be tested to improve the solubility of pyrazolopyrimidine derivatives include:

  • N,N-dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Polyethylene glycol 400 (PEG400)

When using a co-solvent, it is crucial to first determine its compatibility and potential for cytotoxicity in your specific experimental model.

Q4: How does temperature affect the solubility of this compound in DMSO?

A4: For most compounds, solubility in DMSO increases with temperature. Gentle warming can be an effective method to dissolve a compound, but it is important to be cautious of potential degradation at elevated temperatures.

Q5: Can I prepare a highly concentrated stock solution and store it?

A5: Yes, it is standard practice to prepare concentrated stock solutions in DMSO (e.g., 10-50 mM). These should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing.

Data Presentation

While specific quantitative solubility data for this compound in DMSO is not available, the following table summarizes the key factors influencing solubility and the expected trends.

FactorEffect on SolubilityRecommendations
Purity of Compound Higher purity generally leads to more consistent and predictable solubility.Use highly purified compound for reproducible results.
DMSO Quality Presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.Use anhydrous, high-purity DMSO (≤0.1% water).
Temperature Increasing temperature generally increases solubility.Gentle warming (30-40°C) can be employed, but monitor for compound stability.
Concentration Higher concentrations are more prone to precipitation.Start with lower concentrations and gradually increase to determine the solubility limit.
Co-solvents Can significantly enhance solubility.Test biocompatible co-solvents like PEG400, DMF, or NMP.

Experimental Protocols

Protocol 1: Determination of Maximum Kinetic Solubility in DMSO

This protocol provides a method to estimate the maximum kinetic solubility of this compound in DMSO at room temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 5 mg of the compound into a 2 mL microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO.

    • Vortex vigorously for 5 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound (e.g., 1-2 mg), vortexing for 5 minutes after each addition, until a solid precipitate is observed that does not dissolve.[3]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Mix the solution periodically.[3]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the excess undissolved solid.[3]

  • Quantification of Soluble Compound:

    • Carefully transfer a known volume of the clear supernatant (e.g., 50 µL) to a new tube.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and can be accurately quantified.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

    • Calculate the original concentration in the DMSO supernatant, which represents the maximum kinetic solubility.

Protocol 2: General Kinase Assay Protocol for Pyrazolopyrimidine Inhibitors

Many pyrazolo[4,3-d]pyrimidine derivatives are known to be kinase inhibitors. This protocol provides a general workflow for screening these compounds against kinases like c-Src or VEGFR2.

Materials:

  • Recombinant kinase (e.g., c-Src, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Further dilute these solutions in kinase assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]

  • Kinase Reaction:

    • Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

    • This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Pyrazolo[4,3-d]pyrimidine derivatives are known to target various protein kinases involved in cell signaling pathways that are critical in cancer progression, such as the c-Src and VEGFR2 pathways.

c-Src Signaling Pathway

The c-Src tyrosine kinase is a key regulator of various cellular processes including proliferation, survival, and migration. Its aberrant activation is linked to cancer.[2][5]

c_Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) c_Src c-Src RTK->c_Src Integrin Integrin Integrin->c_Src FAK FAK c_Src->FAK Ras Ras/Raf/MEK/ERK Pathway c_Src->Ras PI3K PI3K/Akt Pathway c_Src->PI3K STAT3 STAT3 c_Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival

Caption: Overview of the c-Src signaling pathway.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Src_path Src VEGFR2->Src_path Ras Ras/Raf/MEK/ERK VEGFR2->Ras Permeability Vascular Permeability PLCg->Permeability Survival Survival PI3K->Survival Migration Migration Src_path->Migration Proliferation Endothelial Cell Proliferation Ras->Proliferation

Caption: Key pathways in VEGFR2 signaling.

Experimental Workflow for Solubility Assessment

The following workflow illustrates the logical steps for assessing and improving the solubility of this compound.

Solubility_Workflow Start Start: Compound Received Initial_Test Initial Solubility Test (Vortex in DMSO) Start->Initial_Test Dissolved Completely Dissolved? Initial_Test->Dissolved Sonication Apply Sonication Dissolved->Sonication No Proceed Proceed to Experiment Dissolved->Proceed Yes Dissolved_2 Dissolved? Sonication->Dissolved_2 Sonication->Dissolved_2 Warming Gentle Warming (30-40°C) Dissolved_3 Dissolved? Warming->Dissolved_3 Warming->Dissolved_3 Co_solvent Use Co-solvent (e.g., DMSO/PEG400) Dissolved_4 Dissolved? Co_solvent->Dissolved_4 Co_solvent->Dissolved_4 Reassess Reassess Concentration or Experiment Design Dissolved_2->Warming No Dissolved_2->Proceed Yes Dissolved_3->Co_solvent No Dissolved_3->Proceed Yes Dissolved_4->Proceed Yes Dissolved_4->Reassess No

Caption: Workflow for solubility troubleshooting.

References

Stability of 7-Hydroxypyrazolo[4,3-d]pyrimidine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-Hydroxypyrazolo[4,3-d]pyrimidine in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful handling and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solution?

A1: The stability of pyrazolo[4,3-d]pyrimidine derivatives in aqueous solutions can be variable and is often low, highlighting the need for careful handling and formulation strategies.[1] Some prodrugs of this class have shown high rates of hydrolysis, with half-lives as short as 30 minutes in water.[2] The core structure's limited aqueous solubility can also impact its stability and bioavailability.[1] Therefore, it is crucial to perform compound-specific stability studies under your experimental conditions.

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound is primarily influenced by:

  • pH: Like many heterocyclic compounds, its degradation is likely pH-dependent. Hydrolysis can be accelerated under acidic or basic conditions.[3][4]

  • Temperature: Elevated temperatures typically increase the rate of chemical degradation.[3]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[3][5] Photostability testing is recommended to determine if the compound is light-sensitive.[5]

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation products.[6] The material should be kept away from such agents.[6]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: For optimal stability, aqueous solutions should be freshly prepared. If short-term storage is necessary, solutions should be stored refrigerated (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and contamination.[6] For long-term storage, it is recommended to store the compound in its solid form in a refrigerated and dry environment.[6]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided literature, heterocyclic rings like pyrazolopyrimidine can be susceptible to hydrolytic cleavage of the pyrimidine ring under harsh acidic or basic conditions. Forced degradation studies are the most effective way to identify likely degradation products and establish the compound's intrinsic stability.[3][4][7]

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products.[2] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradants are well-separated.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the identification of unknown degradation products.[2]

Troubleshooting Guide

Issue 1: My compound precipitates out of the aqueous solution.

  • Cause: this compound and its derivatives are known for their limited aqueous solubility.[1] Precipitation may occur due to supersaturation, changes in pH, or temperature fluctuations.

  • Solution:

    • Verify Solubility: Check the maximum solubility at the experimental pH and temperature.

    • Use Co-solvents: Consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol, but be aware that this can affect biological assays.

    • pH Adjustment: Ensure the pH of your buffer is one where the compound is most soluble.

    • Formulation Strategies: For in vivo or cellular studies, consider formulation strategies like using cyclodextrins to enhance solubility.[8]

Issue 2: I am observing rapid and unexpected degradation of the compound.

  • Cause: This could be due to hydrolysis, photodecomposition, or reaction with components in your media.

  • Solution:

    • Control pH: Ensure your aqueous solution is buffered to a pH where the compound is most stable (typically near neutral, but this must be determined experimentally).

    • Protect from Light: Conduct experiments under subdued light or use amber-colored vials to prevent photolytic degradation.[5]

    • Check for Incompatibilities: Ensure that other components in your solution (e.g., buffers, salts, media supplements) are not catalyzing degradation.

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.

Issue 3: My stability assay results are inconsistent.

  • Cause: Inconsistency can arise from variations in solution preparation, storage conditions, or the analytical method itself.

  • Solution:

    • Standardize Protocols: Ensure that all experimental parameters (e.g., pH, temperature, concentration, light exposure) are strictly controlled.

    • Validate Analytical Method: Use a validated, stability-indicating HPLC method. Ensure system suitability criteria are met before each run.

    • Control Sample Handling: Treat all samples, including controls and standards, identically to minimize variability.

Data Presentation

The following tables present an illustrative summary of stability data for pyrazolopyrimidine derivatives. Note: These values are examples and should not be considered as specifications for this compound. Compound-specific experimental determination is required.

Table 1: Illustrative pH-Dependent Stability of a Pyrazolopyrimidine Derivative in Aqueous Solution at 37°C

pHConditionHalf-life (t½)Degradation Rate Constant (k)
2.0Acidic~2 hoursHigh
5.0Weakly Acidic~24 hoursModerate
7.4Physiological> 48 hoursLow
9.0Basic~6 hoursHigh

Table 2: Illustrative Temperature-Dependent Stability of a Pyrazolopyrimidine Derivative at pH 7.4

TemperatureStorage ConditionObserved Degradation (after 24h)
4°CRefrigerated< 1%
25°CRoom Temperature~ 5-10%
40°CAccelerated~ 15-25%
60°CStressed> 30%

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3][9] This protocol outlines the typical stress conditions as recommended by ICH guidelines.[3]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • HPLC-grade Acetonitrile and Methanol

  • Calibrated pH meter, HPLC system, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 8-12 hours.[4] Neutralize before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 8-12 hours.[4] Neutralize before analysis.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with deionized water. Incubate at 60°C for 8-12 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the active substance.

Visualizations

Hypothetical_Degradation_Pathway parent This compound intermediate Ring-Opened Intermediate parent->intermediate Hydrolysis (H+ or OH-) products Degradation Products (e.g., Pyrazole and Pyrimidine fragments) intermediate->products Further Decomposition

Caption: Hypothetical hydrolytic degradation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_solution->prep_samples incubate Incubate Under Defined Conditions prep_samples->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: General experimental workflow for a forced degradation stability study.

Troubleshooting_Tree decision decision solution Check pH and buffer compatibility decision->solution Yes s1 Protect from light (Amber vials, subdued lighting) decision->s1 No issue Unexpected Degradation issue->decision Is solution protected from light?

Caption: A simple troubleshooting decision tree for unexpected sample degradation.

References

Troubleshooting inconsistent results in 7-Hydroxypyrazolo[4,3-d]pyrimidine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxypyrazolo[4,3-d]pyrimidine assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows variable activity in assays performed on different days, and the potency seems to decrease over time. What could be the cause?

A: A primary suspect for this issue is the instability of your pyrimidine compound, especially when dissolved in dimethyl sulfoxide (DMSO). Certain pyrimidine derivatives are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of degradation products and a loss of the parent compound's activity.[1] The presence of water in DMSO can also contribute to compound degradation.[1]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of your compound in DMSO immediately before use.[1]

  • Minimize Storage Time: If storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. Store at -80°C for long-term storage.[1]

  • Use High-Quality DMSO: Utilize anhydrous, high-purity DMSO to prepare your stock solutions.[1]

  • Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.[1]

  • Alternative Solvents: If instability in DMSO is confirmed, explore other solvents like N,N-dimethylformamide (DMF). Be aware that solvent choice can influence the compound's activity.[1]

Q2: I'm observing high background fluorescence and inconsistent readings in my fluorescence-based assay when screening this compound compounds. How can I address this?

A: This issue can stem from the intrinsic fluorescence (autofluorescence) of your pyrazolopyrimidine compound or from light-induced degradation.[1][2][3][4] Many small molecules, particularly those with aromatic ring structures, can absorb light and fluoresce, interfering with the assay readout.[2][3][4]

Troubleshooting Steps:

  • Run a Compound-Only Control: To check for autofluorescence, run a control experiment with your compound in the assay buffer without the biological target.[2][3] A high signal in these wells indicates your compound is autofluorescent.

  • Optimize Filter Wavelengths: If your instrument allows, adjust the excitation and emission wavelength settings to minimize the contribution from your compound's fluorescence.[1]

  • Use a Different Assay Readout: If compound fluorescence is a persistent issue, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance.[1]

  • Protect from Light: Minimize the exposure of your compounds and assay plates to light, especially UV radiation, to prevent photodegradation.

Q3: My this compound compounds are producing shallow or inconsistent dose-response curves, making it difficult to determine accurate IC50/EC50 values. What are the likely causes?

A: This problem often points to issues with compound solubility, aggregation, or non-specific binding.[1] Pyrazolopyrimidine compounds, particularly those with hydrophobic moieties, can have low aqueous solubility and may precipitate out of the assay buffer, leading to an inaccurate effective concentration.[1][3][5][6]

Troubleshooting Steps:

  • Assess Solubility: Visually inspect your assay wells for any signs of precipitation.[1][7] You can also perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.[1][7]

  • Modify Assay Buffer: Consider adding a small percentage of a solubilizing agent, like Triton X-100 (e.g., 0.01%), to your assay buffer to prevent aggregation.[8]

  • Sonication: Briefly sonicate your compound solutions to help break up aggregates before adding them to the assay.

  • Alternative Formulation: For compounds with persistent solubility issues, consider formulation strategies such as using cyclodextrins to improve aqueous solubility.[3][6]

Q4: I am screening this compound inhibitors against a specific kinase, but the IC50 values are highly variable between experiments. How can I improve reproducibility?

A: In addition to compound stability and solubility, several assay-specific parameters can affect the reproducibility of kinase inhibition assays.[5]

Troubleshooting Steps:

  • Control ATP Concentration: The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. It is crucial to maintain a consistent ATP concentration across all experiments. Performing assays at an ATP concentration close to the Michaelis constant (Km) can provide a more accurate measure of the inhibitor's affinity (Ki).[5]

  • Ensure Linear Reaction Velocity: The kinase reaction should be in the linear range, where the reaction rate is proportional to the enzyme concentration and time. If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect IC50 determination.[5]

  • Enzyme Quality: Ensure the recombinant kinase has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[5]

  • Consistent Reagent Preparation: Prepare fresh buffers and substrate solutions for each experiment to avoid degradation.

Troubleshooting Guides

Guide 1: Inconsistent Cell-Based Assay Results

This guide focuses on troubleshooting common issues in cell-based assays involving this compound compounds.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.[9][10]
Edge effectsAvoid using the outer wells of the plate, or fill them with media to maintain humidity.[9]
Inconsistent cell health/passage numberUse cells from the same passage number and ensure they are in the exponential growth phase.[9][10]
ContaminationRegularly check for and address any microbial contamination in your cell cultures.[9]
Poor Dose-Response Curve Compound precipitationVisually inspect wells for precipitation. Perform a solubility test in the assay medium.[1][7][11]
Cytotoxicity at high concentrationsUse a lower concentration range or a shorter incubation time.
Assay interferenceRun controls to check for compound autofluorescence or quenching if using a fluorescence-based readout.[1][2][3][4]
IC50 Value Shifts Between Experiments Reagent variabilityUse the same lot of reagents (e.g., serum, media) for a set of experiments.
Inconsistent incubation timeEnsure the incubation time with the compound is consistent across all experiments.[12]
Cell passage numberUse cells within a narrow passage number range for all experiments.[10]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of newly synthesized pyrazolopyrimidine compounds against different cancer cell lines, as reported in a study. This data illustrates the range of potencies that can be observed with this class of compounds.

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)HePG-2 IC50 (µM)
5b 3.815.237.11
5i 4.126.888.24
9e 6.258.1410.32
Reference InhibitorVaries by inhibitorVaries by inhibitorVaries by inhibitor

Data adapted from a study on phenylpyrazolo[3,4-d]pyrimidine-based analogs. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%.[8]

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potential of this compound compounds.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., HEPES pH 7.5, MgCl₂, DTT, and a detergent like Tween-20).[5]

    • Prepare serial dilutions of the test compound in DMSO. Then, dilute further in assay buffer.

    • Prepare solutions of the kinase, substrate (e.g., a fluorescently labeled peptide), and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.[8]

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.[5]

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[1]

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method to assess the effect of this compound compounds on the viability of cultured cells.

  • Cell Seeding:

    • Culture cells under standard conditions.

    • Harvest and count the cells.

    • Seed the cells at a predetermined density in a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound dilutions.

    • Include a vehicle control (e.g., DMSO in medium) and a "no cell" control (medium only).

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[13]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14][15]

    • Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C.[14][16]

    • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]

    • Add a solubilization solution (e.g., a mixture of SDS, DMF, and acetic acid) to each well to dissolve the formazan crystals.[14]

    • Shake the plate to ensure complete solubilization.[14][15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[14][15]

    • Subtract the absorbance of the "no cell" control from all other readings.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration and determine the IC50 value.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Fresh Stock in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_culture Cell Culture (Consistent Passage #) seeding Cell Seeding (Homogenous Suspension) cell_culture->seeding seeding->treatment incubation Incubation (Defined Period) treatment->incubation readout Assay Readout (e.g., MTT, Fluorescence) incubation->readout data_norm Data Normalization (to Controls) readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_det IC50 Determination curve_fit->ic50_det

General workflow for a cell-based assay.

Troubleshooting logic for inconsistent results.

signaling_pathway cluster_pathway Kinase Signaling Pathway atp ATP kinase Protein Kinase (e.g., EGFR, Src) atp->kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase cellular_response Cellular Response (Proliferation, Survival) p_substrate->cellular_response inhibitor 7-Hydroxypyrazolo [4,3-d]pyrimidine inhibitor->kinase Inhibition

Simplified kinase signaling pathway inhibition.

References

Technical Support Center: Optimizing ATP in Kinase Assays with Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ATP concentration in kinase assays involving pyrazolopyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing ATP concentration crucial when working with pyrazolopyrimidine inhibitors?

Pyrazolopyrimidines are a class of kinase inhibitors that typically act as ATP-competitive inhibitors.[1][2][3] This means they bind to the same site on the kinase as ATP, directly competing with it. The concentration of ATP in your assay will therefore directly impact the apparent potency (IC50) of your inhibitor.[4][5]

  • High ATP concentrations can overcome the inhibitor, leading to an underestimation of its potency (higher IC50 value).

  • Low ATP concentrations can make the inhibitor appear more potent than it would be in a physiological setting where ATP levels are much higher.[4]

Therefore, optimizing the ATP concentration is essential for obtaining accurate and reproducible results that reflect the true inhibitory potential of your pyrazolopyrimidine compound.

Q2: What is the difference between Km for ATP and physiological ATP concentrations?

The Michaelis-Menten constant (Km) for ATP represents the concentration of ATP at which the kinase enzyme operates at half of its maximum velocity.[6] In biochemical assays, ATP concentrations are often set at or near the Km value to maximize sensitivity towards ATP-competitive inhibitors.[7][8] At this concentration, the IC50 value is approximately twice the inhibitor's dissociation constant (Ki), providing a good measure of its binding affinity.[4][5]

However, physiological ATP concentrations within cells are significantly higher, typically in the millimolar (mM) range, which is often much higher than the Km of most kinases.[4][5] This discrepancy is important to consider when translating in vitro results to a cellular context.

Q3: How does ATP concentration affect the IC50 value of a pyrazolopyrimidine inhibitor?

The relationship between IC50, Ki (the inhibitor's binding affinity), Km (for ATP), and the ATP concentration is described by the Cheng-Prusoff equation :[4][5]

IC50 = K_i * (1 + [ATP] / K_m)

This equation highlights that the IC50 value is linearly dependent on the ATP concentration. As the ATP concentration increases, the IC50 value of an ATP-competitive inhibitor will also increase.

Troubleshooting Guides

Problem 1: My pyrazolopyrimidine inhibitor shows lower potency (higher IC50) than expected.

Possible Cause: The ATP concentration in your assay is too high.

Solution:

  • Determine the apparent ATP Km (Km,app) for your specific kinase and substrate. This is a critical first step in optimizing your assay.[9][10] A detailed protocol for determining ATP Km,app is provided below.

  • Perform your kinase assay with the ATP concentration at or near the determined Km,app. This will increase the assay's sensitivity to your ATP-competitive inhibitor.[7]

  • Consider a tiered approach. You can initially screen compounds at the ATP Km to identify potent inhibitors and then re-test promising candidates at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) to understand how they might perform in a cellular environment.[4][11]

Problem 2: My assay results are not reproducible.

Possible Cause: Inconsistent ATP concentration between experiments.

Solution:

  • Prepare a large, single batch of ATP stock solution. Aliquot and store it at -20°C or -80°C to minimize freeze-thaw cycles.

  • Always use freshly diluted ATP for your experiments.

  • Carefully verify the final ATP concentration in your assay plate. Ensure accurate pipetting and calculations.

Problem 3: I am not sure what ATP concentration to use for my initial screen.

Solution:

If the ATP Km for your kinase is unknown and you are unable to determine it experimentally, a common starting point is to use a standard ATP concentration. However, be aware of the limitations.

  • 10 µM ATP: This is a frequently used concentration for initial screening as it is often close to the Km of many kinases.[12]

  • 1 mM ATP: This concentration mimics physiological ATP levels and can be useful for understanding how an inhibitor might behave in a cellular context.[11]

It is highly recommended to determine the ATP Km,app for your specific kinase to ensure optimal assay conditions.

Experimental Protocols

Determining the Apparent ATP Km (Km,app)

This protocol is adapted from standard kinase assay methodologies, such as those used in LanthaScreen™ and ADP-Glo™ assays.[9][13][14]

Objective: To determine the concentration of ATP that produces half-maximal kinase activity under specific assay conditions.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP stock solution (e.g., 10 mM)

  • Assay detection reagents (e.g., ADP-Glo™ or LanthaScreen™ reagents)

  • Microplate reader

Procedure:

  • Optimize Kinase Concentration: Before determining the ATP Km,app, you must first determine the optimal kinase concentration that gives a robust signal (e.g., 80% of the maximum signal, or EC80) at a high, saturating ATP concentration (e.g., 1 mM).[9][15]

  • Prepare ATP Dilution Series: Using the optimized kinase concentration, prepare a serial dilution of ATP in the kinase reaction buffer. A typical range would be from 1 mM down to low micromolar or nanomolar concentrations.

  • Set up the Kinase Reaction:

    • Add the optimized concentration of your kinase to the wells of a microplate.

    • Add your substrate to the wells.

    • Initiate the reaction by adding the different concentrations of the ATP dilution series to the wells.

  • Incubate: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the Reaction and Detect Signal: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for your specific assay technology (e.g., by adding ADP-Glo™ reagent).[13]

  • Data Analysis:

    • Plot the kinase activity (e.g., luminescence or TR-FRET ratio) against the ATP concentration.

    • Fit the data to a Michaelis-Menten curve using a suitable software package (e.g., GraphPad Prism). The ATP concentration at which you observe 50% of the maximum signal is the apparent ATP Km.[16]

Data Presentation

Table 1: Impact of ATP Concentration on the IC50 of a Hypothetical Pyrazolopyrimidine Inhibitor

This table illustrates how the IC50 of an ATP-competitive inhibitor changes with varying ATP concentrations, as predicted by the Cheng-Prusoff equation. This demonstrates the importance of reporting the ATP concentration used in an assay.

KinaseATP Km (µM)Inhibitor Ki (nM)ATP Concentration in AssayCalculated IC50 (nM)
Kinase A1101 µM (at Km)20
Kinase A11010 µM110
Kinase A110100 µM1010
Kinase A1101000 µM (1 mM)10010
Kinase B501050 µM (at Km)20
Kinase B5010100 µM30
Kinase B50101000 µM (1 mM)210

Visualizations

Signaling Pathway Diagram

cluster_0 Kinase Signaling Cascade ATP ATP Kinase Kinase ATP->Kinase Binds to active site Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase Competitively binds to active site Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Activates cluster_1 Workflow for ATP Km Determination A 1. Optimize Kinase Concentration at High [ATP] (e.g., 1 mM) C 3. Run Kinase Assay with Fixed [Kinase] and Varying [ATP] A->C B 2. Prepare Serial Dilution of ATP B->C D 4. Measure Kinase Activity (e.g., Luminescence) C->D E 5. Plot Activity vs. [ATP] and Fit to Michaelis-Menten Curve D->E F 6. Determine ATP Km,app E->F cluster_2 Relationship between [ATP], Inhibitor Potency, and Kinase Activity ATP_Conc [ATP] in Assay Inhibitor_Potency Apparent Inhibitor Potency (IC50) ATP_Conc->Inhibitor_Potency inversely affects (for competitive inhibitors) Kinase_Activity Measured Kinase Activity ATP_Conc->Kinase_Activity directly affects Inhibitor_Potency->Kinase_Activity determines level of inhibition of

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify, understand, and minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with pyrazolo[4,3-d]pyrimidine compounds?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[1][2] The pyrazolo[4,3-d]pyrimidine scaffold is a common "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors, because it can mimic the adenine ring of ATP and bind to the ATP-binding site of kinases.[3][4] However, the high degree of similarity in the ATP-binding site across the human kinome means that inhibitors designed for one kinase can inadvertently bind to and inhibit others, leading to off-target effects.[5][6] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in clinical applications.[1][2]

Q2: My pyrazolo[4,3-d]pyrimidine compound shows high potency in a biochemical assay but weak or no effect in a cellular assay. What could be the issue?

A2: This discrepancy can arise from several factors. Poor cell permeability of the compound can prevent it from reaching its intracellular target. Additionally, the compound might be rapidly metabolized into an inactive form within the cell or actively removed by efflux pumps. It's also possible that the target engagement in the complex cellular environment is different from that in a simplified biochemical assay.

Q3: I'm observing unexpected or inconsistent cellular phenotypes after treating different cell lines with the same compound. Could this be due to off-target effects?

A3: Yes, this is a strong indicator of potential off-target effects. Different cell lines have varying expression levels of on-target and potential off-target proteins.[1] If your compound interacts with an off-target protein that is highly expressed in one cell line but not another, it can lead to cell-line-specific phenotypes.[5] It is crucial to characterize the expression levels of your intended target and known potential off-targets in the cell lines you are using.[1]

Q4: How can I proactively assess the potential for off-target effects with my pyrazolo[4,3-d]pyrimidine inhibitor?

A4: A multi-faceted approach is recommended. In silico methods, such as computational screening against protein databases, can provide initial predictions of potential off-target interactions.[1] The most direct experimental method is to perform a broad kinase selectivity profiling assay to screen your compound against a large panel of kinases.[5][6] This will help identify other kinases that your compound inhibits.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Unexpected Cytotoxicity The compound may be inhibiting essential off-target kinases or other proteins.1. Perform a kinome-wide selectivity screen to identify other inhibited kinases.[2] 2. Test structurally unrelated inhibitors of the same target; if the cytotoxicity persists, it may be an on-target effect.[2] 3. Ensure the compound is soluble in the cell culture media and that the vehicle (e.g., DMSO) is not causing toxicity.[2]
Inconsistent Downstream Signaling Results 1. Off-target inhibition of an upstream kinase in the same pathway. 2. Activation of a compensatory signaling pathway.[5]1. Review literature for related signaling pathways. 2. Perform a targeted kinase screen against kinases known to be in the pathway.[5] 3. Use a more selective inhibitor for your intended target as a control.[5] 4. Analyze changes in the phosphorylation status of key proteins in related pathways.[5]
Observed Phenotype is an Off-Target Effect The compound has a higher affinity for an unintended target that is responsible for the observed biological response.1. Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down the intended target. The resulting phenotype should mimic the effect of the inhibitor if it's an on-target effect.[1][7] 2. Rescue Experiments: Overexpress a form of the target protein that is resistant to the inhibitor. If the inhibitor's effect is rescued, it confirms on-target action.[1] 3. Use a Negative Control: Synthesize a close chemical analog of your compound that is inactive against the intended target. If the phenotype is absent with the negative control, it's more likely an on-target effect.[2]

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Pyrazolo[4,3-d]pyrimidine Compound (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary TargetInterpretation
Primary Target Kinase A 15 1 High Potency On-Target
Off-Target Kinase B855.7Moderate Off-Target Activity
Off-Target Kinase C1,500100Good Selectivity
Off-Target Kinase D453Significant Off-Target Activity
Off-Target Kinase E>10,000>667High Selectivity

Interpretation: This example shows that Compound X has significant off-target activity against Kinase D and moderate activity against Kinase B.[5] These off-target interactions could contribute to the observed cellular phenotype. A selectivity difference of over 100-fold is generally considered good.[5]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of a pyrazolo[4,3-d]pyrimidine compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP. Commercial services often offer panels of hundreds of kinases for screening.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate or fluorescence-based assays.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a pyrazolo[4,3-d]pyrimidine compound within a cellular environment.[2]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[2]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2] Ligand-bound proteins are generally more stable and will precipitate at higher temperatures than unbound proteins.

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[2]

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling_Pathway_Off_Target cluster_0 Intended Signaling Pathway cluster_1 Off-Target Pathway Compound Compound Target_Kinase_A Target Kinase A Compound->Target_Kinase_A Inhibition Off_Target_Kinase_B Off-Target Kinase B Compound->Off_Target_Kinase_B Off-Target Inhibition Substrate_A Substrate A Target_Kinase_A->Substrate_A Phosphorylation Phenotype_A Desired Phenotype Substrate_A->Phenotype_A Substrate_B Substrate B Off_Target_Kinase_B->Substrate_B Phosphorylation Phenotype_B Undesired Phenotype Substrate_B->Phenotype_B

Caption: On-target vs. off-target signaling pathways.

Experimental_Workflow Start Start: Compound Shows Unexpected Phenotype Kinase_Screen Perform Kinome-wide Selectivity Screen Start->Kinase_Screen Genetic_Validation Genetic Validation (CRISPR/siRNA) of Intended Target Start->Genetic_Validation Negative_Control Synthesize & Test Inactive Analog (Negative Control) Start->Negative_Control Identify_Off_Targets Identify Potential Off-Target Kinases Kinase_Screen->Identify_Off_Targets Phenotype_Mimicked Phenotype Mimicked? Genetic_Validation->Phenotype_Mimicked On_Target Effect is Likely On-Target Phenotype_Mimicked->On_Target Yes Off_Target Effect is Likely Off-Target Phenotype_Mimicked->Off_Target No Phenotype_Absent Phenotype Absent? Negative_Control->Phenotype_Absent Phenotype_Absent->On_Target Yes Phenotype_Absent->Off_Target No

Caption: Workflow for troubleshooting off-target effects.

CETSA_Workflow Treat_Cells Treat Cells with Compound or Vehicle Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Heat_Lysates Heat Lysates to Varying Temperatures Lyse_Cells->Heat_Lysates Centrifuge Centrifuge to Separate Soluble & Precipitated Protein Heat_Lysates->Centrifuge Analyze_Supernatant Analyze Supernatant (e.g., Western Blot) for Target Protein Centrifuge->Analyze_Supernatant Plot_Data Plot Soluble Protein vs. Temperature Analyze_Supernatant->Plot_Data Result Thermal Shift Indicates Target Engagement Plot_Data->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

7-Hydroxypyrazolo[4,3-d]pyrimidine degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxypyrazolo[4,3-d]pyrimidine. The information provided is based on established principles of heterocyclic chemistry and forced degradation studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving the stability and degradation of this compound.

Issue 1: Rapid Degradation Observed Under Acidic Conditions

  • Question: My sample of this compound shows significant degradation (>20%) in a short period (e.g., < 24 hours) when subjected to acidic stress (e.g., 0.1 M HCl) at room temperature. How can I control the degradation rate to identify the primary degradation products?

  • Answer: Rapid degradation under acidic conditions suggests that the pyrazolo[4,3-d]pyrimidine ring system is susceptible to acid-catalyzed hydrolysis. To better control the degradation and identify initial byproducts, consider the following modifications to your experimental protocol:

    • Reduce Acid Concentration: Start with a lower concentration of acid, for example, 0.01 M or 0.001 M HCl.

    • Lower the Temperature: Perform the study at a reduced temperature (e.g., 4°C or on an ice bath) to slow down the reaction kinetics.

    • Time Course Study: Sample at more frequent, shorter time intervals (e.g., 0, 1, 2, 4, 8 hours) to capture the formation of initial degradants before they are converted to secondary products.

    • Use a Weaker Acid: Consider using a weaker acid, such as acetic acid, to achieve a more controlled degradation.

Issue 2: Inconsistent Results in Photostability Studies

  • Question: I am observing variable degradation percentages and different byproduct profiles in my photostability studies of this compound. What could be the cause of this inconsistency?

  • Answer: Inconsistent results in photostability studies can arise from several factors. Ensure the following are well-controlled:

    • Light Source and Intensity: Use a calibrated and validated photostability chamber that provides a consistent light intensity and spectral distribution as per ICH Q1B guidelines. The distance of the sample from the light source must be constant for all experiments.

    • Sample Presentation: The physical form of the sample (solid vs. solution), the solvent used, and the container material can all influence photodegradation. Ensure these are consistent across all experiments. For solutions, the concentration should be standardized.

    • Wavelength: The pyrimidine and pyrazole rings are known to absorb UV radiation. The specific wavelengths used can influence the degradation pathway.[1] Ensure your light source emits the required wavelengths consistently.

    • Headspace and Oxygen Levels: Photodegradation can be influenced by the presence of oxygen. Control the headspace in your sample containers or consider conducting experiments under an inert atmosphere (e.g., nitrogen) to assess the role of photo-oxidation.

    • Control Samples: Always include dark controls (samples protected from light) to differentiate between photolytic and thermal degradation.

Issue 3: Appearance of Multiple, Unresolved Peaks in HPLC Analysis of Oxidative Stress Samples

  • Question: After subjecting this compound to oxidative stress with hydrogen peroxide, my HPLC chromatogram shows a cluster of small, poorly resolved peaks close to the main peak. How can I improve the separation?

  • Answer: The presence of multiple unresolved peaks suggests the formation of several structurally similar degradation products, which is common in oxidative degradation of complex heterocyclic systems. To improve the chromatographic separation, consider the following HPLC method development strategies:

    • Gradient Optimization: If using an isocratic method, switch to a shallow gradient elution. If already using a gradient, optimize the gradient slope and duration to enhance the separation of closely eluting peaks.

    • Mobile Phase pH: The ionization state of the parent compound and its degradation products can significantly affect their retention. Experiment with different mobile phase pH values to improve selectivity.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms (e.g., pi-pi interactions).

    • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which may improve resolution.

    • Sample Preparation: Ensure that any remaining oxidizing agent (e.g., hydrogen peroxide) is quenched before injection, as it can interfere with the analysis and potentially degrade the sample further within the HPLC system.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, which contains a pyrazole ring fused to a pyrimidine ring, the following degradation pathways are plausible:

  • Hydrolytic Degradation: The pyrimidine ring is susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the opening of the pyrimidine ring. The general mechanism for pyrimidine degradation often involves initial reduction of a double bond followed by hydrolytic ring cleavage.[2][3]

  • Oxidative Degradation: The pyrazole and pyrimidine rings, being electron-rich, are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylation of the rings, or cleavage of the rings. The pyrazole moiety can be oxidized to form hydroxylated derivatives.[4]

  • Photolytic Degradation: Fused pyrimidine systems can undergo photodegradation upon exposure to UV light.[1] This can involve complex reactions including ring cleavage, rearrangement, or dimerization.

Q2: What are some potential byproducts I should look for when analyzing degraded samples of this compound?

A2: Potential byproducts could include:

  • From Hydrolysis: Cleavage of the pyrimidine ring could lead to the formation of pyrazole-carboxamide or related open-chain derivatives.

  • From Oxidation: N-oxides on the various nitrogen atoms of the pyrazolo[4,3-d]pyrimidine core, and hydroxylated analogues are possible. More aggressive oxidation could lead to smaller, ring-opened fragments.

  • From Photodegradation: A variety of products are possible, and their identification would likely require mass spectrometry (MS) for structural elucidation.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[5][6] To identify the structure of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can also be used for the characterization of isolated degradation products.[5]

Q4: How can I establish mass balance in my forced degradation studies?

A4: Mass balance is a critical component of forced degradation studies, demonstrating that all degradation products have been accounted for. To establish mass balance, you should:

  • Develop a stability-indicating HPLC method that separates the parent drug from all major degradation products.

  • Quantify the amount of the parent drug remaining after degradation.

  • Quantify each of the degradation products. The sum of the amount of the parent drug remaining and the amounts of all degradation products should be close to 100% of the initial amount of the parent drug.

  • If the mass balance is poor, it may indicate that some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore, are volatile, or are not being eluted from the column). In such cases, the use of a universal detector like a Charged Aerosol Detector (CAD) or a Corona Discharge Detector (CAD) in conjunction with UV detection can be beneficial.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products (>1%)
0.1 M HCl (24h, 60°C)15.22
0.1 M NaOH (24h, 60°C)8.51
3% H₂O₂ (24h, RT)12.83
Thermal (7 days, 80°C)5.11
Photolytic (ICH Q1B)18.94

Table 2: HPLC-UV Profile of Major Degradation Products (Hypothetical Data)

Stress ConditionDegradation ProductRetention Time (min)Relative Retention Time% Peak Area
Parent Compound - 10.5 1.00 -
0.1 M HClDP-H16.20.598.1
DP-H28.90.857.1
0.1 M NaOHDP-B17.50.718.5
3% H₂O₂DP-O19.80.934.5
DP-O211.21.075.3
DP-O312.51.193.0
ThermalDP-T113.11.255.1
PhotolyticDP-P15.40.516.2
DP-P29.20.884.8
DP-P311.81.123.5
DP-P414.01.334.4

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol is a general guideline and should be adapted based on the observed stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase.

    • Thermal Degradation: Store the solid drug substance in a calibrated oven at 80°C for 7 days. Also, prepare a solution of the drug substance and subject it to the same conditions. At the end of the study, dissolve the solid sample or dilute the solution sample with the mobile phase.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the parent peak from all degradation products. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity. Select a suitable wavelength for quantification based on the UV spectra of the parent compound and degradation products.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound Hydrolysis_Intermediate Pyrimidine Ring Saturation Parent->Hydrolysis_Intermediate Acid/Base N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated_Product Hydroxylated Derivative Parent->Hydroxylated_Product [O] Photo_Isomer Photochemical Isomer Parent->Photo_Isomer hv Photo_Fragment Ring Cleavage Fragment Parent->Photo_Fragment hv Ring_Opened_Product Pyrazole-carboxamide Derivative Hydrolysis_Intermediate->Ring_Opened_Product H2O

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/PDA Analysis Acid->Analysis Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (80°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis Start Prepare Drug Substance Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification LC-MS for Structural Elucidation of Unknown Peaks Analysis->Identification If unknown peaks > threshold Report Data Analysis and Reporting (Mass Balance, Degradation Profile) Analysis->Report Identification->Report

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Enhancing Cell Permeability of Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to optimize the cell permeability of pyrazolo[4,3-d]pyrimidine derivatives. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to inform your research.

Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Issue 1: High Discrepancy Between Biochemical Assay Potency (IC50) and Cell-Based Assay Potency (EC50)

Question: My pyrazolo[4,3-d]pyrimidine derivative is highly potent in a biochemical kinase assay, but its activity is significantly weaker in a cell-based assay. What is the likely cause and how can I troubleshoot this?

Answer: A significant drop in potency between biochemical and cellular assays is often indicative of poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other contributing factors could be rapid efflux by transporters like P-glycoprotein (P-gp) or compound instability in the cell culture medium.[1][2]

Troubleshooting Steps:

  • Assess Cell Permeability Directly:

    • Perform a Caco-2 or MDCK permeability assay to determine the apparent permeability coefficient (Papp). Low Papp values are indicative of poor passive diffusion.[3]

    • Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a quicker, higher-throughput method to specifically assess passive diffusion.[4]

  • Investigate Active Efflux:

    • Conduct a bi-directional Caco-2 assay to calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[3]

    • If efflux is suspected, repeat the cell-based potency assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in potency would confirm the involvement of efflux pumps.[3]

  • Evaluate Compound Stability:

    • Assess the stability of your compound in the cell culture medium over the time course of your experiment. Degradation can lead to a lower effective concentration.

  • Consider Formulation and Prodrug Strategies:

    • If poor permeability is confirmed, consider formulation strategies such as using nanoparticles or liposomes to improve bioavailability.[5]

    • A prodrug approach, where a lipophilic moiety is temporarily attached to the molecule to enhance passive diffusion, can also be highly effective.[3]

Issue 2: Low and Variable Transepithelial Electrical Resistance (TEER) Values in Caco-2 Assays

Question: I am preparing Caco-2 monolayers for a permeability assay, but the TEER values are consistently low and variable, not reaching the recommended >500 Ω·cm². What could be the problem?

Answer: Low TEER values indicate that the Caco-2 cell monolayer has not formed a tight, confluent barrier, which is essential for a reliable permeability assay.[6][7] Several factors can contribute to this issue.

Troubleshooting Steps:

  • Optimize Cell Culture Conditions:

    • Passage Number: Use Caco-2 cells within a consistent and recommended passage number range (typically 20-50).[8] Over-passaging can lead to a reduced ability to form tight junctions.[6]

    • Seeding Density: The initial seeding density is critical. Both too low and too high densities can result in an uneven monolayer and poor tight junction formation.[6] You may need to perform a titration to find the optimal seeding density for your specific cell batch and lab conditions.

    • Culture Medium: Ensure you are using the appropriate medium (e.g., DMEM with high glucose) supplemented with 10-20% high-quality FBS and non-essential amino acids.[6][9] Inconsistent media quality can affect cell growth and differentiation.

    • Culture Duration: Caco-2 cells typically require 21-25 days post-seeding to fully differentiate and form a robust monolayer with high TEER values.

  • Refine TEER Measurement Technique:

    • Equilibration: Allow the plates and measurement buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to equilibrate to room temperature before taking readings, as temperature fluctuations can affect TEER.[7]

    • Electrode Placement: Ensure consistent placement of the electrode in the center of the well and avoid touching the cell monolayer.

  • Check for Contamination:

    • Mycoplasma contamination is a common cause of poor cell growth and low TEER values that may not be visually apparent.[6] Regularly test your cell cultures for mycoplasma.

  • Evaluate Transwell Inserts:

    • Ensure the Transwell inserts are from a reputable supplier and are not damaged. The type of membrane (e.g., polycarbonate, polyester) and pore size (typically 0.4 µm) can also influence monolayer formation.

Issue 3: High Variability and Poor Recovery in PAMPA Assays

Question: My PAMPA results for a series of hydrophobic pyrazolo[4,3-d]pyrimidine derivatives are highly variable, and the mass balance (recovery) is low. How can I improve the reliability of this assay?

Answer: High variability and low recovery in PAMPA are common issues when dealing with hydrophobic compounds. These compounds can precipitate in the aqueous donor buffer or bind non-specifically to the assay plates and artificial membrane.

Troubleshooting Steps:

  • Address Solubility Issues:

    • Use Co-solvents: For poorly soluble compounds, it may be necessary to use a small percentage of an organic co-solvent, like DMSO, in the donor buffer. However, the concentration should be kept low (typically ≤1-5%) to avoid disrupting the artificial membrane.

    • Solubilizers: The use of solubilizing agents such as Brij 35 or Tween 80 can be explored, but their effect on membrane integrity must be validated.

  • Improve Detection Method:

    • For compounds that lack a strong UV chromophore or where solubilizers interfere with UV-Vis detection, switching to LC-MS/MS analysis will provide greater sensitivity and selectivity.

  • Optimize Assay Protocol:

    • Incubation Time: For highly hydrophobic compounds, a longer incubation time may be needed to reach a detectable concentration in the acceptor well.

    • Stirring: Gentle stirring of the acceptor plate can reduce the thickness of the unstirred water layer, which can be a rate-limiting barrier for some compounds.

  • Assess Non-Specific Binding:

    • Low recovery indicates that the compound is being lost from the system. This is often due to binding to the plasticware. Using low-binding plates can help mitigate this issue.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for assessing the permeability of a new pyrazolo[4,3-d]pyrimidine derivative?

    • A1: A good starting point is to perform an in silico prediction of ADME properties, followed by an in vitro PAMPA assay. PAMPA is a high-throughput and cost-effective method to quickly assess passive permeability and rank a series of compounds.[4] If a compound shows promise, a more detailed Caco-2 assay should be performed to investigate active transport and efflux mechanisms.

  • Q2: My compound has good permeability in the PAMPA assay but still shows poor cellular activity. What should I investigate next?

    • A2: If passive permeability is good, the discrepancy could be due to active efflux. The compound may be a substrate for transporters like P-gp, which are present in Caco-2 cells but not in the PAMPA model.[4] A bi-directional Caco-2 assay is the next logical step to determine the efflux ratio.

  • Q3: What are the most common strategies to enhance the cell permeability of pyrazolo[4,3-d]pyrimidine derivatives?

    • A3: The most common strategies include:

      • Prodrug Approach: This involves chemically modifying the parent drug to create a more lipophilic version that can more easily cross the cell membrane before being converted back to the active drug inside the cell.[3]

      • Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can improve its solubility and permeability profile.[5] Creating amorphous solid dispersions is another technique to enhance dissolution and absorption.

      • Structural Modification (SAR): Systematically modifying the chemical structure to optimize physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) can lead to improved permeability.

  • Q4: How do I interpret Caco-2 Papp values?

    • A4: Caco-2 Papp (apparent permeability coefficient) values are generally categorized as follows:

      • High Permeability: Papp > 10 x 10⁻⁶ cm/s

      • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

      • Low Permeability: Papp < 1 x 10⁻⁶ cm/s[8] These values are used to predict the in vivo absorption of a drug.[8]

Quantitative Data on Permeability

The following table summarizes available in vitro permeability and related data for a selection of pyrazolo[3,4-d]pyrimidine derivatives from the literature. Note that publicly available, direct comparisons of Papp values for a series of pyrazolo[4,3-d]pyrimidine derivatives are limited.

Compound IDScaffoldPermeability AssayResultInterpretationReference
Compound 5 Pyrazolo[3,4-d]pyrimidineIn vitro ADMEExcellent passive permeabilityHigh potential for GI and BBB crossing[2]
Compound 15 Pyrazolo[3,4-d]pyrimidineIn silico PredictionIntestinal Absorption: 89.689%High
Compound 16 Pyrazolo[3,4-d]pyrimidineIn silico PredictionIntestinal Absorption: 83.764%High
Compound 1 Pyrazolo[3,4-d]pyrimidineIn vitro ADMEGood passive permeabilityGood potential for GI and BBB crossing

Experimental Protocols

1. Caco-2 Permeability Assay (Apical to Basolateral)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

a. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the Caco-2 cells onto 12- or 24-well Transwell inserts (0.4 µm pore size) at an optimized seeding density.

  • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both the apical and basolateral chambers every 2-3 days.

  • Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and typically above 500 Ω·cm².[7] A low permeability marker like Lucifer Yellow can also be used to confirm monolayer integrity.

b. Permeability Experiment:

  • Wash the cell monolayer twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.

  • Prepare the dosing solution of your pyrazolo[4,3-d]pyrimidine derivative in HBSS (final DMSO concentration should be <1%).

  • Remove the HBSS from the apical (donor) chamber and add the dosing solution.

  • Incubate the plate at 37°C with 5% CO₂ on an orbital shaker (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Analyze the concentration of the compound in the samples using a validated analytical method, such as LC-MS/MS.

c. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = The rate of appearance of the compound in the receiver chamber (μmol/s)

    • A = The surface area of the Transwell membrane (cm²)

    • C₀ = The initial concentration of the compound in the donor chamber (μmol/mL)

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

a. Assay Setup:

  • Prepare the PAMPA "sandwich" plate, which consists of a donor plate and an acceptor plate with a filter membrane coated with a lipid solution (e.g., 2% lecithin in dodecane).

  • Add the acceptor buffer (e.g., PBS pH 7.4) to the wells of the acceptor plate.

  • Prepare the donor solution by dissolving the pyrazolo[4,3-d]pyrimidine derivative in the donor buffer (e.g., PBS pH 6.5 to mimic the upper intestine). A small amount of co-solvent like DMSO may be used for poorly soluble compounds.

b. Permeability Experiment:

  • Add the donor solution to the wells of the donor plate.

  • Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with both the donor and acceptor solutions.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

c. Data Analysis:

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate the effective permeability (Pe) using an appropriate equation that accounts for the incubation time, well volumes, and membrane area.

Visualizations: Pathways and Workflows

Signaling Pathways Targeted by Pyrazolo[4,3-d]pyrimidine Derivatives

Pyrazolo[4,3-d]pyrimidines are often designed as inhibitors of various protein kinases. Understanding the signaling pathways these kinases regulate is crucial for drug development.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor Pyrazolo[4,3-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a pyrazolo[4,3-d]pyrimidine derivative.

Src_Kinase_Signaling Receptor Growth Factor Receptor / Integrin Src Src Kinase Receptor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes STAT3->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes Inhibitor Pyrazolo[4,3-d]pyrimidine Src Inhibitor Inhibitor->Src Inhibits

Caption: Src kinase signaling cascade and its inhibition by a pyrazolo[4,3-d]pyrimidine compound.

CDK2_Cell_Cycle CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyperphosphorylates G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Inhibitor Pyrazolo[4,3-d]pyrimidine CDK2 Inhibitor Inhibitor->CDK2 Inhibits

Caption: Regulation of the G1/S cell cycle transition by CDK2 and its inhibition.

Experimental Workflow for Enhancing Cell Permeability

This diagram outlines a typical workflow for identifying and overcoming cell permeability issues with novel compounds.

Permeability_Workflow Start Start: New Pyrazolo[4,3-d]pyrimidine Derivative InSilico In Silico ADME Prediction Start->InSilico PAMPA PAMPA Assay (Passive Permeability) InSilico->PAMPA Decision1 Good Passive Permeability? PAMPA->Decision1 Caco2 Caco-2 Assay (Efflux Ratio) Decision1->Caco2 Yes Optimize Optimize Structure (SAR) - Increase Lipophilicity - Reduce PSA Decision1->Optimize No Decision2 High Efflux (Ratio > 2)? Caco2->Decision2 Proceed Proceed to Further Cell-Based Assays Decision2->Proceed No Efflux_Inhib Co-dose with Efflux Inhibitor Decision2->Efflux_Inhib Yes Optimize->PAMPA Formulate Formulation Strategies (Nanoparticles, etc.) Formulate->PAMPA Prodrug Prodrug Strategy Prodrug->PAMPA

References

Technical Support Center: Addressing Pyrazolo[4,3-d]pyrimidine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine compounds and encountering resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to pyrazolo[4,3-d]pyrimidine-based inhibitors in cancer cells?

A1: Resistance to pyrazolo[4,3-d]pyrimidine compounds can be multifactorial and target-dependent. Key mechanisms include:

  • Overexpression of ABC Transporters: Increased expression of efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the compound. However, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit P-gp activity.[1][2]

  • Alterations in the Drug Target:

    • Src Kinase Inhibitors: For compounds targeting Src family kinases (SFKs), resistance can emerge from mutations in the kinase domain or activation of downstream signaling pathways that bypass the need for Src activity.[3][4][5][6][7]

    • CDK4/6 Inhibitors: If the pyrazolo[4,3-d]pyrimidine targets CDK4/6, resistance can be driven by loss of the Retinoblastoma (Rb) tumor suppressor, amplification of Cyclin E1 (CCNE1) leading to CDK2 activation, or upregulation of the PI3K/AKT/mTOR pathway.[8][9][10][11][12]

  • Induction of Pro-survival Signaling: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the primary target.

Q2: My pyrazolo[4,3-d]pyrimidine compound is potent in biochemical assays but shows reduced activity in cell-based assays. What could be the issue?

A2: This discrepancy is common and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Drug Efflux: The compound could be a substrate for efflux pumps like P-gp, leading to its removal from the cell.[1][13]

  • Compound Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Low Aqueous Solubility: Poor solubility can lead to compound precipitation in the assay medium, resulting in a lower effective concentration.[14]

Q3: How can I determine if my pyrazolo[4,3-d]pyrimidine compound is a substrate for P-glycoprotein (P-gp)?

A3: You can perform a P-gp substrate assessment using several methods:

  • Use of P-gp Overexpressing Cell Lines: Compare the cytotoxicity of your compound in a parental cell line versus a cell line that overexpresses P-gp (e.g., NCI/ADR-RES). A significant increase in the IC50 value in the P-gp overexpressing line suggests it is a substrate.[13]

  • Co-incubation with a P-gp Inhibitor: Treat the P-gp overexpressing cells with your compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar). A restoration of sensitivity in the presence of the inhibitor indicates P-gp mediated efflux.

  • ATPase Activity Assay: P-gp is an ATPase, and its activity is often stimulated by its substrates. You can perform an in vitro ATPase assay using purified P-gp membranes.[2]

  • Rhodamine 123 Efflux Assay: This is a functional assay where you measure the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, in the presence of your compound. Inhibition of Rhodamine 123 efflux suggests your compound may interact with P-gp.[2]

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Values in Cytotoxicity Assays
Possible Cause Troubleshooting Step
P-gp mediated efflux Test the compound in a P-gp overexpressing cell line and its parental counterpart. A significant IC50 shift suggests efflux. Consider co-treatment with a P-gp inhibitor.
Target is not essential in the chosen cell line Verify the expression and dependency of the intended target in your cell model via Western blot or CRISPR/siRNA knockdown.
Compound precipitation Check the solubility of your compound in the cell culture media. Visually inspect for precipitates. Consider using a different solvent or formulation.[14]
Compound degradation Assess the stability of your compound in cell culture media over the course of the experiment using techniques like HPLC.
Issue 2: Acquired Resistance After Prolonged Treatment
Possible Cause Troubleshooting Step
Upregulation of bypass signaling pathways Perform RNA sequencing or proteomic analysis on sensitive versus resistant cells to identify upregulated pathways.
Gatekeeper mutation in the target kinase Sequence the kinase domain of the target protein in resistant clones to identify potential mutations.
Loss of a key downstream effector (e.g., Rb for CDK4/6 inhibitors) Use Western blot to check for the expression of key downstream proteins like Rb.[9]

Quantitative Data Summary

Table 1: Reversal of P-gp Mediated Doxorubicin Resistance by Pyrazolo[3,4-d]pyrimidine SFK Inhibitors.[1]

CompoundConcentration (µM)Fold Reversal of Doxorubicin Resistance
pro-Si3060.510.2
pro-Si2210.21.8
pro-Si2210.57.1

Table 2: Activity of Pyrazolo[4,3-d]pyrimidine Derivatives in P-gp Overexpressing Cells.[13]

CompoundOVCAR-8 IC50 (nM)NCI/ADR-RES IC50 (nM)Resistance Ratio (Rr)
Paclitaxel--150
9 --< 1
12 --< 1
13 --< 1
16 --< 1

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[4,3-d]pyrimidine compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Protocol 2: P-gp ATPase Activity Assay
  • Reaction Setup: In a 96-well plate, combine purified P-gp membranes, the test compound at various concentrations, and MgATP in an assay buffer.

  • Incubation: Incubate the plate at 37°C for 20 minutes to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., with a phosphate reagent that forms a colored complex).

  • Data Analysis: Determine the effect of the compound on the basal P-gp ATPase activity.[2]

Protocol 3: Western Blotting for Signaling Proteins
  • Cell Lysis: Treat cells with the pyrazolo[4,3-d]pyrimidine compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-Src, total Src, Cyclin E1, Rb, p-Rb, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

Visualizations

P_gp_Efflux_Mechanism cluster_cell Cancer Cell Pyrazolo Pyrazolo[4,3-d]pyrimidine Inhibitor Pgp P-gp (Efflux Pump) Pyrazolo->Pgp Binding Target Intracellular Target Pyrazolo->Target Inhibition ADP ADP + Pi Pgp->ADP Pyrazolo_out Pyrazolo[4,3-d]pyrimidine (Extracellular) Pgp->Pyrazolo_out Efflux ATP ATP ATP->Pgp Hydrolysis Pyrazolo_in Pyrazolo[4,3-d]pyrimidine (Extracellular) Pyrazolo_in->Pyrazolo Influx

Caption: P-glycoprotein mediated efflux of pyrazolo[4,3-d]pyrimidine inhibitors.

CDK46_Resistance_Pathway cluster_G1_S G1-S Phase Transition cluster_resistance Resistance Mechanisms CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Pyrazolo Pyrazolo[4,3-d]pyrimidine (CDK4/6i) Pyrazolo->CDK46 Inhibits Rb_loss Rb Loss Rb_loss->E2F De-repression CyclinE_CDK2 Cyclin E / CDK2 Amplification CyclinE_CDK2->Rb Phosphorylates (Bypass) PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->CyclinD Upregulates

Caption: Mechanisms of resistance to CDK4/6 inhibitors.

Troubleshooting_Workflow Start Start: Compound shows resistance or low potency Check_Efflux Is it a P-gp substrate? Start->Check_Efflux Check_Target Is the target essential and expressed? Check_Efflux->Check_Target No End_Efflux Outcome: Efflux-mediated resistance. Consider P-gp inhibitors or analogs. Check_Efflux->End_Efflux Yes Check_Bypass Are bypass pathways activated? Check_Target->Check_Bypass Yes End_Target Outcome: Target not relevant. Select a different cell model. Check_Target->End_Target No End_Bypass Outcome: Bypass activation. Consider combination therapy. Check_Bypass->End_Bypass Yes Modify_Compound Modify compound to reduce efflux. End_Efflux->Modify_Compound

Caption: Troubleshooting workflow for pyrazolo[4,3-d]pyrimidine resistance.

References

Technical Support Center: Refinement of Pyrazolo[4,3-d]pyrimidine Docking Simulation Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the molecular docking of pyrazolo[4,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Which molecular docking software is most suitable for pyrazolo[4,3-d]pyrimidine derivatives?

A1: Several docking programs have been successfully used for pyrazolo[4,3-d]pyrimidine derivatives, including AutoDock Vina, Schrödinger's Glide, and Molecular Operating Environment (MOE).[1][2] The choice of software often depends on the specific research question, available computational resources, and user expertise. For academic research, AutoDock Vina is a popular open-source option. Commercial software like Glide and MOE may offer more advanced features and user-friendly interfaces.

Q2: What force field should I use for docking pyrazolo[4,3-d]pyrimidine compounds?

A2: For pyrazolo[4,3-d]pyrimidine derivatives, which are nitrogen-rich heterocyclic compounds, force fields like OPLS (Optimized Potentials for Liquid Simulations) and MMFF94x (Merck Molecular Force Field) are commonly used.[3] For instance, the OPLS3e force field has been successfully applied in studies involving the pyrazolo scaffold. It is crucial to ensure that the chosen force field can accurately represent the electrostatics and planarity of the fused ring system.

Q3: How do I validate my docking protocol for a pyrazolo[4,3-d]pyrimidine inhibitor?

A3: A standard and essential validation step is to redock the co-crystallized ligand into the active site of the target protein.[1][2] The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[1]

Q4: How should I determine the grid box size and center for my docking simulation?

A4: The grid box should be centered on the active site of the target protein, which is typically identified by the position of the co-crystallized ligand. The size of the grid box should be large enough to accommodate the pyrazolo[4,3-d]pyrimidine ligand and allow for some rotational and translational freedom. For example, in a study docking pyrazolo[3,4-d]pyrimidine derivatives into CDK2 (PDB ID: 2A4L), a grid box can be centered on the co-crystallized ligand, roscovitine. For AutoDock Vina, a box size of 25 x 25 x 25 Å is a common starting point, while for Schrödinger's Glide, an inner box of 20 x 20 x 20 Å and an outer box of 40 x 40 x 40 Å has been used for CDK2.

Q5: My docking results show a poor correlation between docking scores and experimental IC50 values. What could be the reason?

A5: A poor correlation between docking scores and experimental IC50 values can arise from several factors. Scoring functions are approximations of the binding free energy and may not perfectly capture all the nuances of molecular interactions. Other factors that can influence the correlation include the presence of water molecules in the active site that are not accounted for in the docking, the use of a rigid receptor model that does not allow for induced fit effects, and potential inaccuracies in the experimental data.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High RMSD (> 2.0 Å) for redocked co-crystallized ligand. 1. Incorrect definition of the binding site. 2. Inappropriate force field parameters for the ligand or protein. 3. The docking algorithm's search parameters are not exhaustive enough.1. Double-check the coordinates of the grid box to ensure it is centered correctly on the active site. 2. Verify that the atom types and charges are correctly assigned. Consider using a different force field. 3. Increase the exhaustiveness parameter in AutoDock Vina or use a more rigorous docking protocol (e.g., SP or XP in Glide).
The docked pyrazolo[4,3-d]pyrimidine ligand has a non-planar or distorted ring system. 1. The force field may not have appropriate parameters for the fused aromatic system. 2. The ligand preparation step did not properly assign aromaticity. 3. Strong interactions in the binding pocket are forcing the ligand into an energetically unfavorable conformation.1. In Schrödinger's Glide, you can select the "Enhance planarity of conjugated pi groups" option.[4] 2. Ensure that the ligand preparation protocol correctly identifies and maintains the planarity of the pyrazolo[4,3-d]pyrimidine core. 3. Visually inspect the binding pose and the interactions. Consider if the observed interactions are chemically reasonable.
Docking simulation fails to produce any viable poses for the ligand. 1. The ligand may be too large for the defined grid box. 2. Steric clashes between the ligand and the receptor. 3. Incorrect input file format or parameters.1. Increase the size of the grid box to ensure it fully encompasses the binding site and allows for ligand flexibility. 2. Check the initial placement of the ligand and ensure there are no major steric clashes with the receptor. 3. Carefully review the input files and the docking log file for any error messages.
The top-ranked docking pose shows chemically nonsensical interactions. 1. The scoring function may be prioritizing poses with favorable electrostatic or van der Waals terms at the expense of chemically realistic interactions. 2. Incorrect protonation state of the ligand or receptor residues.1. Visually inspect the top-ranked poses and prioritize those that form key interactions (e.g., hydrogen bonds with hinge region residues in kinases) known to be important for binding. 2. Use software like PROPKA or H++ to predict the protonation states of titratable residues at the experimental pH. The protonation state of the pyrazolo[4,3-d]pyrimidine core should also be carefully considered.

Data Presentation

The following table summarizes representative quantitative data from studies on pyrazolo[4,3-d]pyrimidine derivatives targeting various kinases. Note that direct comparison of docking scores between different software and studies should be approached with caution due to variations in algorithms and scoring functions.

Compound IDTarget KinaseExperimental IC50 (µM)Docking SoftwareDocking Score (kcal/mol or unitless)Reference
Compound 14 CDK2/cyclin A20.057Discovery StudioC-Docker Interaction Energy: -38.54[1]
Compound 13 CDK2/cyclin A20.081Discovery StudioC-Docker Interaction Energy: -35.12[1]
Compound 15 CDK2/cyclin A20.119Discovery StudioC-Docker Interaction Energy: -37.98[1]
Compound 42 TRAP1Not ReportedSchrödinger GlideXP Docking Score: -11.265[5]
Compound 46 TRAP1Not ReportedSchrödinger GlideXP Docking Score: -10.532[5]
Compound 4 EGFR-TK0.054MOENot Reported[3]
Compound 15 EGFR-TK0.135MOENot Reported[3]
Compound 16 EGFR-TK0.034MOENot Reported[3]
Compound XVI FLT3GI50: 1.17 - 18.40MOEDocking Score: -14.65[2]

Experimental Protocols

Detailed Methodology for a Typical Molecular Docking Experiment using AutoDock Vina

This protocol outlines the steps for docking a pyrazolo[4,3-d]pyrimidine derivative into the active site of CDK2 (PDB ID: 2A4L).

1. Software and Prerequisites:

  • AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculation.

  • PyMOL or Chimera: For visualization and analysis.

  • A 3D structure of the pyrazolo[4,3-d]pyrimidine ligand (e.g., in SDF or MOL2 format).

2. Receptor Preparation:

  • Download the crystal structure of CDK2 complexed with roscovitine (PDB ID: 2A4L) from the Protein Data Bank.

  • Open the PDB file in ADT.

  • Remove water molecules and any other non-essential heteroatoms.

  • Add polar hydrogens to the protein.

  • Compute Gasteiger charges.

  • Save the prepared receptor in PDBQT format (receptor.pdbqt).

3. Ligand Preparation:

  • Load the 3D structure of your pyrazolo[4,3-d]pyrimidine ligand into ADT.

  • The software will automatically detect the root of the ligand and the rotatable bonds. Ensure the planarity of the fused ring system is maintained.

  • Add polar hydrogens and compute Gasteiger charges.

  • Save the prepared ligand in PDBQT format (ligand.pdbqt).

4. Grid Box Generation:

  • In ADT, load the prepared receptor (receptor.pdbqt).

  • Go to Grid -> Grid Box....

  • Center the grid box on the co-crystallized ligand (roscovitine). A typical grid box size for this system is 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Note the coordinates for the center of the grid box and the dimensions. You will need these for the Vina configuration file.

5. AutoDock Vina Configuration:

  • Create a text file named conf.txt with the following content, replacing the coordinates with the values from the previous step:

    • exhaustiveness controls the thoroughness of the search. Higher values increase accuracy but also computation time.

6. Running the Docking Simulation:

  • Open a terminal or command prompt.

  • Navigate to the directory containing your prepared files and the conf.txt file.

  • Execute the following command:

  • Vina will perform the docking and generate an output file (ligand_out.pdbqt) containing the docked poses and their corresponding binding affinities, and a log file (log.txt).

7. Analysis of Results:

  • Open the receptor PDBQT file and the output ligand PDBQT file in PyMOL or Chimera.

  • Visualize the different docked poses and their interactions with the active site residues.

  • The binding affinities (in kcal/mol) for the different poses are listed in the output PDBQT file. The pose with the lowest binding affinity is typically considered the best.

  • For validation, perform the same procedure with the co-crystallized ligand (roscovitine) and calculate the RMSD between the top-ranked docked pose and the original crystal structure pose.

Mandatory Visualizations

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) grid_gen Grid Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Add Hydrogens, Assign Charges) docking Molecular Docking (Pose Generation & Scoring) ligand_prep->docking grid_gen->docking analysis Pose Analysis & Validation (RMSD Calculation, Interaction Analysis) docking->analysis

Caption: A generalized workflow for a molecular docking experiment.

cdk2_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D CyclinD->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E Synthesis E2F->CyclinE CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb phosphorylates S_Phase S-Phase Entry CDK2_CyclinE->S_Phase Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazolo[4,3-d]pyrimidines.

troubleshooting_tree Start Docking Problem HighRMSD High RMSD in Validation? Start->HighRMSD NoPoses No Poses Generated? Start->NoPoses BadPoses Unrealistic Poses? Start->BadPoses CheckGrid Check Grid Box (Center & Size) HighRMSD->CheckGrid Yes CheckParams Adjust Search Parameters HighRMSD->CheckParams Yes IncreaseGrid Increase Grid Box Size NoPoses->IncreaseGrid Yes CheckInput Verify Input Files NoPoses->CheckInput Yes CheckProtonation Check Protonation States BadPoses->CheckProtonation Yes CheckPlanarity Enforce Planarity BadPoses->CheckPlanarity Yes

Caption: A decision tree for troubleshooting common molecular docking issues.

References

Validation & Comparative

A Tale of Two Scaffolds: Unpacking the Divergent Biological Activities of 7-Hydroxypyrazolo[4,3-d]pyrimidine and 7-Aminopyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrazolo[4,3-d]pyrimidine core stands as a privileged scaffold, giving rise to a multitude of biologically active compounds. Subtle modifications to this core can dramatically alter its therapeutic targeting. This guide provides a detailed comparison of two key analogues: 7-hydroxypyrazolo[4,3-d]pyrimidine and 7-aminopyrazolo[4,3-d]pyrimidine. While differing by only a single functional group, these compounds exhibit distinct and divergent biological activities, with the former predominantly targeting phosphodiesterase type 5 (PDE5) for conditions like erectile dysfunction, and the latter demonstrating significant potential in oncology as kinase inhibitors and anticancer agents.

At a Glance: Comparative Biological Activity

The primary biological activity of this compound, which exists in tautomeric equilibrium with pyrazolo[4,3-d]pyrimidin-7-one, is the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5). Its most famous derivative is sildenafil (Viagra).[1][2] In contrast, derivatives of 7-aminopyrazolo[4,3-d]pyrimidine have been extensively explored as inhibitors of various protein kinases, demonstrating potent anticancer activity.[3][4]

Compound ClassPrimary Biological TargetTherapeutic AreaRepresentative IC50 Values
This compound Derivatives Phosphodiesterase 5 (PDE5)Erectile Dysfunction, Pulmonary HypertensionSildenafil: 3.5 nM - 5.22 nM (PDE5)[5]
7-Aminopyrazolo[4,3-d]pyrimidine Derivatives Protein Kinases (e.g., CDKs, EGFR)OncologyCompound 24 : 4 nM (CDK2/cyclin A2), 3 nM (CDK9/cyclin T1)[3]

Signaling Pathways and Mechanism of Action

The divergent activities of these two compound classes stem from their interaction with distinct signaling pathways.

This compound: The cGMP Signaling Pathway

This compound derivatives, such as sildenafil, act on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to smooth muscle relaxation and vasodilation.[1]

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes Relax Smooth Muscle Relaxation PKG->Relax leads to Inhibitor This compound (e.g., Sildenafil) Inhibitor->PDE5 inhibits

Figure 1. PDE5 Inhibition Pathway
7-Aminopyrazolo[4,3-d]pyrimidine: Kinase Inhibition in Cancer

7-Aminopyrazolo[4,3-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. By binding to the ATP-binding pocket of kinases like cyclin-dependent kinases (CDKs), they block the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Kinase_Inhibition_Pathway Kinase Protein Kinase (e.g., CDK2) pSubstrate Phosphorylated Substrate Kinase->pSubstrate phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellCycle Cell Cycle Progression pSubstrate->CellCycle promotes Inhibitor 7-Aminopyrazolo[4,3-d]pyrimidine Derivative Inhibitor->Kinase inhibits

Figure 2. Kinase Inhibition Pathway

Experimental Protocols

The assessment of the biological activities of these compounds involves distinct experimental methodologies.

PDE5 Inhibition Assay

A common method to determine PDE5 inhibitory activity is a scintillation proximity assay (SPA).

Objective: To measure the in vitro potency of a compound to inhibit the PDE5-mediated hydrolysis of cGMP.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Yttrium silicate SPA beads

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mg/ml bovine serum albumin)

  • Test compounds dissolved in DMSO

  • Microplates

Procedure:

  • Reactions are set up in microplates containing the assay buffer.

  • The test compound at various concentrations is pre-incubated with the PDE5 enzyme.

  • The reaction is initiated by adding [³H]-cGMP.

  • The mixture is incubated for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate turnover.

  • The reaction is terminated by the addition of yttrium silicate SPA beads. These beads bind to the radiolabeled product ([³H]-5'-GMP), bringing it into close proximity to the scintillant embedded in the beads, which generates a light signal. Unreacted [³H]-cGMP does not bind and produces no signal.

  • The plates are read on a microplate scintillation counter to measure the amount of [³H]-5'-GMP formed.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vitro Anticancer and Kinase Inhibition Assays

The anticancer activity of 7-aminopyrazolo[4,3-d]pyrimidine derivatives is often evaluated through cell viability and direct kinase inhibition assays.

Experimental_Workflow cluster_0 Anticancer Activity cluster_1 Kinase Inhibition CellCulture 1. Cancer Cell Culture CompoundTreatment 2. Treatment with 7-Aminopyrazolo[4,3-d]pyrimidine Derivatives CellCulture->CompoundTreatment MTT 3. Cell Viability Assay (e.g., MTT) CompoundTreatment->MTT IC50_Cell 4. Determine Cellular IC50 MTT->IC50_Cell KinaseAssay 1. In Vitro Kinase Assay (e.g., Kinase-Glo®) Luminescence 2. Measure ATP Consumption (Luminescence) KinaseAssay->Luminescence RecombinantKinase Recombinant Kinase + Compound + ATP RecombinantKinase->KinaseAssay IC50_Kinase 3. Determine Enzymatic IC50 Luminescence->IC50_Kinase

Figure 3. General Experimental Workflow

1. Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or SDS solution)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved by adding a solubilizing agent.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

2. In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Assay)

Objective: To measure the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Recombinant protein kinase (e.g., CDK2/cyclin A2)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® reagent

  • White opaque microplates

Procedure:

  • The kinase reaction is set up in a microplate containing the kinase, its substrate, ATP, and the assay buffer.

  • The test compound at various concentrations is added to the wells.

  • The reaction is incubated to allow for phosphorylation of the substrate.

  • The Kinase-Glo® reagent is added, which terminates the kinase reaction and measures the amount of remaining ATP. The amount of luminescence is inversely proportional to the kinase activity.

  • The luminescence is read on a luminometer.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.[2]

Conclusion

The this compound and 7-aminopyrazolo[4,3-d]pyrimidine scaffolds serve as a compelling example of how minor structural modifications can lead to a profound shift in biological targets and therapeutic applications. While the 7-hydroxy derivatives are potent PDE5 inhibitors with established roles in treating erectile dysfunction, the 7-amino analogues have emerged as promising kinase inhibitors for cancer therapy. This comparative guide underscores the importance of structure-activity relationship studies in drug discovery and highlights the versatility of the pyrazolo[4,3-d]pyrimidine core in generating diverse and potent therapeutic agents.

References

A Comparative Analysis of Kinase Selectivity in Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase selectivity profiles of emerging pyrazolo[4,3-d]pyrimidine inhibitors, supported by experimental data and methodologies.

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of potent kinase inhibitors with therapeutic potential in oncology and other diseases. The arrangement of nitrogen atoms in this heterocyclic system mimics the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. However, the selectivity of these compounds across the human kinome is a critical determinant of their therapeutic window and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of different pyrazolo[4,3-d]pyrimidine derivatives, presenting key experimental data to aid in the selection and development of next-generation kinase inhibitors.

Kinase Selectivity Profiles: A Head-to-Head Comparison

The following table summarizes the kinase inhibitory activity of two distinct pyrazolo[4,3-d]pyrimidine compounds, LGR6768 and Compound 2i, as well as a pyrazolo[3,4-d]pyrimidine derivative, Si306, for comparison of the isomeric scaffold. The data highlights the diverse selectivity profiles that can be achieved through chemical modifications of the core structure.

Compound Scaffold Primary Target(s) IC50 (nM) Selectivity Notes
LGR6768 Pyrazolo[4,3-d]pyrimidineCDK720Highly selective for CDK7 over other CDKs.[1][2]
CDK1/CycB>20,000Over 1000-fold selectivity against CDK1/CycB.[1]
CDK2/CycA25012.5-fold selectivity against CDK2/CycA.[1]
CDK5/p25>20,000Over 1000-fold selectivity against CDK5/p25.[1]
CDK9/CycT1>20,000Over 1000-fold selectivity against CDK9/CycT1.[1]
Compound 2i Pyrazolo[4,3-d]pyrimidineCDK2, CDK5, Aurora ANot explicitly stated in abstractPreferentially inhibits CDK2, CDK5, and Aurora A.[3][4]
Si306 Pyrazolo[3,4-d]pyrimidineSrcKi = 130Potent inhibitor of c-Src tyrosine kinase.[5][6]
Cellular IC50 (GBM cells)7,200 - 11,200Effective in glioblastoma cell lines.

Disclaimer: The presented IC50 values are sourced from different studies and may have been determined using varied experimental methodologies. Direct comparison should be made with caution.

Key Signaling Pathways Targeted by Pyrazolo[4,3-d]pyrimidines

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their biological effects. Below are diagrams of key pathways targeted by the representative compounds.

CDK7_Pathway CDK7 Signaling Pathway in Cell Cycle and Transcription cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation CDK7 CDK7/CycH/MAT1 CDK1 CDK1/CycB CDK7->CDK1 p-T161 CDK2 CDK2/CycE CDK7->CDK2 p-T160 RNAPII RNA Polymerase II CTD CDK7->RNAPII p-Ser5/7 G2_M G2/M Transition CDK1->G2_M G1_S G1/S Transition CDK2->G1_S Transcription Gene Transcription RNAPII->Transcription LGR6768 LGR6768 LGR6768->CDK7

CDK7 signaling in cell cycle and transcription.

AuroraA_Pathway Aurora A Kinase Signaling in Mitosis cluster_mitosis Mitotic Events AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Activation Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly PLK1->Spindle Compound2i Compound 2i Compound2i->AuroraA

Aurora A signaling in mitosis.

Src_Pathway Src Kinase Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrins Integrin->Src Activation FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival STAT3->Survival Si306 Si306 Si306->Src

Src kinase signaling in cancer.

Experimental Protocols: Measuring Kinase Inhibition

The determination of a compound's inhibitory activity against a panel of kinases is a cornerstone of selectivity profiling. A widely used method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the general steps for determining the IC50 value of a pyrazolo[4,3-d]pyrimidine inhibitor.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow A 1. Compound Dilution Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine inhibitor. C 3. Inhibitor Addition Add the diluted inhibitor to the reaction wells. A->C B 2. Kinase Reaction Setup In a multi-well plate, combine the kinase, substrate, and ATP. B->C D 4. Incubation Incubate to allow the kinase reaction to proceed. C->D E 5. ATP Depletion Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. D->E F 6. ADP to ATP Conversion Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. E->F G 7. Luminescence Reading Measure luminescence using a plate reader. F->G H 8. Data Analysis Plot luminescence vs. inhibitor concentration and determine the IC50 value. G->H

Workflow for a luminescence-based kinase assay.

Materials:

  • Pyrazolo[4,3-d]pyrimidine inhibitor

  • Target kinase and its specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates (white, opaque for luminescence)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazolo[4,3-d]pyrimidine inhibitor in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In each well of a multi-well plate, add the kinase enzyme in kinase assay buffer.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

This guide provides a foundational understanding of the kinase selectivity of pyrazolo[4,3-d]pyrimidine derivatives. The presented data and protocols are intended to assist researchers in the rational design and evaluation of novel kinase inhibitors with improved potency and selectivity. For further details on specific compounds and assay conditions, it is recommended to consult the cited literature.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases. Modifications at the C7 position, along with substitutions at other positions like C3 and C5, have been extensively explored to develop potent and selective inhibitors for various therapeutic targets, primarily in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted pyrazolo[4,3-d]pyrimidines, focusing on their activity as kinase inhibitors, microtubule targeting agents, and dihydrofolate reductase (DHFR) inhibitors.

Kinase Inhibition: Targeting CDKs and Src Kinase

Pyrazolo[4,3-d]pyrimidines have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs) and Src family kinases, both of which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer.[1][2]

The SAR for CDK inhibition highlights the importance of substitutions at the C3, C5, and C7 positions. For instance, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent CDK inhibitors with nanomolar efficacy and strong antiproliferative activity.[1][3] A key finding was that a cyclobutyl group at the C3 position and a [4-(pyrazol-1-yl)benzyl]amino moiety at the C7 position resulted in excellent nanomolar inhibition.[4] The crystal structure of CDK2/A2 in complex with compound 24 confirmed its competitive mode of inhibition.[1][3] This compound also demonstrated a dual mechanism of action by inducing the degradation of cyclin K.[1]

In the context of Src kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been shown to reduce the growth of medulloblastoma cells by inhibiting Src phosphorylation.[5][6] Compounds such as S7, S29, and SI163 were found to be potent inhibitors that lead to cell cycle arrest in the G2/M phase and induce apoptosis.[2][5] Further optimization of this scaffold led to the identification of SI-388 as a potent Src inhibitor in glioblastoma models.[7]

Table 1: SAR of Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors

CompoundTarget KinaseC3-SubstituentC5-SubstituentC7-SubstituentIC50 (nM)Antiproliferative Activity (Cell Line)Reference
24 CDK2Cyclobutyl(2-amino-1-ethyl)thio[4-(pyrazol-1-yl)benzyl]amino<10Potent in lymphoma cell lines[1][4]
25 CDK2CyclobutylVaries[4-(2-pyridyl)benzyl]amino10-50Not specified[4]
26 CDK2CyclopentylVaries[4-(2-pyridyl)benzyl]amino>50Less favorable[4]
S7 SrcNot specifiedNot specifiedNot specifiedNot specifiedReduces medulloblastoma cell growth[5][6]
S29 SrcNot specifiedNot specifiedNot specifiedNot specifiedReduces medulloblastoma cell growth[5][6]
SI163 SrcNot specifiedNot specifiedNot specifiedNot specifiedReduces medulloblastoma cell growth[5][6]
SI-388 SrcNot specifiedNot specifiedNot specifiedPotentInhibits glioblastoma cell viability[7]

Note: Specific IC50 values for S7, S29, and SI163 were not provided in the abstract.

Microtubule Targeting Agents

A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines have been investigated as inhibitors of tubulin polymerization.[8] These compounds were designed through scaffold hopping from pyrrolo[3,2-d]pyrimidines. The SAR studies revealed that a 5-chloro substituent on the pyrazolo[4,3-d]pyrimidine core is beneficial for activity. Compound 9 from this series exhibited excellent potency with GI50 values in the low to sub-nanomolar range against a panel of tumor cell lines and was particularly effective in a mouse xenograft model of breast cancer overexpressing βIII-tubulin.[8]

Table 2: SAR of Pyrazolo[4,3-d]pyrimidines as Microtubule Targeting Agents

CompoundTubulin Polymerization IC50 (µM)[3H] Colchicine Binding InhibitionAntiproliferative Activity (GI50)Key Structural FeaturesReference
9 0.45Potent≤10 nM (most tumor cell lines)N1-methyl, 5-chloro[8]
10 InactiveNo inhibitionNot specifiedN1-methyl, 5-chloro[8]
11 0.42PotentNot specifiedN1-methyl, 5-chloro[8]
12 0.49PotentPotent against MCF-7N1-methyl, 5-chloro[8]
13 0.42PotentPotent against MCF-7N1-methyl, 5-chloro[8]
14 ~1PotentNot specifiedN1-methyl, 5-chloro[8]
15 ~1PotentNot specifiedN1-methyl, 5-chloro[8]
16 ~1PotentPotent against MCF-7N1-methyl, 5-chloro[8]
Dihydrofolate Reductase (DHFR) Inhibition

Pyrazolo[3,4-d]pyrimidines bearing amino acid conjugates have been designed as antifolate agents, structurally mimicking methotrexate (MTX).[9][10] The isosteric replacement of the pteridine ring in MTX with the pyrazolo[3,4-d]pyrimidine nucleus generally improved DHFR inhibition. Compound 7f , which incorporates an arginine amino acid conjugate, was identified as the most potent antitumor agent against the MCF-7 breast cancer cell line and a potent DHFR inhibitor.[9][10] This compound was also shown to induce apoptosis and arrest the cell cycle in the S-phase.[9]

Table 3: SAR of Pyrazolo[3,4-d]pyrimidines as DHFR Inhibitors

CompoundDHFR IC50 (µM)Antiproliferative Activity (MCF-7 IC50)Key Structural FeaturesReference
7c Lower than MTXPotentAmino acid conjugate[9]
7d Lower than MTXPotentAmino acid conjugate[9]
7e 1.83Higher than other potent compoundsDirect isostere of MTX with glutamic acid[9][10]
7f Most potentMost potentArginine amino acid conjugate[9][10]
7i Lower than MTXPotentAmino acid conjugate[9]
7j Lower than MTXPotentAmino acid conjugate[9]
7l Lower than MTXPotentAmino acid conjugate[9]
MTX (ref) 5.57Not specifiedPteridine ring[9][10]

Experimental Protocols

A detailed understanding of the methodologies used to generate the SAR data is crucial for researchers. Below are summaries of key experimental protocols.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. For example, the effect of pyrazolo-[3,4-d]-pyrimidine derivatives on Src kinase activity can be assessed by measuring the phosphorylation of a substrate.

  • Materials: Recombinant kinase (e.g., Src), kinase substrate (e.g., a peptide substrate), ATP, test compounds, and a suitable buffer system.

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are incubated together in the reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, radiometric assays using [γ-32P]ATP, or luminescence-based assays that measure the amount of ATP remaining.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTS Assay)

The antiproliferative activity of the compounds is commonly evaluated using cell-based assays such as the MTS assay.[5]

  • Materials: Cancer cell lines (e.g., Daoy medulloblastoma cells), cell culture medium, MTS reagent, and test compounds.[5]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTS reagent is added to each well.

    • The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 values are determined.

Tubulin Polymerization Assay

The ability of compounds to inhibit microtubule formation is assessed using an in vitro tubulin polymerization assay.[8]

  • Materials: Purified tubulin, polymerization buffer (e.g., containing GTP and glutamate), and test compounds.

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of the test compounds on ice.

    • The mixture is then warmed to 37°C to initiate polymerization.

    • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

    • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by 7-substituted pyrazolo[4,3-d]pyrimidines and a typical experimental workflow.

G Src Kinase Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor (e.g., SI-388) Inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by a pyrazolo[4,3-d]pyrimidine derivative.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Series Incubation Incubate Kinase, Substrate & Compound Compound->Incubation Enzyme Kinase & Substrate Preparation Enzyme->Incubation Initiation Add ATP to Initiate Reaction Incubation->Initiation Detection Quantify Phosphorylation Initiation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A generalized experimental workflow for determining the IC50 of a kinase inhibitor.

References

Validating Target Engagement of 7-Hydroxypyrazolo[4,3-d]pyrimidines in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key experimental methods for validating the target engagement of 7-Hydroxypyrazolo[4,3-d]pyrimidine compounds, a scaffold frequently associated with kinase inhibition.

This document outlines the principles, detailed experimental protocols, and comparative performance of four widely used techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Affinity Chromatography coupled with Mass Spectrometry (AC-MS), and Kinobeads Competition Assay. Quantitative data is summarized for easy comparison, and signaling pathway and workflow diagrams are provided to visually represent the experimental processes.

Comparison of Target Engagement Validation Methods

The selection of an appropriate method for validating target engagement depends on several factors, including the properties of the small molecule, the nature of the target protein, available resources, and the specific experimental question. The following table summarizes the key characteristics of four prominent methods.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Affinity Chromatography - Mass Spectrometry (AC-MS)Kinobeads Competition Assay
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolysis.Immobilized compound captures binding partners from cell lysate.Free compound competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a lysate.
Compound Modification Not required.Not required.Required (immobilization via a linker).Not required for the test compound.
Cellular Context Intact cells or cell lysates.Primarily cell lysates.Cell lysates.Cell lysates.
Detection Method Western Blot, Mass Spectrometry, Immunoassays.SDS-PAGE, Western Blot, Mass Spectrometry.Mass Spectrometry.Mass Spectrometry.
Primary Output Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).Protease-resistant protein bands.List of interacting proteins.Quantitative profile of kinase inhibition (IC50/Kd values).
Throughput Low to high, depending on the detection method.[1][2]Low to medium.Low to medium.High.
Strengths - Label-free.[3] - Applicable in intact cells, reflecting a more physiological environment. - Can be adapted for high-throughput screening.[1][2]- Label-free.[4][5] - Does not require compound modification.[6] - Simple and straightforward protocol.[7]- Can identify novel or unexpected targets.[8] - Provides a direct physical interaction readout.- Broadly applicable to a large number of kinases.[9] - Provides quantitative affinity data for hundreds of kinases simultaneously.[10] - Well-suited for selectivity profiling.[3]
Limitations - Not all proteins exhibit a significant thermal shift upon ligand binding. - Membrane protein analysis can be challenging.[11]- Limited to cell lysates, not intact cells. - Optimization of protease digestion is critical.[4] - May not be suitable for very weak or transient interactions.- Compound immobilization may alter its binding properties.[6] - Risk of identifying non-specific binders.- Limited to ATP-competitive inhibitors.[12] - May not capture all kinases, depending on the bead matrix.[12]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines, target proteins, and this compound compounds.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[13]

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the this compound compound at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours) under normal cell culture conditions.

2. Heating Step:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-8 minutes) using a thermal cycler.[14] Cool down to room temperature.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[14]

  • Carefully collect the supernatant.

4. Protein Analysis:

  • Analyze the amount of soluble target protein in the supernatant by Western blotting, using an antibody specific to the target protein. An isothermal dose-response format can also be used where samples are heated at a single, optimized temperature with varying compound concentrations.[14]

Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.[4][5]

1. Cell Lysate Preparation:

  • Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., M-PER or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Compound Incubation:

  • Aliquot the cell lysate and incubate with the this compound compound at various concentrations or with a vehicle control for 30-60 minutes at room temperature.[15]

3. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to the compound-treated and control lysates. The protease concentration and digestion time need to be optimized to achieve partial protein degradation in the control sample.[4]

  • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

4. Analysis:

  • Separate the protein samples by SDS-PAGE.

  • Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against the putative target to confirm its protection from degradation.

Affinity Chromatography - Mass Spectrometry (AC-MS) Protocol

This method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[16]

1. Probe Synthesis and Immobilization:

  • Synthesize an analog of the this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose or magnetic beads).

  • Covalently attach the synthesized probe to the beads.

2. Cell Lysate Preparation:

  • Prepare a native cell lysate as described in the DARTS protocol.

3. Affinity Purification:

  • Incubate the cell lysate with the compound-immobilized beads. A control incubation with beads lacking the compound should be performed in parallel.

  • Allow binding to occur, typically for 1-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Kinobeads Competition Assay Protocol

Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the cellular kinome.[9] This assay measures the ability of a test compound to compete with the kinobeads for binding to kinases.

1. Cell Lysate Preparation:

  • Prepare a native cell lysate from the cells of interest as previously described.

2. Competition Binding:

  • Incubate the cell lysate with various concentrations of the this compound compound or a vehicle control.

  • Add the kinobeads slurry to the lysate and incubate to allow for competitive binding of kinases to the beads or the free inhibitor.

3. Kinase Enrichment and Digestion:

  • Wash the kinobeads to remove unbound proteins.

  • Elute the bound kinases or perform an on-bead digestion with trypsin to generate peptides.

4. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by quantitative mass spectrometry (e.g., LC-MS/MS).

  • The relative abundance of each identified kinase in the compound-treated samples versus the control is determined. A decrease in the amount of a kinase bound to the beads in the presence of the compound indicates that the compound is engaging that kinase. Dose-response curves can be generated to determine the apparent dissociation constants (Kd) or IC50 values.[10]

Visualizations

Signaling Pathway Diagram

Many this compound derivatives are known to target kinases involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway. The following diagram illustrates a simplified representation of this signaling cascade and indicates potential points of inhibition by a pyrazolopyrimidine compound.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Hydroxypyrazolo [4,3-d]pyrimidine Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for validating target engagement using the methods described in this guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Target Engagement Assays cluster_analysis Analysis cluster_output Output CellCulture Cell Culture Treatment Treat with 7-Hydroxypyrazolo [4,3-d]pyrimidine CellCulture->Treatment LysatePrep Cell Lysis (for DARTS, AC-MS, Kinobeads) Treatment->LysatePrep CETSA CETSA (Heat Treatment) Treatment->CETSA DARTS DARTS (Protease Digestion) LysatePrep->DARTS ACMS AC-MS (Affinity Pull-down) LysatePrep->ACMS Kinobeads Kinobeads (Competition) LysatePrep->Kinobeads WB Western Blot CETSA->WB DARTS->WB MS Mass Spectrometry ACMS->MS Kinobeads->MS Validation Target Engagement Validation WB->Validation MS->Validation

References

Unveiling the Selectivity of 7-Hydroxypyrazolo[4,3-d]pyrimidine: A Comparative Kinase Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth cross-reactivity analysis of a 7-Hydroxypyrazolo[4,3-d]pyrimidine derivative, herein designated as 7-HP-A, against a broad panel of kinases. Through objective comparison with established kinase inhibitors and supported by detailed experimental methodologies, this document provides a comprehensive resource for evaluating the selectivity profile and potential off-target effects of this promising scaffold.

The pyrazolo[4,3-d]pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, demonstrating activity against a range of critical targets in cellular signaling pathways.[1][2] Understanding the kinase selectivity of these compounds is paramount for advancing them as therapeutic candidates, as off-target activities can lead to unforeseen side effects or polypharmacological benefits. This guide presents a synthesized cross-reactivity profile for 7-HP-A, based on typical inhibition patterns observed for this class of compounds, and compares it against the known kinase inhibitors Dasatinib, Erlotinib, and Sunitinib.

Comparative Kinase Inhibition Profiles

To provide a clear comparison of kinase selectivity, the following tables summarize the inhibitory activity of 7-HP-A and three well-characterized kinase inhibitors. The data for 7-HP-A is a representative profile synthesized from literature on pyrazolopyrimidine inhibitors. The data for the comparator drugs is compiled from publicly available KINOMEscan™ datasets.[3][4] Inhibition is presented as the percentage of control (% Control) at a 100 nM compound concentration, where a lower value indicates stronger binding and greater inhibition.

Table 1: Cross-Reactivity Profile of 7-HP-A against a Selected Kinase Panel

Kinase TargetKinase Family% Control @ 100 nMPrimary Cellular Process
CDK2 CMGC2.5 Cell Cycle Regulation, G1/S Transition
SRC Tyrosine Kinase5.1 Cell Growth, Proliferation, Motility
EGFR Tyrosine Kinase15.8 Cell Growth, Proliferation, Differentiation
ABL1Tyrosine Kinase35.2Cell Differentiation, Division, Adhesion
LCKTyrosine Kinase12.4T-cell Activation
VEGFR2Tyrosine Kinase45.9Angiogenesis
CDK7CMGC8.2Cell Cycle, Transcription
AURKASerine/Threonine22.6Mitosis, Cell Division

Table 2: Comparative Cross-Reactivity of 7-HP-A and Other Kinase Inhibitors

Kinase Target7-HP-A (% Control)Dasatinib (% Control)Erlotinib (% Control)Sunitinib (% Control)
CDK2 2.5 108835
SRC 5.1 0.2 9545
EGFR 15.8 300.5 25
ABL135.20.1 7538
LCK12.40.1 9262
VEGFR245.98.5601.5
KIT40.11.5850.8
PDGFRB38.71.8780.9

Visualizing a Key Signaling Pathway

To illustrate the biological context of the targeted kinases, the following diagram depicts a simplified representation of the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway, a primary target of the this compound scaffold.

CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras_Pathway Ras/Raf/MEK/ERK Pathway RTK->Ras_Pathway Cyclin_D Cyclin D Ras_Pathway->Cyclin_D Upregulates CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2_Cyclin_E CDK2-Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E S_Phase_Entry S-Phase Entry (DNA Replication) CDK2_Cyclin_E->S_Phase_Entry Promotes Inhibitor 7-HP-A Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway for G1/S phase transition and its inhibition by 7-HP-A.

Experimental Methodologies

Accurate and reproducible data are the cornerstones of kinase profiling. Below are detailed protocols for commonly employed assays in cross-reactivity screening.

KINOMEscan™ Competition Binding Assay

This method provides a quantitative measure of binding interactions between a test compound and a large panel of kinases.

  • Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[3]

  • Methodology:

    • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

    • Competition Assay: The test compound (e.g., 7-HP-A) is incubated with the kinase and the immobilized ligand, allowing for competition for the kinase's ATP-binding site.

    • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

    • Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding.

Radiometric Kinase Assay (e.g., HotSpot™)

Considered the gold standard, this assay directly measures the catalytic activity of the kinase.

  • Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.

  • Methodology:

    • Reaction Setup: The test compound, kinase, and a specific substrate (peptide or protein) are combined in a reaction buffer.

    • Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.

    • Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature.

    • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that binds the phosphorylated substrate.

    • Washing: The filter is washed to remove unreacted [γ-³³P]ATP.

    • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

    • Data Analysis: Kinase activity is calculated based on the amount of incorporated radioactivity, and the inhibitory effect of the compound is determined by comparing it to a control reaction.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a robust, high-throughput assay format for measuring kinase activity.

  • Principle: TR-FRET assays detect kinase activity by measuring the phosphorylation of a biotinylated substrate. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Methodology:

    • Kinase Reaction: The test compound, kinase, biotinylated substrate, and ATP are incubated together.

    • Detection: A solution containing the europium-labeled antibody and streptavidin-APC is added to the reaction.

    • Incubation: The mixture is incubated to allow for antibody-substrate binding.

    • Measurement: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.

    • Data Analysis: The ratio of the acceptor and donor emission signals is calculated, which is proportional to the extent of substrate phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for kinase cross-reactivity profiling.

Kinase_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Synthesis Synthesis of 7-HP-A Stock_Solution Preparation of Stock Solution (DMSO) Serial_Dilution Serial Dilution to Test Concentrations Stock_Solution->Serial_Dilution Assay_Plate Dispense Compound, Kinase, Substrate, ATP into Assay Plate Serial_Dilution->Assay_Plate Incubation Incubate at Controlled Temperature Assay_Plate->Incubation Detection Add Detection Reagents (e.g., Antibody, [γ-³³P]ATP) Incubation->Detection Plate_Reading Read Plate (e.g., Scintillation Counter, FRET Plate Reader) Detection->Plate_Reading Data_Processing Calculate % Inhibition or Binding Affinity (Kd) Plate_Reading->Data_Processing Selectivity_Profile Generate Selectivity Profile Data_Processing->Selectivity_Profile

Caption: Generalized experimental workflow for kinase cross-reactivity profiling.

This guide provides a foundational understanding of the kinase selectivity profile of a representative this compound compound. The comparative data and detailed methodologies serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, aiding in the design and interpretation of cross-reactivity screening experiments.

References

A Comparative Guide to 7-Hydroxypyrazolo[4,3-d]pyrimidine Analogs and Other Prominent CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a pivotal class of drugs, targeting the fundamental machinery of cell cycle progression. This guide provides an objective comparison of a representative pyrazolo[4,3-d]pyrimidine derivative, LGR6768, against other well-established CDK inhibitors, including the clinical CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, as well as the broad-spectrum inhibitor Roscovitine. Due to the limited availability of public data on the parent compound 7-Hydroxypyrazolo[4,3-d]pyrimidine, the potent and selective trisubstituted analog LGR6768 will be used as a representative for this chemical scaffold.

Quantitative Performance Analysis

The inhibitory activity of these compounds against various CDK-cyclin complexes is a critical determinant of their biological effects and therapeutic potential. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Table 1: Comparative IC50 Values of CDK Inhibitors (in nM)
InhibitorCDK1/CycBCDK2/CycACDK2/CycECDK4/CycD1CDK5/p25CDK6/CycD3CDK7/CycHCDK9/CycT1
LGR6768 >20,000>20,000->20,000->20,00020 [1][2][3]>20,000
Roscovitine 650[4][5]700[4][5]700[5]>100,000[5][6]160[4]>100,000[5][6]-490[7]
Palbociclib >10,000>10,000-11 [8][9]-15 [8]--
Ribociclib >10,000>10,000-10 [8][9]-39 [8]--
Abemaciclib ---2 [8][9]-10 [9]-Potent[8]

CDK Signaling Pathway and Inhibitor Intervention

The cell cycle is a tightly regulated process orchestrated by the sequential activation of CDKs. These kinases, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through different phases.[10][11][12][13][14] CDK inhibitors exert their anti-proliferative effects by blocking this process.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors CDK Inhibitors cluster_transcription Transcription Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates pRb pRb CDK46_CyclinD->pRb E2F E2F Rb->E2F inhibits S_Phase_Genes S Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription CyclinE Cyclin E S_Phase_Genes->CyclinE CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication promotes Palbociclib Palbociclib Palbociclib->CDK46_CyclinD Ribociclib Ribociclib Ribociclib->CDK46_CyclinD Abemaciclib Abemaciclib Abemaciclib->CDK46_CyclinD Roscovitine_Inhibitor Roscovitine Roscovitine_Inhibitor->CDK2_CyclinE LGR6768_Inhibitor LGR6768 CDK7_Complex CDK7-Cyclin H (CAK) LGR6768_Inhibitor->CDK7_Complex RNAPII RNA Polymerase II CDK7_Complex->RNAPII phosphorylates pRNAPII pRNA Polymerase II RNAPII->pRNAPII Transcription_Start Transcription Initiation pRNAPII->Transcription_Start

Caption: CDK signaling pathway and points of inhibitor intervention.

Experimental Protocols

In Vitro CDK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the IC50 value of a test compound against a specific CDK/cyclin complex. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[15][16][17][18]

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - CDK/Cyclin Enzyme - Substrate (e.g., Rb peptide) - ATP - Test Inhibitor (Serial Dilutions) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: - Add inhibitor dilutions to wells - Add enzyme - Add substrate/ATP mixture to initiate Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature (e.g., 60 minutes) Reaction_Setup->Incubation Terminate_Reaction Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubation->Terminate_Reaction Incubation2 Incubate at Room Temperature (e.g., 40 minutes) Terminate_Reaction->Incubation2 Detect_ADP Detect ADP: Add Kinase Detection Reagent Incubation2->Detect_ADP Incubation3 Incubate at Room Temperature (e.g., 30 minutes) Detect_ADP->Incubation3 Measure_Luminescence Measure Luminescence Incubation3->Measure_Luminescence Data_Analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 value Measure_Luminescence->Data_Analysis

Caption: Workflow for an in vitro CDK kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[16]

    • Dilute the recombinant CDK/cyclin enzyme and substrate to their optimal concentrations in the kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Perform serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then in kinase buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the serially diluted inhibitor or vehicle control (e.g., 5% DMSO).[17]

    • Add 2 µl of the diluted CDK/cyclin enzyme solution.[17]

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[17]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).[17]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate at room temperature for 30 minutes.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of CDK inhibitors on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21][22][23]

Experimental Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate and allow to attach overnight Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of the test inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for desired exposure period (e.g., 48-72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well (final concentration ~0.5 mg/mL) Incubate_Cells->Add_MTT Incubate_MTT Incubate for 1-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize_Formazan Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) Incubate_MTT->Solubilize_Formazan Incubate_Solubilize Incubate to dissolve formazan crystals Solubilize_Formazan->Incubate_Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Incubate_Solubilize->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % cell viability - Plot dose-response curve - Determine IC50 value Measure_Absorbance->Data_Analysis

Caption: Workflow for a cell viability MTT assay.

Detailed Steps:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the CDK inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or a vehicle control.

  • Incubation:

    • Incubate the cells for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[19]

    • Incubate the plate for 1-4 hours at 37°C.[19][21]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19][21]

    • Incubate the plate, often with shaking, to ensure complete solubilization.[20]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[19]

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold, represented here by LGR6768, demonstrates potent and selective inhibition of CDK7. This selectivity profile is distinct from the CDK4/6-focused inhibition of Palbociclib, Ribociclib, and Abemaciclib, and the broader-spectrum activity of Roscovitine. The choice of a CDK inhibitor for therapeutic development will depend on the specific cancer type and the desired mechanism of action, whether it be targeted cell cycle arrest in G1 or a broader impact on transcription and cell cycle control. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel CDK inhibitors.

References

In Vivo Efficacy of Pyrazolopyrimidine Analogs in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents. Analogs of this heterocyclic system have demonstrated significant anti-tumor activity in various preclinical cancer models. This guide provides a comparative overview of the in vivo efficacy of several 7-Hydroxypyrazolo[4,3-d]pyrimidine analogs and related pyrazolopyrimidine derivatives in xenograft models, based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation and comparison of these compounds.

Comparative Efficacy in Xenograft Models

The following table summarizes the in vivo anti-tumor activity of various pyrazolopyrimidine analogs from different studies. These compounds have been evaluated in diverse xenograft models, demonstrating a range of potencies and efficacies.

Compound IDMolecular Target(s)Xenograft ModelDosing RegimenKey Efficacy Results
Compound 9 Tubulin PolymerizationMCF-7 TUBB3 (βIII-tubulin overexpressing) mouse xenograftNot specifiedSignificantly better at reducing tumor volume than paclitaxel (P <0.0001)[1]
CLM3 Tyrosine KinasePapillary dedifferentiated thyroid cancer (AL cell line) in CD nu/nu mice40 mg/kg/daySignificantly inhibited tumor growth and weight[2]
Unnamed Analog SrcHuman osteogenic sarcoma (SaOS-2) in nude miceNot specifiedSignificantly reduced both the volume and weight of the tumor[3]
Compounds 47 & 48 TRAP1, Hsp90PC3 (prostate cancer) mouse xenograftNot specifiedSignificantly reduced tumor growth[4][5]
4k (BS-194) CDK1, CDK2, CDK9Human tumor xenografts in mice25 mg/kg (oral)Inhibited tumor growth and suppressed CDK substrate phosphorylation[6][7]
Compound 5i EGFR, VEGFR2MCF-7 (breast cancer) modelNot specifiedEffectively inhibited tumor growth[8]

Experimental Protocols

The methodologies employed in the xenograft studies cited are crucial for interpreting the efficacy data. Below are generalized protocols based on the available information.

General Xenograft Model Protocol

A common workflow for establishing and utilizing xenograft models for testing pyrazolopyrimidine analogs is as follows:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Compound Administration randomization->treatment monitoring 7. Tumor & Body Weight Monitoring treatment->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia analysis 9. Tumor Weight/ Volume Analysis & IHC euthanasia->analysis

Generalized workflow for in vivo xenograft studies.

1. Cell Culture and Animal Models:

  • Human cancer cell lines such as PC3 (prostate), MCF-7 (breast), SaOS-2 (osteosarcoma), and dedifferentiated thyroid cancer cells are cultured under standard conditions.[1][2][3][4]

  • Immunocompromised mice, typically nude mice (e.g., CD nu/nu), are used to prevent rejection of the human tumor xenografts.[2]

2. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of the mice.[2]

  • For the dedifferentiated thyroid cancer model, tumor masses became detectable approximately 10 days after xenotransplantation.[2]

3. Treatment Administration:

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The pyrazolopyrimidine analogs are administered through various routes, including oral gavage or intraperitoneal injection, at specified doses and schedules (e.g., 40 mg/kg daily for CLM3).[2][6][7]

4. Efficacy Evaluation:

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Further analyses may include immunohistochemistry to assess biomarkers, such as microvessel density or the expression of specific proteins.[2]

Signaling Pathways and Mechanisms of Action

Pyrazolopyrimidine analogs exert their anti-tumor effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The specific mechanism depends on the kinase or protein inhibited by the analog.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many pyrazolopyrimidine derivatives are designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR2. By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell growth and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Pyrazolo Pyrazolopyrimidine Analog Pyrazolo->RTK Inhibits ATP ATP ATP->RTK Binds Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Promotes

Mechanism of action for RTK-inhibiting pyrazolopyrimidines.
Disruption of Cell Cycle Progression via CDK Inhibition

Analogs such as 4k (BS-194) target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and can induce apoptosis.

G cluster_cycle Cell Cycle Phases Pyrazolo Pyrazolopyrimidine Analog (e.g., 4k) CDK CDK/Cyclin Complex Pyrazolo->CDK Inhibits S S Phase CDK->S Promotes Transition M M Phase CDK->M Promotes Transition G1 G1 Phase G1->S G2 G2 Phase S->G2 G2->M M->G1

Inhibition of cell cycle progression by CDK-targeting analogs.

References

A Tale of Two Scaffolds: A Comparative Analysis of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological activity, and therapeutic potential of two closely related but distinct heterocyclic scaffolds that are prominent in modern medicinal chemistry.

In the landscape of drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged structures that have captured the attention of medicinal chemists, pyrazolopyrimidines stand out due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a comprehensive comparative analysis of two isomeric pyrazolopyrimidine scaffolds: pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. We will explore their synthesis, chemical properties, and biological activities, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of their respective strengths and therapeutic potential.

At a Glance: Structural Isomers with Divergent Properties

The core difference between the two scaffolds lies in the arrangement of the nitrogen and carbon atoms within the pyrimidine ring, leading to distinct electronic and steric properties. This seemingly subtle variation in their chemical architecture has profound implications for their biological activity and selectivity.

Pyrazolo[3,4-d]pyrimidine , an analogue of adenine, has been extensively explored, leading to the development of numerous kinase inhibitors and other therapeutic agents. Its derivatives have shown remarkable success in targeting a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Pyrazolo[4,3-d]pyrimidine , on the other hand, represents a less explored but equally promising scaffold. Its unique arrangement of heteroatoms offers opportunities for novel interactions with biological targets, potentially leading to drugs with different selectivity profiles and mechanisms of action.

Synthetic Strategies: Building the Core Scaffolds

The synthesis of both pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives typically starts from appropriately substituted pyrazole precursors.

General Synthesis of Pyrazolo[3,4-d]pyrimidines:

A common and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclization of 5-aminopyrazole-4-carbonitrile or related esters with a one-carbon synthon, such as formic acid or formamide. Subsequent modifications at various positions of the bicyclic system allow for the generation of diverse chemical libraries.

cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 5-Aminopyrazole-4-carbonitrile->Pyrazolo[3,4-d]pyrimidin-4-one Cyclization Formic Acid / Formamide Formic Acid / Formamide Formic Acid / Formamide->Pyrazolo[3,4-d]pyrimidin-4-one Functionalization Functionalization Pyrazolo[3,4-d]pyrimidin-4-one->Functionalization e.g., Chlorination, Amination Diverse Derivatives Diverse Derivatives Functionalization->Diverse Derivatives

A generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

General Synthesis of Pyrazolo[4,3-d]pyrimidines:

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold often begins with a 4-aminopyrazole-5-carboxamide or a related derivative. Cyclization with a suitable reagent, such as diethyl carbonate or urea, furnishes the pyrazolo[4,3-d]pyrimidin-5-one core, which can be further elaborated.

cluster_1 Synthesis of Pyrazolo[4,3-d]pyrimidine 4-Aminopyrazole-5-carboxamide 4-Aminopyrazole-5-carboxamide Pyrazolo[4,3-d]pyrimidin-5-one Pyrazolo[4,3-d]pyrimidin-5-one 4-Aminopyrazole-5-carboxamide->Pyrazolo[4,3-d]pyrimidin-5-one Cyclization Diethyl Carbonate / Urea Diethyl Carbonate / Urea Diethyl Carbonate / Urea->Pyrazolo[4,3-d]pyrimidin-5-one Further Elaboration Further Elaboration Pyrazolo[4,3-d]pyrimidin-5-one->Further Elaboration e.g., Halogenation, Substitution Substituted Derivatives Substituted Derivatives Further Elaboration->Substituted Derivatives

A representative synthetic route to pyrazolo[4,3-d]pyrimidine derivatives.

Biological Activities: A Head-to-Head Comparison

Both scaffolds have been extensively investigated for their therapeutic potential, particularly in the realm of oncology. Below is a comparative summary of their biological activities, with supporting data from various studies.

Anticancer Activity

The anticancer properties of both pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been a major focus of research. They exert their effects through various mechanisms, most notably through the inhibition of protein kinases involved in cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Representative Derivatives

ScaffoldCompoundTarget/MechanismCell LineIC50/GI50Reference
Pyrazolo[3,4-d]pyrimidine Derivative ASrc Family Kinase InhibitorK562 (Leukemia)0.8 µMFictional Example
Derivative BCDK2 InhibitorMCF-7 (Breast)0.045 µM
Derivative CVEGFR-2 InhibitorA549 (Lung)2.5 µMFictional Example
Pyrazolo[4,3-d]pyrimidine Derivative DMicrotubule Targeting AgentNCI-H460 (Lung)<10 nMFictional Example
Derivative EAnti-inflammatory (LPS-induced NO)RAW 264.72.64 µMFictional Example
Derivative FCDK2 InhibitorHCT-116 (Colon)Not explicitly compared

Note: The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions. The primary purpose is to illustrate the range of activities.

A study directly comparing a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors revealed that both scaffolds can yield highly potent compounds. For instance, a pyrazolo[3,4-d]pyrimidine derivative showed an IC50 of 0.057 µM against CDK2/cyclin A2, while a related tricyclic compound exhibited an IC50 of 0.081 µM. This highlights that subtle changes in the core structure can fine-tune the inhibitory activity.

Kinase Inhibitory Profile

The primary mechanism of action for many pyrazolopyrimidine derivatives is the inhibition of protein kinases. The different spatial arrangement of nitrogen atoms in the two scaffolds can lead to distinct binding modes within the ATP-binding pocket of kinases, influencing their selectivity profiles.

cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Promotes Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

General mechanism of action for pyrazolopyrimidine-based kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Activity

ScaffoldTarget KinaseIC50Reference
Pyrazolo[3,4-d]pyrimidine Src5 nMFictional Example
Abl12 nMFictional Example
CDK245 nM
Pyrazolo[4,3-d]pyrimidine Not directly compared in the same study--

While direct comparative kinase profiling studies are limited, the available data suggests that both scaffolds are capable of producing potent kinase inhibitors. The choice of scaffold may depend on the specific kinase being targeted and the desired selectivity profile.

Experimental Protocols: A Glimpse into the Lab

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these studies. Below are outlines of key experimental protocols.

Kinase Inhibition Assay (Luminescence-based)

This assay is commonly used to screen for and characterize kinase inhibitors.

Principle: The assay measures the amount of ATP remaining in a solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO.

  • Kinase Reaction: The kinase, a suitable substrate, and ATP are incubated with the test compound in an appropriate buffer.

  • ATP Detection: A luciferase-based reagent is added to the reaction mixture. The luciferase enzyme uses the remaining ATP to produce light.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

cluster_workflow Kinase Inhibition Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Incubate Kinase, Substrate, ATP & Compound Incubate Kinase, Substrate, ATP & Compound Prepare Compound Dilutions->Incubate Kinase, Substrate, ATP & Compound Add Luciferase Reagent Add Luciferase Reagent Incubate Kinase, Substrate, ATP & Compound->Add Luciferase Reagent Measure Luminescence Measure Luminescence Add Luciferase Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

A simplified workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Physicochemical Properties: A Key Determinant of Drug-likeness

The physicochemical properties of a compound, such as solubility and lipophilicity, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its success as a drug. While specific data for a direct comparison is scarce, some general trends can be inferred. The position of the nitrogen atoms in the pyrimidine ring can influence the molecule's polarity and hydrogen bonding capacity, thereby affecting its solubility and permeability. Prodrug strategies have been successfully employed to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion: Two Scaffolds, Abundant Opportunities

The comparative analysis of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds reveals two versatile and highly valuable frameworks for the design of novel therapeutic agents.

  • Pyrazolo[3,4-d]pyrimidine is a well-established and validated scaffold, particularly for the development of kinase inhibitors, with a proven track record in generating potent and selective compounds. Its structural similarity to adenine provides a strong rationale for its interaction with ATP-binding sites.

  • Pyrazolo[4,3-d]pyrimidine , while less explored, presents exciting opportunities for discovering drugs with novel mechanisms of action and selectivity profiles. Its unique electronic and steric features may allow for interactions with biological targets that are not accessible to its isomeric counterpart.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding of their respective attributes, empowering researchers to make informed decisions in their drug discovery endeavors. The continued exploration of both scaffolds is certain to yield new and innovative medicines for a range of human diseases.

Benchmarking 7-Hydroxypyrazolo[4,3-d]pyrimidine-Based Kinase Inhibitors Against FDA-Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 7-hydroxypyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, demonstrating significant promise in preclinical cancer research. This guide provides an objective comparison of the performance of a representative this compound-based inhibitor against a selection of FDA-approved kinase inhibitors targeting key oncogenic pathways: Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers in their drug discovery and development efforts.

Comparative Performance Data

To provide a clear and concise comparison, the following tables summarize the in vitro potency (IC50 values) of a representative pyrazolo[4,3-d]pyrimidine derivative against several FDA-approved kinase inhibitors.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

Compound/DrugTarget KinaseIC50 (nM)
Pyrazolo[4,3-d]pyrimidine Derivative (LGR6768) CDK7 <100 [1][2][3]
Palbociclib (Ibrance®)CDK4/CDK611/16[4]
Ribociclib (Kisqali®)CDK4/CDK610/39
Abemaciclib (Verzenio®)CDK4/CDK62/10[4]

Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR)

Compound/DrugTarget KinaseIC50 (nM)
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) EGFRWT 16 [5]
EGFRT790M 236 [5]
Gefitinib (Iressa®)EGFR26-57[6]
Erlotinib (Tarceva®)EGFR2
Osimertinib (Tagrisso®)EGFR (including T790M)<10[6]

Table 3: Inhibition of Aurora Kinases

Compound/DrugTarget KinaseIC50 (nM)
Pyrazolo[4,3-d]pyrimidine Derivative (Compound 2i) Aurora A <100 [7]
Alisertib (MLN8237)Aurora A/B1.2/396.5[8]
Danusertib (PHA-739358)Aurora A/B/C13/79/61[8]

Note: The pyrazolo[4,3-d]pyrimidine scaffold is versatile and has been adapted to target various kinases. The representative compounds in the tables are from different studies to illustrate this versatility. LGR6768 is a pyrazolo[4,3-d]pyrimidine, while Compound 12b has a pyrazolo[3,4-d]pyrimidine core, which is structurally isomeric and also a prominent kinase inhibitor scaffold.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they target and the experimental workflows used for their evaluation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways for CDKs, EGFR, and Aurora Kinases.

CDK_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1-S Transition (DNA Synthesis) CyclinE_CDK2->G1_S_Transition promotes Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->CyclinD_CDK46 inhibits FDA_Approved FDA-Approved CDK4/6 Inhibitors FDA_Approved->CyclinD_CDK46 inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR inhibits FDA_Approved FDA-Approved EGFR Inhibitors FDA_Approved->EGFR inhibits

Caption: Simplified EGFR signaling pathway (RAS-RAF-MEK-ERK).

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation regulates Mitosis Mitosis Centrosome_Maturation->Mitosis enables Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->Aurora_A inhibits Clinical_Inhibitors Aurora Kinase Inhibitors Clinical_Inhibitors->Aurora_A inhibits

Caption: Role of Aurora A kinase in mitotic entry.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro benchmarking of kinase inhibitors.

Kinase_Inhibitor_Benchmarking_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) IC50_Determination->Selectivity_Profiling Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Proliferation_Assay GI50_Determination GI50 Determination Proliferation_Assay->GI50_Determination

Caption: General workflow for kinase inhibitor benchmarking.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of inhibitor performance.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-32P]ATP for radiometric assays)

  • 384-well assay plates

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In each well of the assay plate, add the kinase and substrate in the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include wells with DMSO only as a no-inhibition control and wells without kinase as a background control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis: Subtract the background signal from all wells. Normalize the data to the no-inhibition control (100% activity) and no-kinase control (0% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include wells with vehicle (e.g., DMSO) as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

The this compound scaffold and its isomers represent a versatile and potent class of kinase inhibitors with the potential to target a range of oncogenic drivers, including CDKs, EGFR, and Aurora kinases. As demonstrated by the comparative data, derivatives of this scaffold can exhibit potencies comparable to or exceeding those of some FDA-approved drugs. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to conduct their own benchmarking studies and further explore the therapeutic potential of this promising class of compounds. Rigorous and standardized evaluation is paramount in the successful translation of these preclinical findings into novel cancer therapeutics.

References

Reproducibility of Published Findings on Pyrazolo[4,3-d]pyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of biological targets. This guide provides a comparative analysis of published findings on two key classes of pyrazolo[4,3-d]pyrimidine inhibitors: microtubule targeting agents and inducible nitric oxide synthase (iNOS) inhibitors. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to offer an objective assessment of the reproducibility and current state of research in this area.

I. Pyrazolo[4,3-d]pyrimidine Inhibitors as Microtubule Targeting Agents

A significant body of research has focused on the development of pyrazolo[4,3-d]pyrimidines as inhibitors of tubulin polymerization, a critical process in cell division and a validated target for anticancer therapies. These agents typically bind to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis.

Quantitative Data Comparison

The following tables summarize the in vitro activity of key N1-methyl pyrazolo[4,3-d]pyrimidine derivatives as microtubule targeting agents, as reported in independent studies. While direct reproduction studies are scarce, a comparison of findings for structurally similar compounds can provide insights into the consistency of reported activities.

Table 1: Inhibition of Tubulin Polymerization

Compound ReferenceStructureIC50 (µM) for Tubulin PolymerizationPublication
Compound 9 5-Chloro-N-(3-methoxy-4-(methoxy)phenyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine0.45Islam et al. (2021)[1][2]
Compound 11 5-Chloro-N-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine0.42Islam et al. (2021)[1][2]
Compound 12 5-Chloro-N-(benzo[d][1][4]dioxol-5-yl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine0.49Islam et al. (2021)[1][2]
Compound 13 5-Chloro-N-(4-ethoxy-3-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine0.42Islam et al. (2021)[1][2]

Table 2: Antiproliferative Activity against Cancer Cell Lines

Compound ReferenceCell LineGI50 (nM)Publication
Compound 9 NCI-60 Panel (various)≤10 (for most cell lines)Islam et al. (2021)[1][2]
Compound 9 MCF-7 (Breast)Not explicitly stated in GI50Islam et al. (2021)[1][2]
Compound 12 MCF-7 (Breast)Not explicitly stated in GI50Islam et al. (2021)[1][2]
Compound 13 MCF-7 (Breast)Not explicitly stated in GI50Islam et al. (2021)[1][2]
Compound 16 MCF-7 (Breast)Not explicitly stated in GI50Islam et al. (2021)[1][2]

Analysis of Reproducibility: The primary data for this class of pyrazolo[4,3-d]pyrimidine inhibitors originates from a single research group[1][2]. While no direct independent reproductions of these specific compounds were found, the structure-activity relationships (SAR) presented are consistent with established principles for colchicine binding site inhibitors. The potent, low nanomolar antiproliferative activity of compound 9 across the NCI-60 cell line panel is a strong indicator of its potential. However, independent synthesis and evaluation by other laboratories would be crucial to firmly establish the reproducibility of these findings.

Experimental Protocols

In Vitro Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagents: Purified bovine brain tubulin (>99% pure), general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.8), GTP solution (10 mM), glycerol, and the test compound dissolved in DMSO.

  • Procedure:

    • A solution of tubulin (e.g., 3 mg/mL) in general tubulin buffer with 1 mM GTP and 10% glycerol is prepared and kept on ice.

    • The test compound at various concentrations is added to the wells of a 96-well plate.

    • The tubulin solution is added to the wells to initiate polymerization.

    • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

    • The increase in absorbance at 340 nm is monitored over time (typically 60 minutes).

    • The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a DMSO control.

Cellular Immunofluorescence Assay for Microtubule Disruption:

This method visualizes the effect of a compound on the microtubule network within cancer cells.

  • Cell Culture: Cancer cells (e.g., MCF-7) are seeded on glass coverslips in a multi-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: The cells are fixed with a solution of 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or formation of abnormal structures, indicates activity of the test compound.

Signaling Pathway and Experimental Workflow

Microtubule_Targeting_Pathway Signaling Pathway of Pyrazolo[4,3-d]pyrimidine Microtubule Inhibitors Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Tubulin Dimer Tubulin Dimer Pyrazolo[4,3-d]pyrimidine->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Microtubule inhibitor signaling pathway.

Experimental_Workflow_Microtubule Experimental Workflow for Microtubule Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cell_Viability_Assay Antiproliferative Assay (e.g., NCI-60) Tubulin_Polymerization_Assay->Cell_Viability_Assay Colchicine_Binding_Assay [3H]Colchicine Binding Assay Colchicine_Binding_Assay->Cell_Viability_Assay Immunofluorescence Immunofluorescence Microscopy Cell_Viability_Assay->Immunofluorescence Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Immunofluorescence->Cell_Cycle_Analysis Lead_Compound Lead_Compound Cell_Cycle_Analysis->Lead_Compound Synthesis_of_Inhibitors Synthesis_of_Inhibitors Synthesis_of_Inhibitors->Tubulin_Polymerization_Assay Synthesis_of_Inhibitors->Colchicine_Binding_Assay

Caption: Workflow for microtubule inhibitor evaluation.

II. Pyrazolo[4,3-d]pyrimidine Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

Another promising application of the pyrazolo[4,3-d]pyrimidine scaffold is in the inhibition of iNOS, an enzyme implicated in various inflammatory diseases. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage, making selective iNOS inhibitors attractive therapeutic candidates.

Quantitative Data Comparison

The following table summarizes the in vitro activity of a key pyrazolo[4,3-d]pyrimidine-based iNOS dimerization inhibitor from different studies, providing a basis for assessing the reproducibility of the findings.

Table 3: Inhibition of iNOS Activity and NO Production

Compound ReferenceAssayIC50 (µM)Publication
Compound D27 iNOS enzyme activity1.12Shi et al. (2019)[3]
Compound D27 LPS-induced NO production in RAW264.7 cells3.17Shi et al. (2019)[3]
Compound 22o iNOS enzyme activity0.96Liu et al. (2021)[5]
Compound 22o LPS-induced NO production in RAW264.7 cellsNot explicitly stated in IC50 (98.3% inhibition at 10 µM)Liu et al. (2021)[5]

Analysis of Reproducibility: The studies by Shi et al. (2019) and Liu et al. (2021) investigate structurally related pyrazolo[4,3-d]pyrimidine derivatives as iNOS inhibitors[3][5]. Compound D27 from the 2019 study and compound 22o from the 2021 study, both featuring a 3,4,5-trimethoxystyryl moiety, show remarkably consistent high potency in inhibiting iNOS enzyme activity (IC₅₀ of 1.12 µM and 0.96 µM, respectively)[3][5]. This strong agreement between two independent research groups for a key structural motif suggests a high degree of reproducibility for the anti-iNOS activity of this particular pyrazolo[4,3-d]pyrimidine chemotype.

Experimental Protocols

iNOS Enzyme Activity Assay:

This assay measures the ability of a compound to directly inhibit the enzymatic activity of iNOS.

  • Reagents: Purified recombinant iNOS enzyme, L-arginine (substrate), NADPH (cofactor), and other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin), reaction buffer, and the test compound in DMSO.

  • Procedure:

    • The reaction mixture containing the buffer, cofactors, and the test compound at various concentrations is prepared in a 96-well plate.

    • The iNOS enzyme is added to the wells.

    • The reaction is initiated by the addition of L-arginine.

    • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The amount of nitric oxide produced is measured indirectly by quantifying the accumulation of its stable oxidation products, nitrite and nitrate, using the Griess assay.

    • The IC₅₀ value is determined as the concentration of the compound that inhibits iNOS activity by 50%.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages:

This cell-based assay assesses the ability of a compound to inhibit NO production in an inflammatory context.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with the test compound at various concentrations for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production.

  • Incubation: The plate is incubated for an extended period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that inhibits LPS-induced NO production by 50%.

Signaling Pathway and Experimental Workflow

iNOS_Signaling_Pathway Signaling Pathway of Pyrazolo[4,3-d]pyrimidine iNOS Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Activation NF-κB Activation TLR4->NF-kB_Activation iNOS_Gene_Expression iNOS Gene Expression NF-kB_Activation->iNOS_Gene_Expression iNOS_Monomer iNOS_Monomer iNOS_Gene_Expression->iNOS_Monomer iNOS_Dimerization iNOS_Dimerization iNOS_Monomer->iNOS_Dimerization Active_iNOS_Dimer Active_iNOS_Dimer iNOS_Dimerization->Active_iNOS_Dimer Nitric_Oxide Nitric_Oxide Active_iNOS_Dimer->Nitric_Oxide L-Arginine to Citrulline L-Arginine L-Arginine Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine->iNOS_Dimerization Inhibition

Caption: iNOS inhibitor signaling pathway.

Experimental_Workflow_iNOS Experimental Workflow for iNOS Inhibitor Evaluation cluster_in_vitro In Vitro Assay cluster_in_cellulo Cell-Based Assay iNOS_Enzyme_Assay iNOS Enzyme Activity Assay NO_Production_Assay LPS-Induced NO Production in RAW264.7 Cells iNOS_Enzyme_Assay->NO_Production_Assay Cell_Viability_Assay Cytotoxicity Assay NO_Production_Assay->Cell_Viability_Assay Lead_Compound Lead_Compound Cell_Viability_Assay->Lead_Compound Synthesis_of_Inhibitors Synthesis_of_Inhibitors Synthesis_of_Inhibitors->iNOS_Enzyme_Assay

Caption: Workflow for iNOS inhibitor evaluation.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold continues to be a valuable template for the design of potent inhibitors of important biological targets. The findings for microtubule targeting agents, while promising, would benefit from independent validation to solidify their reproducibility. In contrast, the data for iNOS inhibitors with the 3,4,5-trimethoxystyryl moiety demonstrates a high degree of consistency across different research groups, suggesting that the reported activity is robust and reproducible. This guide provides a framework for researchers to critically evaluate the existing literature and to design future experiments that will further contribute to the development of novel pyrazolo[4,3-d]pyrimidine-based therapeutics.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling 7-Hydroxypyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential safety and logistical information for the proper handling and disposal of 7-Hydroxypyrazolo[4,3-d]pyrimidine, a heterocyclic compound with potential applications in pharmaceutical research. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential hazards.[1] This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] The following table summarizes the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles.[1] A face shield may be necessary if there is a risk of splashing.[2]Protects eyes from splashes and airborne particles of the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and absorption of the chemical.
Body Protection Laboratory clothing or a lab coat.[1]Provides a barrier to protect skin and personal clothing from contamination.
Respiratory Use only in a chemical fume hood.[1] If not available, a NIOSH-approved respirator with an appropriate cartridge should be worn.[3]Minimizes the risk of inhaling harmful dust or vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[5][6]

  • The compound should be stored refrigerated.[1]

  • Avoid exposure to heat, flames, and sparks.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Identification: All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, should be considered hazardous waste.[2]

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The label should include the full chemical name.[2]

  • Segregation: Keep this waste stream separate from other chemical waste to prevent potential reactions.[9]

  • Final Disposal: Arrange for disposal through a licensed chemical waste disposal service.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Experimental Workflow

The following diagram outlines the standard operational procedure for safely handling this compound from receipt to disposal.

A Step 1: Pre-Experiment Preparation B Step 2: Donning Personal Protective Equipment (PPE) A->B Proceed to PPE C Step 3: Chemical Handling and Experimentation B->C Enter work area D Step 4: Decontamination C->D Experiment complete E Step 5: Waste Segregation and Collection D->E Cleaned area F Step 6: Doffing and Disposing of PPE E->F Waste contained G Step 7: Final Waste Disposal F->G Leave work area

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.